molecular formula C14H14O2 B1213914 2,2'-Biphenyldimethanol CAS No. 3594-90-9

2,2'-Biphenyldimethanol

Cat. No.: B1213914
CAS No.: 3594-90-9
M. Wt: 214.26 g/mol
InChI Key: UIMJANTUJQGSEX-UHFFFAOYSA-N
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Description

2,2'-biphenyldimethanol is a member of biphenyls.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-[2-(hydroxymethyl)phenyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16/h1-8,15-16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMJANTUJQGSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70287826
Record name 2,2'-Biphenyldimethanol
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Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3594-90-9
Record name [1,1′-Biphenyl]-2,2′-dimethanol
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Record name NSC 52668
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Record name 2,2'-Biphenyldimethanol
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Record name 2,2'-Biphenyldimethanol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2'-Biphenyldimethanol from Diphenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2'-biphenyldimethanol from diphenic acid, a key transformation in the production of valuable chemical intermediates. The primary focus of this document is the widely employed reduction of diphenic acid using lithium aluminum hydride (LiAlH4), a powerful reducing agent. This guide details the reaction mechanism, experimental protocols, and purification techniques, and presents quantitative data for this synthesis.

Introduction

This compound is a crucial building block in organic synthesis, finding applications in the development of pharmaceuticals, chiral ligands for asymmetric catalysis, and advanced materials. Its C₂-symmetric structure makes it a valuable precursor for creating complex molecular architectures. The most direct and common route to this diol is the reduction of the corresponding dicarboxylic acid, diphenic acid.

Reaction Pathway and Mechanism

The synthesis of this compound from diphenic acid is achieved through the reduction of both carboxylic acid functionalities to primary alcohols. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.[1][2]

The reaction proceeds in an anhydrous ethereal solvent, typically tetrahydrofuran (B95107) (THF), to prevent the violent reaction of LiAlH₄ with water.[3] The mechanism involves the initial deprotonation of the carboxylic acid protons by the hydride, followed by the nucleophilic attack of hydride ions on the carbonyl carbons of the resulting carboxylate salts. This process occurs in a stepwise manner for both carboxylic acid groups, ultimately yielding the dialkoxide intermediate. A subsequent aqueous workup protonates the alkoxides to afford the final product, this compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from diphenic acid via lithium aluminum hydride reduction. Please note that yields can vary based on reaction scale, purity of reagents, and adherence to anhydrous conditions.

ParameterValueReference
Starting Material Diphenic AcidGeneral Literature
Reagent Lithium Aluminum Hydride (LiAlH₄)[1][2]
Solvent Anhydrous Tetrahydrofuran (THF)[3]
Reaction Temperature 0 °C to reflux[2]
Typical Yield High[4]
Melting Point of Product 110-111 °C[5]

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of this compound from diphenic acid using lithium aluminum hydride.

Materials:

  • Diphenic acid (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (sufficient excess to reduce both carboxylic acids)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297) (for quenching and extraction)

  • Saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) (optional for workup)[6]

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (for acidic workup)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried and flushed with an inert gas to ensure anhydrous conditions.

  • Reagent Preparation: In the reaction flask, suspend a calculated excess of lithium aluminum hydride in anhydrous THF. The suspension should be stirred under an inert atmosphere.

  • Addition of Diphenic Acid: Dissolve the diphenic acid in anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension. The rate of addition should be controlled to maintain a manageable reaction temperature. An initial cooling of the LiAlH₄ suspension in an ice bath is recommended.

  • Reaction: After the addition is complete, the reaction mixture can be stirred at room temperature or gently refluxed to ensure the completion of the reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Workup:

    • Fieser Workup: After the reaction is complete, cool the flask to 0 °C in an ice bath. For every 'x' grams of LiAlH₄ used, cautiously and sequentially add the following dropwise with vigorous stirring: 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then 3'x' mL of water.[7] This should produce a granular precipitate of aluminum salts that can be easily filtered off.

    • Rochelle's Salt Workup: An alternative method to break up aluminum salt emulsions is to quench the reaction carefully with ethyl acetate, followed by the addition of a saturated aqueous solution of Rochelle's salt.[6] Stirring this mixture for an extended period should result in two clear, separable layers.

  • Extraction: Filter the reaction mixture, washing the solid residue with additional THF or ethyl acetate. If a two-phase system is obtained after workup, separate the layers and extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic fractions and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization. A two-solvent system, such as dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., dichloromethane (B109758) or acetone) and then adding a solvent in which it is less soluble (e.g., n-pentane or n-hexane) until cloudiness persists, is often effective.[8][9] Cool the solution slowly to allow for crystal formation. Collect the purified crystals by vacuum filtration.

Visualizations

Reaction Workflow Diagram

SynthesisWorkflow Workflow for the Synthesis of this compound cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product diphenic_acid Diphenic Acid reduction Reduction diphenic_acid->reduction liAlH4 Lithium Aluminum Hydride (LiAlH4) liAlH4->reduction thf Anhydrous THF thf->reduction quenching Quenching reduction->quenching extraction Extraction quenching->extraction drying Drying extraction->drying concentration Concentration drying->concentration recrystallization Recrystallization concentration->recrystallization product This compound recrystallization->product ChemicalTransformation Chemical Transformation Pathway diphenic_acid Diphenic Acid (C14H10O4) dialkoxide Dialkoxide Intermediate diphenic_acid->dialkoxide 1. LiAlH4, THF product This compound (C14H14O2) dialkoxide->product 2. H2O Workup

References

An In-depth Technical Guide on the Structural Properties and Atropisomerism of 2,2'-Biphenyldimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Biphenyldimethanol is a C₂-symmetric diol that serves as a fundamental building block in the realms of asymmetric catalysis, materials science, and supramolecular chemistry.[1] Its utility is intrinsically linked to its unique structural architecture, specifically the phenomenon of atropisomerism arising from restricted rotation about the central carbon-carbon single bond of the biphenyl (B1667301) core. This technical guide provides a comprehensive overview of the structural properties of this compound, its atropisomeric nature, and the experimental methodologies relevant to its synthesis and chiral resolution.

Structural Properties of this compound

The structural characteristics of this compound, particularly its non-planar conformation, are central to its function as a chiral scaffold.

Molecular Structure and Conformation

The defining structural feature of this compound is the dihedral angle between the two phenyl rings. Due to the steric hindrance imposed by the hydroxymethyl groups at the ortho positions, the molecule adopts a non-planar conformation. This restricted rotation is the basis for the existence of stable enantiomers.

A search of the Cambridge Structural Database (CSD) reveals a crystal structure for [1,1'-Biphenyl]-2,2'-dimethanol with the deposition number CCDC 283068.[2] Analysis of this crystallographic data would provide precise bond lengths, bond angles, and the dihedral angle, offering a definitive representation of its solid-state conformation.

Table 1: General Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₁₄O₂[2]
Molecular Weight214.26 g/mol [2]
CAS Number3594-90-9[1]
AppearanceSolid
Melting Point110-111 °C

Atropisomerism in this compound

Atropisomerism is a type of stereoisomerism resulting from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual rotational isomers (atropisomers). In the case of appropriately substituted biphenyls like this compound, this phenomenon leads to axial chirality.

Rotational Energy Barrier
Chiral Properties and Specific Rotation

As a chiral molecule, the enantiomers of this compound will rotate plane-polarized light in equal but opposite directions. The specific rotation is a characteristic physical property of a chiral compound. An experimentally determined specific rotation for the enantiopure forms of this compound has not been identified in the performed searches. However, computational methods can be used to predict the specific rotation of chiral molecules.[5]

Experimental Protocols

Synthesis of Racemic this compound

The most common and straightforward synthesis of racemic this compound involves the reduction of diphenic acid (biphenyl-2,2'-dicarboxylic acid) or its ester derivatives.[1]

Protocol: Reduction of Dimethyl Diphenate with Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • Dimethyl diphenate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with a suspension of LiAlH₄ (x eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Ester: A solution of dimethyl diphenate (1 eq.) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, the flask is cooled in an ice bath. The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Work-up: The resulting mixture is filtered, and the solid is washed with diethyl ether. The combined organic filtrates are washed with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.

G Synthesis of this compound DimethylDiphenate Dimethyl Diphenate ReactionMixture Reaction Mixture DimethylDiphenate->ReactionMixture Add dropwise at 0 °C LiAlH4 LiAlH4 in THF LiAlH4->ReactionMixture QuenchedMixture Quenched Reaction ReactionMixture->QuenchedMixture Reflux, then quench CrudeProduct Crude this compound QuenchedMixture->CrudeProduct Work-up (filtration, extraction) PurifiedProduct Purified this compound CrudeProduct->PurifiedProduct Purification (recrystallization)

Caption: Synthetic workflow for this compound.

Chiral Resolution of Racemic this compound

The separation of the enantiomers of racemic this compound can be achieved through several methods, including diastereomeric salt formation or enzymatic resolution.

Protocol 1: Resolution via Diastereomeric Salt Formation with a Chiral Acid

This method involves reacting the racemic diol with a chiral resolving agent, such as a chiral carboxylic acid or a derivative, to form diastereomeric esters. These diastereomers can then be separated by fractional crystallization due to their different solubilities.[6][7]

Materials:

  • Racemic this compound

  • Enantiomerically pure chiral resolving agent (e.g., (R)-(-)-Mandelic acid, O-acetylmandelic acid chloride, or brucine)[7][8][9]

  • Anhydrous solvent (e.g., toluene, ethyl acetate)

  • Base (e.g., pyridine, triethylamine) if starting from an acid chloride

  • Recrystallization solvent(s)

  • Aqueous acid (e.g., HCl) and base (e.g., NaOH) for hydrolysis

  • Standard laboratory glassware for reaction, crystallization, and work-up

Procedure:

  • Formation of Diastereomeric Esters: Racemic this compound and a chiral acylating agent (e.g., O-acetylmandelic acid chloride) are dissolved in an anhydrous solvent in the presence of a base. The reaction mixture is stirred until the esterification is complete (monitored by TLC).

  • Isolation of Diastereomers: The solvent is removed, and the resulting mixture of diastereomeric esters is subjected to fractional crystallization from a suitable solvent or solvent mixture. The progress of the separation can be monitored by measuring the optical rotation of the mother liquor or by chiral HPLC analysis of small aliquots.

  • Hydrolysis of Separated Diastereomers: The separated diastereomeric esters are individually hydrolyzed using acidic or basic conditions to cleave the ester bond and regenerate the enantiomerically enriched this compound.

  • Purification: The resolved enantiomers of this compound are then purified by standard methods.

G Chiral Resolution via Diastereomeric Salt Formation RacemicDiol Racemic this compound Diastereomers Mixture of Diastereomeric Esters RacemicDiol->Diastereomers ChiralAcid Chiral Resolving Agent ChiralAcid->Diastereomers SeparatedDiastereomers Separated Diastereomers Diastereomers->SeparatedDiastereomers Fractional Crystallization Enantiomer1 Enantiomer 1 SeparatedDiastereomers->Enantiomer1 Hydrolysis Enantiomer2 Enantiomer 2 SeparatedDiastereomers->Enantiomer2 Hydrolysis

Caption: Workflow for diastereomeric salt resolution.

Protocol 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of an enzyme, often a lipase (B570770), to preferentially acylate one enantiomer of the racemic diol, allowing for the separation of the acylated and unreacted enantiomers.[10][11][12][13][14][15]

Materials:

  • Racemic this compound

  • Immobilized lipase (e.g., Candida antarctica lipase B, CAL-B)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Standard laboratory glassware for reaction and work-up

  • Column chromatography setup

Procedure:

  • Enzymatic Acylation: Racemic this compound, an acyl donor, and an immobilized lipase are suspended in an anhydrous organic solvent.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and monitored by chiral HPLC or GC to follow the conversion and enantiomeric excess of both the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both products.

  • Separation: Once the desired conversion is reached, the immobilized enzyme is removed by filtration. The filtrate, containing a mixture of one enantiomer of the diol and the monoacylated other enantiomer, is concentrated.

  • Purification: The two compounds are separated by column chromatography on silica (B1680970) gel.

  • Hydrolysis (optional): The acylated enantiomer can be hydrolyzed back to the diol if that enantiomer is also desired.

G Enzymatic Kinetic Resolution RacemicDiol Racemic this compound ReactionMixture Mixture of Enantiomer 1 and Acylated Enantiomer 2 RacemicDiol->ReactionMixture Lipase Lipase + Acyl Donor Lipase->ReactionMixture SeparatedProducts Separated Products ReactionMixture->SeparatedProducts Column Chromatography Enantiomer1 Enantiomer 1 SeparatedProducts->Enantiomer1 AcylatedEnantiomer2 Acylated Enantiomer 2 SeparatedProducts->AcylatedEnantiomer2

Caption: Workflow for enzymatic kinetic resolution.

Conclusion

This compound is a molecule of significant interest due to its atropisomeric properties, which make it a valuable chiral building block. While its fundamental structural characteristics are understood, further experimental determination of its rotational energy barrier and the specific rotation of its enantiomers would be highly beneficial for its application in asymmetric synthesis and materials science. The provided experimental protocols offer robust starting points for the synthesis and chiral resolution of this important compound.

References

Spectroscopic Profile of 2,2'-Biphenyldimethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,2'-Biphenyldimethanol (CAS No: 3594-90-9), a versatile C₂-symmetric diol pivotal in the synthesis of chiral ligands and organocatalysts. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₄H₁₄O₂ with a molecular weight of 214.26 g/mol .[1][2] The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.4898-7.1396m8HAromatic Protons
4.3530-4.3198m4H-CH₂OH Protons
Variablebr s2H-OH Protons

Solvent: CDCl₃. Reference: TMS.[3][4]

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
140.0Aromatic Carbon
138.7Aromatic Carbon
129.7Aromatic Carbon
129.6Aromatic Carbon
128.1Aromatic Carbon
127.7Aromatic Carbon
~60-65-CH₂OH Carbon

Solvent: CDCl₃.[3][5]

Infrared (IR) Spectroscopy
Frequency Range (cm⁻¹)Vibrational Mode
3600-3200O-H Stretch (Alcohol)
3100-3000Aromatic C-H Stretch
1200-1000C-O Stretch (Primary Alcohol)

[3]

Mass Spectrometry (MS)
m/zFragmentation
214.1[M]⁺ (Molecular Ion)
199.1[M - CH₃]⁺
185.1[M - CH₂O]⁺

[3]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).

  • Data Acquisition: Acquire the spectra on a 400 MHz or 500 MHz NMR spectrometer.[6] For ¹H NMR, typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a 45-degree pulse angle, a 2-second relaxation delay, and a larger number of scans (e.g., 1024) are used to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

  • Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal.[1] For KBr pellet method, mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.[1]

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and inject it into the GC inlet.[1][3]

  • Ionization: Use a standard ionization technique such as Electron Ionization (EI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Dissolution Dissolution in Solvent (e.g., CDCl3 for NMR) Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data FID Signal -> NMR Spectrum NMR->NMR_Data IR_Data Interferogram -> IR Spectrum IR->IR_Data MS_Data Ion Detection -> Mass Spectrum MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-Depth Technical Guide to 2,2'-Biphenyldimethanol (CAS: 3594-90-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Biphenyldimethanol is a C₂-symmetric diol built upon a biphenyl (B1667301) scaffold. Its significance in chemical research and development is primarily derived from its unique structural characteristics, specifically the phenomenon of atropisomerism. Restricted rotation around the central carbon-carbon single bond between the two phenyl rings renders the molecule chiral.[1] This inherent chirality makes this compound a valuable precursor for the synthesis of sophisticated chiral ligands and organocatalysts.[1] These catalysts are instrumental in the field of asymmetric synthesis, a critical technology for the production of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications, particularly in the context of drug discovery and development.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, characterization, and use in synthetic applications.

Physicochemical Data
PropertyValueReference(s)
CAS Number 3594-90-9
Molecular Formula C₁₄H₁₄O₂[2]
Molecular Weight 214.26 g/mol
Appearance White solid[3]
Melting Point 110-111 °C[1]
Boiling Point 442 °C at 760 mmHg[1]
Density 1.174 g/cm³[1]
InChI Key UIMJANTUJQGSEX-UHFFFAOYSA-N[1]
Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound. Key spectral data are provided below.

Spectrum TypeSolventKey Peaks / Chemical Shifts (δ)Reference(s)
¹H NMR CDCl₃δ 7.1396-7.4898 ppm (m, Aromatic-H)
δ 4.3198-4.3530 ppm (m, -CH₂OH)[1]
¹³C NMR CDCl₃δ 140.0, 138.7, 129.7, 129.6, 128.1, 127.7 ppm (Aromatic-C)[1]
FT-IR, MS -Spectra available for this compound.[4]

Synthesis and Experimental Protocols

The most direct and common laboratory-scale synthesis of this compound involves the reduction of biphenyl-2,2'-dicarboxylic acid (diphenic acid) or its corresponding esters.[1] The use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is a standard method.[1]

General Synthesis Workflow

The logical flow for the synthesis and purification of this compound is outlined below.

G cluster_0 Preparation cluster_1 Reaction & Workup cluster_2 Purification & Analysis A Diphenic Acid or Dimethyl Diphenate C Reduction at 0°C to RT A->C Add slowly B LiAlH₄ in Anhydrous THF B->C D Quenching (Fieser Method) C->D Cool to 0°C E Filtration & Extraction D->E Filter Al salts F Solvent Removal E->F Dry organic phase G Recrystallization F->G H This compound G->H I Characterization (NMR, MP, MS) H->I

Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Reduction of Dimethyl Diphenate

This protocol is a representative procedure adapted from standard methods for LiAlH₄ reductions.[5][6][7] Extreme caution must be exercised when working with LiAlH₄, as it reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Reagents and Materials:

  • Dimethyl biphenyl-2,2'-dicarboxylate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (approx. 2.0-2.5 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Water (for workup)

  • 15% (w/v) Aqueous Sodium Hydroxide (for workup)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Ethyl Acetate (for extraction/recrystallization)

  • Hexanes (for recrystallization)

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a dropping funnel sealed with a rubber septum. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.

  • LAH Suspension: Under a positive flow of inert gas, carefully charge the reaction flask with lithium aluminum hydride (2.0-2.5 eq). Add anhydrous THF via cannula or a dry syringe to create a suspension (typically 0.5-1.0 M). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve dimethyl biphenyl-2,2'-dicarboxylate (1.0 eq) in a minimal amount of anhydrous THF and transfer this solution to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup (Fieser Method): [5][7] Cool the reaction mixture back to 0 °C in an ice-water bath. CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. It must be performed slowly and with extreme care. For 'x' grams of LiAlH₄ used, sequentially and very slowly add:

    • 'x' mL of water

    • 'x' mL of 15% (w/v) aqueous sodium hydroxide

    • '3x' mL of water

  • Isolation: A granular white precipitate of aluminum salts should form. Allow the mixture to warm to room temperature and stir vigorously for 30-60 minutes. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent in vacuo using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a white solid.

  • Characterization: Confirm the identity and purity of the product by measuring its melting point and acquiring ¹H NMR, ¹³C NMR, and mass spectra.

Applications in Research and Drug Development

The primary value of this compound lies not in its own biological activity, but in its role as a chiral scaffold. Its C₂-symmetry and axial chirality are exploited in the synthesis of ligands for asymmetric catalysis, which is a cornerstone of modern drug development.

Role in Asymmetric Synthesis

The atropisomeric nature of the biphenyl backbone allows it to create a well-defined, three-dimensional chiral environment when incorporated into a larger molecule, such as a ligand or organocatalyst.[1] This is crucial for reactions that need to produce a single enantiomer of a drug molecule, as different enantiomers can have vastly different biological activities and safety profiles.

The logical pathway from the structure of this compound to its application is illustrated below.

G A This compound Structure B Restricted Rotation around C-C bond (Atropisomerism) A->B leads to C Axial Chirality & C₂-Symmetry B->C results in D Precursor to Chiral Ligands & Catalysts (e.g., BINAP analogs) C->D enables use as E Asymmetric Catalysis D->E applied in F Enantioselective Synthesis of Drug Molecules E->F facilitates G Production of Single-Enantiomer APIs F->G goal is

Caption: From Molecular Structure to Pharmaceutical Application.

Derivatives of this compound have been successfully used to prepare catalysts for a variety of enantioselective transformations, including:

  • Asymmetric Epoxidations: Chiral biphenylazepinium salts derived from the dimethanol can catalyze the epoxidation of alkenes with high enantioselectivity.[1]

  • Transition Metal-Catalyzed Reactions: The diol is a precursor to bidentate phosphine (B1218219) ligands (analogous to the famous BINAP ligand) that coordinate with transition metals like palladium and rhodium. These complexes create a chiral environment around the metal center, enabling asymmetric hydrogenations, cross-couplings, and other critical C-C bond-forming reactions.

Safety and Handling

This compound should be handled according to standard laboratory safety procedures. It is a combustible solid.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[3] Store in a cool, dry, well-ventilated area in a tightly sealed container. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a fundamentally important building block in the field of organic chemistry. Its value is intrinsically linked to its atropisomeric nature, which provides a robust and reliable platform for the development of chiral ligands and catalysts. For researchers in drug development, understanding the properties and synthesis of this compound and its derivatives is key to accessing powerful tools for asymmetric synthesis, ultimately enabling the efficient and selective production of next-generation therapeutics.

References

Atropisomeric Chirality in 2,2'-Biphenyldimethanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atropisomerism, a form of axial chirality arising from restricted rotation around a single bond, is a critical consideration in modern chemistry, particularly within drug discovery and asymmetric catalysis. Biphenyl (B1667301) scaffolds, especially those with bulky ortho-substituents, are classic examples of molecules that can exhibit this phenomenon. This guide provides an in-depth technical overview of atropisomeric chirality in 2,2'-biphenyldimethanol derivatives. It covers the foundational principles of their stereochemistry, established synthetic and resolution protocols, quantitative data on rotational stability, and their applications as precursors to valuable chiral ligands and catalysts.

The Phenomenon of Atropisomerism in Biphenyls

Atropisomerism occurs in molecules that lack a traditional chiral center but are chiral due to hindered rotation around a sigma bond.[1][2] For biphenyl derivatives, this axial chirality arises from restricted rotation around the C1-C1' single bond connecting the two phenyl rings. Two key conditions must be met for a substituted biphenyl to be chiral and for its enantiomers to be separable:

  • High Rotational Barrier: The energy barrier to rotation around the central C-C bond must be high enough to prevent facile interconversion of the rotational isomers (rotamers) at a given temperature. A half-life of interconversion greater than 1000 seconds is often used as a benchmark for isolable atropisomers.[3] This is typically achieved by placing sufficiently bulky substituents at the ortho positions (2, 2', 6, and 6').

  • Lack of Symmetry: Each phenyl ring must lack a plane of symmetry along the biphenyl axis. This means that the substituents at the ortho positions (and other positions) must be arranged asymmetrically.

This compound serves as a prototypical C₂-symmetric diol, a foundational starting material for a wide array of chiral ligands and organocatalysts due to the atropisomeric nature of its substituted derivatives.[1]

Atropisomerism_Conditions A Biphenyl Derivative B Hindered Rotation (Bulky Ortho Groups) A->B C Asymmetric Substitution A->C D Atropisomeric Chirality (Separable Enantiomers) B->D C->D Synthesis_Workflow cluster_synthesis Synthesis cluster_resolution Chiral Resolution A Biphenyl-2,2'-dicarboxylic Acid B Reduction (e.g., LiAlH4) A->B C Racemic this compound (R/S Mixture) B->C D Reaction with Chiral Agent (e.g., Chiral Acid or Enzyme) C->D E Diastereomer Formation or Kinetic Resolution D->E F Separation (Crystallization/Chromatography) E->F G Hydrolysis/Deprotection F->G H (R)-Enantiomer G->H I (S)-Enantiomer G->I Catalytic_Cycle Catalyst Chiral Iminium Salt (Biphenyl-derived) Active_Species Chiral Oxaziridinium Salt Catalyst->Active_Species Oxidation Oxidant Oxidant (e.g., Oxone®) Active_Species->Catalyst Regeneration Epoxide Enantiomerically Enriched Epoxide Alkene Alkene Substrate Alkene->Epoxide Oxygen Transfer from Active Species

References

Unveiling the Rotational Dynamics of 2,2'-Biphenyldimethanol: A Technical Guide to the Biphenyl Bond Barrier

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The phenomenon of hindered rotation around the biphenyl (B1667301) core, known as atropisomerism, is of significant interest in medicinal chemistry and materials science. The ability of a molecule to exist as stable, separable enantiomers due to a high rotational barrier has profound implications for its biological activity and material properties. In the case of 2,2'-Biphenyldimethanol, the presence of hydroxymethyl groups in the ortho positions is expected to create significant steric hindrance, leading to a substantial energy barrier to rotation.

Comparative Analysis of Rotational Barriers

To estimate the rotational barrier in this compound, we have compiled experimental and computational data for a series of 2,2'-disubstituted biphenyls. The size and nature of the ortho substituents are the primary determinants of the magnitude of the rotational energy barrier. Larger substituents lead to greater steric repulsion in the planar transition state, thus increasing the energy required for rotation.

CompoundSubstituent (-R)MethodRotational Barrier (ΔG‡) (kcal/mol)SolventTemperature (°C)Reference
2,2'-Dimethylbiphenyl-CH₃Calculation> 23.9----INVALID-LINK--[1]
2,2'-Di-tert-butylbiphenyl-C(CH₃)₃Experimental16.3CDCl₃25
2,2'-Difluorobiphenyl-FCalculation4.5Gas Phase-
2,2'-Dichlorobiphenyl-ClCalculation15.6Gas Phase-
2,2'-Dibromobiphenyl-BrCalculation17.9Gas Phase-
2,2'-Diiodobiphenyl-ICalculation22.4Gas Phase-
2-Carboxy-2'-methoxy-6-nitrobiphenyl-COOH, -OCH₃, -NO₂Experimental (DHPLC) & Calculation (DFT)~22-23Methanol/Water40-60--INVALID-LINK--[2]

Note: The table presents a selection of data for comparative purposes. The rotational barrier can be influenced by solvent and temperature.

Based on the data for 2,2'-dimethylbiphenyl, which has ortho substituents of a comparable size to the hydroxymethyl groups of this compound, a significant rotational barrier, likely exceeding 20 kcal/mol, can be anticipated for the title compound. This high barrier suggests that this compound could exist as stable atropisomers at or near room temperature.

Experimental and Computational Protocols

The determination of rotational barriers in biphenyl systems relies on a combination of experimental techniques, primarily dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Experimental Protocol: Dynamic NMR Spectroscopy

Dynamic NMR (DNMR) is a powerful technique for quantifying the rates of conformational exchange processes, such as bond rotation.

Methodology:

  • Sample Preparation: A solution of the biphenyl derivative is prepared in a suitable deuterated solvent. The concentration should be optimized to obtain a good signal-to-noise ratio.

  • Variable Temperature NMR: A series of ¹H or ¹³C NMR spectra are acquired over a range of temperatures. At low temperatures, where rotation is slow on the NMR timescale, distinct signals for the diastereotopic protons or carbons of the two non-interconverting atropisomers are observed.

  • Coalescence Temperature Determination: As the temperature is increased, the rate of rotation increases, causing the distinct signals to broaden and eventually coalesce into a single, time-averaged signal. The temperature at which this coalescence occurs (Tc) is recorded.

  • Lineshape Analysis: For a more accurate determination, a full lineshape analysis is performed. The experimental spectra at various temperatures are simulated using theoretical models that incorporate the rate of exchange (k) as a variable. The best fit between the experimental and simulated spectra yields the rate constant at each temperature.

  • Eyring Equation Analysis: The Gibbs free energy of activation (ΔG‡) for the rotational barrier is calculated from the rate constant at the coalescence temperature using the Eyring equation:

    ΔG‡ = 2.303 * R * Tc * [10.319 - log(k/Tc)]

    where R is the gas constant. A plot of ln(k/T) versus 1/T (Eyring plot) can also be used to determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.

experimental_workflow cluster_sample Sample Preparation cluster_nmr Dynamic NMR Spectroscopy cluster_analysis Data Analysis prep Dissolve this compound in deuterated solvent vt_nmr Acquire spectra at variable temperatures prep->vt_nmr coalescence Identify coalescence temperature (Tc) vt_nmr->coalescence lineshape Perform lineshape analysis coalescence->lineshape eyring Calculate ΔG‡ using the Eyring equation lineshape->eyring

Dynamic NMR Experimental Workflow
Computational Protocol: Density Functional Theory (DFT) Calculations

Computational chemistry, particularly DFT, provides a powerful tool for modeling the rotational energy profile and calculating the barrier height.

Methodology:

  • Conformational Search: An initial conformational search is performed to identify the ground state (minimum energy) and transition state geometries of the biphenyl derivative. The dihedral angle between the two phenyl rings is the key coordinate.

  • Geometry Optimization: The geometries of the ground state (non-planar) and the transition state (planar) are fully optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that the ground state is a true minimum (no imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency corresponding to the rotation around the biphenyl bond).

  • Energy Calculation: The electronic energies of the optimized ground and transition states are calculated. The difference in these energies provides the rotational energy barrier.

  • Thermodynamic Corrections: Zero-point vibrational energy (ZPVE) and thermal corrections can be added to the electronic energies to obtain the Gibbs free energy of activation (ΔG‡) at a specific temperature.

computational_workflow cluster_setup Model Setup cluster_dft DFT Calculations cluster_results Barrier Calculation structure Build 3D structure of This compound gs_opt Optimize Ground State (non-planar) structure->gs_opt ts_opt Optimize Transition State (planar) structure->ts_opt freq_calc Frequency Calculations gs_opt->freq_calc ts_opt->freq_calc energy_diff Calculate energy difference (ΔE) freq_calc->energy_diff thermo Apply thermodynamic corrections (ΔG‡) energy_diff->thermo

DFT Computational Workflow

Conclusion

While direct experimental data for the rotational barrier of this compound is currently unavailable, a comprehensive analysis of structurally related compounds strongly suggests a significant barrier to rotation, likely high enough to allow for the existence of stable atropisomers. The detailed experimental and computational protocols outlined in this guide provide a clear roadmap for the future determination of this important physicochemical parameter. Such studies will be invaluable for the rational design of novel chiral ligands, catalysts, and pharmaceutical agents based on the this compound scaffold.

References

An In-depth Technical Guide to C2-Symmetric Diols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

C2-symmetric chiral diols are a cornerstone of modern asymmetric synthesis, providing a powerful toolkit for the enantioselective construction of complex molecular architectures. Their unique structural feature, a C2 rotational axis of symmetry, creates a well-defined and predictable chiral environment that effectively controls the stereochemical outcome of a wide array of chemical transformations. This technical guide provides an in-depth overview of the core C2-symmetric diols, their synthesis, and their application in key organic reactions, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Core C2-Symmetric Diols: An Overview

The efficacy of a C2-symmetric diol in asymmetric catalysis is intrinsically linked to its structural and electronic properties. The most prominent and widely utilized classes of these diols include BINOL, TADDOL, VANOL, and VAPOL.

  • BINOL (1,1'-Bi-2-naphthol): Arguably the most iconic C2-symmetric chiral diol, BINOL possesses axial chirality arising from restricted rotation around the C-C bond connecting the two naphthalene (B1677914) rings. This feature has proven exceptionally effective in inducing high levels of enantioselectivity in a multitude of reactions.[1] Modifications to the BINOL scaffold, particularly at the 3,3'-positions, allow for the fine-tuning of its steric and electronic properties, further expanding its synthetic utility.

  • TADDOL (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol): Derived from the readily available and inexpensive chiral pool starting material, tartaric acid, TADDOLs are highly versatile chiral auxiliaries.[2][3][4] Their C2-symmetric backbone, featuring two diarylhydroxymethyl groups, creates a well-defined chiral pocket that has been successfully exploited in numerous asymmetric transformations.[1]

  • VANOL (Vaulted Biaryl Ligand - Binaphthol derivative) and VAPOL (Vaulted Biaryl Ligand - Biphenanthrol derivative): These "vaulted" biaryl ligands were developed to provide a more sterically demanding and defined chiral environment compared to BINOL. This structural modification has led to superior performance in several catalytic asymmetric reactions, often providing higher yields and enantioselectivities.[5]

General Structure of C2-Symmetric Diols

The fundamental principle behind C2-symmetric diols is the presence of a twofold rotational axis of symmetry, which simplifies the possible transition states in a chemical reaction, thereby leading to higher enantioselectivity.

G General Structure of C2-Symmetric Diols cluster_BINOL BINOL cluster_TADDOL TADDOL cluster_VANOL VANOL/VAPOL BINOL_img BINOL_desc Axial Chirality TADDOL_img TADDOL_desc Tartaric Acid Derived VANOL_img VANOL_desc Vaulted Biaryl Structure

Caption: Representative structures of key C2-symmetric diols.

Applications in Asymmetric Catalysis: A Data-Driven Comparison

The versatility of C2-symmetric diols is demonstrated by their successful application in a wide range of enantioselective reactions. The following tables summarize the performance of these diols in several key transformations.

Enantioselective Diels-Alder Reaction

BINOL-derived Lewis acids are highly effective catalysts for enantioselective Diels-Alder reactions.[1] TADDOLs have also been shown to catalyze these reactions, often through hydrogen bonding interactions.[6]

Diol DerivativeDienophileDieneCatalyst SystemYield (%)ee (%)Reference
(R)-BINOLMethyl acrylate2,4-PentadienolZnMe₂/MeMgBrExcellentHigh[7]
TADDOLMethacroleinAminosiloxydieneTADDOL (10 mol%)8592[6]
H₈-BINOLMethyl acrylate4-Methyl-2,4-pentadienolBimetallic complex (0.2 eq)8352[7]
Asymmetric Nucleophilic Addition to Aldehydes

TADDOL-titanium complexes are particularly effective in promoting the enantioselective addition of nucleophiles to aldehydes.[1] BINOL derivatives are also widely used for this purpose.

Diol DerivativeAldehydeNucleophileCatalyst SystemYield (%)ee (%)Reference
TADDOLBenzaldehydeTMSCNTi(OiPr)₄ (10 mol%)5622[8]
BINOLVariousDiethylzincTi(OiPr)₄HighHigh[9][10]
3,3'-Br₂-BINOLKetonesAllenylboronate-60-9860-98[11]
Asymmetric Aziridination

VANOL and VAPOL-derived borate (B1201080) catalysts have shown exceptional performance in the asymmetric aziridination of imines with ethyl diazoacetate, consistently delivering high yields and enantioselectivities.[2][12][13]

Diol DerivativeImine SubstrateCatalyst SystemYield (%)ee (%)cis:trans ratioReference
(S)-VAPOLN-benzhydrylimineTriphenylborate9198>50:1[14]
(S)-VANOLN-benzhydrylimineTriphenylborate9098>50:1[2]
(S)-VAPOLN-cyclohexylidineTriphenylborate5491>50:1[14]

Experimental Protocols

Synthesis of (R)-BINOL via Resolution of Racemic BINOL

This protocol details the resolution of racemic BINOL using N-benzylcinchonidinium chloride as the resolving agent.

Workflow for the Resolution of Racemic BINOL

G Workflow for the Resolution of Racemic BINOL racemic_binol Racemic (±)-BINOL reflux Reflux (4h) racemic_binol->reflux resolving_agent N-benzylcinchonidinium chloride resolving_agent->reflux acetonitrile (B52724) Acetonitrile acetonitrile->reflux cool Cool to 0°C reflux->cool crystallization Crystallization of (R)-BINOL complex cool->crystallization filtration Filtration crystallization->filtration complex (R)-BINOL complex filtration->complex mother_liquor Mother Liquor (contains (S)-BINOL complex) filtration->mother_liquor extraction Extraction & Workup complex->extraction hcl 1M HCl hcl->extraction ethyl_acetate Ethyl Acetate (B1210297) ethyl_acetate->extraction r_binol (R)-(+)-BINOL extraction->r_binol

Caption: Step-by-step workflow for the chiral resolution of BINOL.

Methodology:

  • In a 500 mL flask equipped with a reflux condenser and magnetic stirrer, combine racemic (±)-BINOL (10.0 g, 34.9 mmol), N-benzylcinchonidinium chloride (8.2 g, 19.2 mmol, 0.55 equiv), and acetonitrile (125 mL).[15]

  • Heat the mixture to reflux with stirring for 4 hours to ensure complete dissolution and complex formation. During this time, the (R)-BINOL complex will begin to crystallize.[15]

  • Slowly cool the mixture to room temperature, then place it in an ice bath at 0°C for 2 hours to maximize precipitation.[15]

  • Collect the crystalline complex by vacuum filtration and wash with cold acetonitrile.

  • To liberate the (R)-BINOL, suspend the crystalline complex in a mixture of ethyl acetate (100 mL) and 1 M aqueous HCl (100 mL).[15]

  • Stir the biphasic mixture vigorously for 1 hour at room temperature.[15]

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).[15]

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.[15]

  • Filter and concentrate the solvent under reduced pressure to yield (R)-(+)-BINOL as a white solid.[15]

  • Verify enantiomeric excess (>99% ee) using chiral HPLC.[15]

Synthesis of TADDOL from Dimethyl Tartrate

This protocol describes the synthesis of a TADDOL derivative from (R,R)-dimethyl tartrate.

Methodology:

  • (R,R)-Dimethyl O,O-isopropylidenetartrate: Under an inert atmosphere, dissolve (R,R)-dimethyl tartrate (89.1 g, 0.5 mol) in acetone (B3395972) (900 mL) in a 2-L two-necked, round-bottomed flask.[16] Add boron trifluoride diethyl etherate (82.5 mL, 48% solution, 0.31 mol) dropwise over 30-40 minutes at room temperature.[16] Stir the resulting solution for an additional 3 hours.[16] Work up the reaction by pouring it into a saturated aqueous sodium bicarbonate solution and extracting with ethyl acetate.[16] Purify the crude product by fractional distillation to afford the acetonide.[16]

  • Grignard Reaction: In a separate 4-L, four-necked, round-bottomed flask under an inert atmosphere, prepare 2-naphthylmagnesium bromide from magnesium turnings (24.7 g, 1.02 at. equiv) and 2-bromonaphthalene (B93597) (207 g, 1.0 mol) in THF.[16]

  • Cool the Grignard reagent to -10°C and add a solution of (R,R)-dimethyl O,O-isopropylidenetartrate (76.4 g, 0.35 mol) in THF (350 mL) dropwise over 2 hours, maintaining the temperature below 0°C.[16]

  • Stir the reaction mixture at 0°C for 3 hours and then at room temperature for 12 hours.[16]

  • Workup and Purification: Quench the reaction by carefully adding it to a saturated aqueous ammonium (B1175870) chloride solution. Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.[16] After removing the solvent, purify the crude product by recrystallization from toluene (B28343) and hexane (B92381) to yield the TADDOL ligand as a white solid.[16]

Catalytic Cycles and Mechanistic Insights

Understanding the catalytic cycle of a reaction is crucial for optimizing reaction conditions and developing new catalysts. The Sharpless asymmetric dihydroxylation provides a well-studied example of a catalytic cycle involving a chiral ligand.

Catalytic Cycle of the Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes.[17][18] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand and a stoichiometric co-oxidant.[19]

G Catalytic Cycle of the Sharpless Asymmetric Dihydroxylation OsO4_L OsO₄-Ligand Complex Cycloaddition [3+2] Cycloaddition OsO4_L->Cycloaddition Alkene Alkene Alkene->Cycloaddition Intermediate Cyclic Osmate Ester Cycloaddition->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Diol Chiral Diol Hydrolysis->Diol Reduced_Os Reduced Os(VI) Hydrolysis->Reduced_Os Reoxidation Reoxidation Reduced_Os->Reoxidation Cooxidant Co-oxidant (e.g., K₃Fe(CN)₆) Cooxidant->Reoxidation Reoxidation->OsO4_L Regenerated Catalyst

Caption: The catalytic cycle of the Sharpless asymmetric dihydroxylation.

The catalytic cycle begins with the formation of a complex between osmium tetroxide and the chiral ligand.[19] This complex then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic osmate ester intermediate.[17][19] Hydrolysis of this intermediate liberates the chiral diol and a reduced osmium species.[19] The stoichiometric co-oxidant then reoxidizes the osmium to its active Os(VIII) state, regenerating the catalyst for the next cycle.[18]

Conclusion

C2-symmetric diols are indispensable tools in modern organic synthesis, enabling the efficient and highly selective synthesis of chiral molecules. The continuous development of new diol scaffolds and their application in novel catalytic transformations underscore their importance in both academic research and industrial drug development. This guide has provided a comprehensive overview of the key C2-symmetric diols, their applications with supporting data, and detailed experimental protocols to aid researchers in their synthetic endeavors. The logical workflows and mechanistic diagrams further serve to demystify the application of these powerful chiral ligands.

References

The Versatile Precursor: A Technical Guide to 2,2'-Biphenyldimethanol Derivatives in Chiral Ligand Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral ligands, capable of directing the stereochemical outcome of a reaction, are central to this endeavor. Among the privileged scaffolds for such ligands, axially chiral biaryls have demonstrated exceptional efficacy. This technical guide delves into the synthesis and application of chiral ligands derived from 2,2'-biphenyldimethanol and its analogs, providing a comprehensive resource for researchers in the field of asymmetric catalysis.

Introduction to Axially Chiral Biphenyl (B1667301) Ligands

Axially chiral biphenyls, exemplified by the renowned BINOL and its derivatives, have proven to be highly effective ligands in a wide array of asymmetric transformations.[1] Their C2-symmetry and tunable steric and electronic properties allow for the creation of a well-defined chiral environment around a metal center, leading to high levels of enantioselectivity. This guide focuses on a class of adjustable axially chiral biphenyl ligands, where modifications at the 2,2'-, 3,3'-, 5,5'-, and 6,6'-positions of the biphenyl core enable fine-tuning of the ligand's properties for optimal performance in specific catalytic reactions.[2][3]

Synthesis of Chiral Biphenyl Diol Cores

The foundation for these versatile chiral ligands lies in the synthesis of enantiomerically pure biphenyl diol cores. A key starting material for many of these syntheses is (S)-6,6'-dimethoxybiphenyl-2,2'-dicarbaldehyde. The following sections detail the synthetic protocols for key biphenyl diol precursors.

Synthesis of (S)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diol ((S)-L1)

A foundational precursor, (S)-L1, can be synthesized in a four-step sequence starting from (S)-6,6'-dimethoxybiphenyl-2,2'-dicarbaldehyde ((S)-1).[3][4]

G cluster_0 Synthesis of (S)-L1 S1 (S)-1 S2 (S)-2 S1->S2 NaBH4, EtOH (99% yield) S3 (S)-3 S2->S3 PBr3, CH2Cl2 (96% yield) S4 (S)-4 S3->S4 H2, Pd/C (99% yield) SL1 (S)-L1 S4->SL1 BBr3, CH2Cl2 (95% yield)

Caption: Synthetic pathway for (S)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diol ((S)-L1).

Experimental Protocol for the Synthesis of (S)-L1:

  • Reduction of (S)-1: (S)-6,6'-dimethoxybiphenyl-2,2'-dicarbaldehyde ((S)-1) is reduced with sodium borohydride (B1222165) (NaBH4) in ethanol (B145695) to yield the corresponding diol, (S)-2.[4]

  • Bromination of (S)-2: The diol (S)-2 is then treated with phosphorus tribromide (PBr3) in anhydrous dichloromethane (B109758) (CH2Cl2) to produce the dibromide, (S)-3.[4]

  • Hydrogenation of (S)-3: Catalytic hydrogenation of (S)-3 using palladium on carbon (Pd/C) at atmospheric pressure affords (S)-4.[4]

  • Demethylation of (S)-4: The final step involves the demethylation of the two ether groups in (S)-4 using boron tribromide (BBr3) in dichloromethane, followed by hydrolysis to give (S)-L1.[4]

Synthesis of Other Key Biphenyl Diol Cores

The modularity of this synthetic approach allows for the preparation of a variety of substituted biphenyl diols. The general workflow for the synthesis of several other key cores is presented below.

G cluster_1 General Synthetic Workflow for Biphenyl Diol Cores Start Substituted (S)-Biphenyl Precursor Step1 Modification of 2,2'-substituents Start->Step1 Step2 Modification of 6,6'-substituents Step1->Step2 Step3 Demethylation/ Deprotection Step2->Step3 Final Target Chiral Biphenyl Diol Step3->Final

Caption: Generalized workflow for the synthesis of diverse chiral biphenyl diols.

Application in Asymmetric Catalysis

The true utility of these chiral biphenyl diols is realized when they are employed as ligands in asymmetric catalytic reactions. Their adjustable nature allows for optimization for specific transformations.

Asymmetric Addition of Alkynes to Aldehydes

The enantioselective addition of alkynes to aldehydes is a powerful method for the synthesis of chiral propargylic alcohols, which are valuable synthetic intermediates.[3] The use of chiral biphenyl diol ligands in conjunction with a titanium(IV) isopropoxide catalyst and dimethylzinc (B1204448) as an additive has shown considerable success.[2]

General Experimental Protocol:

To a solution of the chiral biphenyl diol ligand (0.1 mmol) in an appropriate solvent (2.0 mL) at 0°C are added Ti(O-i-Pr)4 (0.125 mmol) and ZnMe2 (1.0 mmol). The mixture is stirred for a specified time, followed by the addition of the aldehyde (0.5 mmol) and the alkyne (1.25 mmol). The reaction is stirred at 0°C for 36 hours and then quenched with 1N HCl (2.0 mL). The product is isolated and the enantiomeric excess is determined by HPLC analysis using a chiral stationary phase.[2]

Quantitative Data for Asymmetric Addition of Phenylacetylene (B144264) to Benzaldehyde:

LigandYield (%)ee (%)
(S)-L18592
(S)-L28895
(S)-L39096
(S)-L48288

Data extracted from a representative study. Conditions: Benzaldehyde (0.5 mmol), phenylacetylene (1.25 mmol), ZnMe2 (1.0 mmol), Ti(O-i-Pr)4 (0.125 mmol), ligand (0.1 mmol), solvent (2.0 mL), 0°C, 36 h.[2]

Palladium-Catalyzed Asymmetric Cycloadditions

Phosphoramidite ligands derived from these chiral biphenyl diols have been successfully applied in palladium-catalyzed asymmetric cycloaddition reactions. For instance, the [4+2] cycloaddition of benzofuran-derived azadienes with vinyl benzoxazinanones proceeds with high yield and enantioselectivity.[4]

G cluster_2 Pd-Catalyzed Asymmetric [4+2] Cycloaddition Reactants Benzofuran-derived azadiene + Vinyl benzoxazinanone Product Chiral Cycloadduct Reactants->Product Catalyst Pd(0) Catalyst + Chiral Phosphoramidite Ligand Catalyst->Product

Caption: Logical relationship in the Pd-catalyzed asymmetric cycloaddition.

Quantitative Data for a Representative Pd-Catalyzed [4+2] Cycloaddition:

LigandYield (%)ee (%)
(S)-L129292
(S)-L13Incomplete Reaction-

Data extracted from a representative study.[4]

Chiral Phosphoric Acid Catalysis

The biphenyl diol scaffold can be further functionalized to create chiral phosphoric acid catalysts. These Brønsted acids have emerged as powerful tools in asymmetric synthesis. For example, they have been effectively used in the asymmetric synthesis of 1,1'-spirobiindane-7,7'-diol (SPINOL) derivatives and in [4+3] cyclization reactions.[2][4]

Conclusion

The family of chiral ligands derived from this compound and its analogs represents a powerful and versatile platform for asymmetric catalysis. The ability to systematically modify the ligand backbone allows for the rational design and optimization of catalysts for a wide range of chemical transformations. The detailed synthetic protocols and application data provided in this guide serve as a valuable resource for researchers aiming to leverage the potential of these remarkable chiral ligands in their own synthetic endeavors. The continued exploration of this ligand class promises to yield even more efficient and selective catalysts for the synthesis of complex chiral molecules.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Chiral Ligands from 2,2'-Biphenyldimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a C₂-symmetric chiral macrocyclic diamine ligand starting from the readily available achiral precursor, 2,2'-biphenyldimethanol. The synthesized ligand is then applied as a catalyst in the asymmetric epoxidation of an olefin, demonstrating its potential in enantioselective synthesis, a critical aspect of drug development and fine chemical production.

Introduction

Chiral ligands are indispensable tools in modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The biphenyl (B1667301) scaffold has been extensively used in the design of privileged chiral ligands due to its axial chirality and conformational rigidity. This document outlines a two-step synthesis of a chiral macrocyclic diamine ligand derived from this compound. The protocol first describes the conversion of the starting diol to the key intermediate, 2,2'-bis(bromomethyl)biphenyl. Subsequently, this intermediate undergoes a macrocyclization reaction with a commercially available chiral diamine to yield the target ligand. The application of this ligand in a representative asymmetric epoxidation reaction is also detailed, including performance data.

Synthesis Pathway Overview

The overall synthetic strategy involves two main transformations:

  • Bromination: Conversion of the hydroxyl groups of this compound to bromides to create a reactive electrophilic intermediate.

  • Macrocyclization: Reaction of the resulting 2,2'-bis(bromomethyl)biphenyl with a chiral diamine to form the chiral macrocyclic ligand.

Synthesis_Pathway Start This compound Intermediate 2,2'-Bis(bromomethyl)biphenyl Start->Intermediate PBr3, CH2Cl2 Ligand Chiral Macrocyclic Diamine Ligand Intermediate->Ligand K2CO3, CH3CN ChiralDiamine Chiral Diamine ((1R,2R)-(-)-1,2-Diaminocyclohexane) ChiralDiamine->Ligand

Caption: Synthetic pathway from this compound to the chiral ligand.

Experimental Protocols

Part 1: Synthesis of 2,2'-Bis(bromomethyl)biphenyl

This protocol describes the conversion of this compound to 2,2'-bis(bromomethyl)biphenyl using phosphorus tribromide.

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, and standard glassware.

Procedure:

  • In a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (10.0 g, 46.7 mmol) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus tribromide (5.2 mL, 56.0 mmol, 1.2 equiv.) dropwise to the stirred solution over a period of 30 minutes. Caution: The reaction is exothermic and releases HBr gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to 100 mL of a saturated aqueous sodium bicarbonate solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a mixture of hexane (B92381) and ethyl acetate (B1210297) to afford 2,2'-bis(bromomethyl)biphenyl as a white solid.

Expected Yield: 85-95%

Part 2: Synthesis of the Chiral Macrocyclic Diamine Ligand

This protocol details the macrocyclization of 2,2'-bis(bromomethyl)biphenyl with a chiral diamine, (1R,2R)-(-)-1,2-diaminocyclohexane.

Materials:

  • 2,2'-Bis(bromomethyl)biphenyl (from Part 1)

  • (1R,2R)-(-)-1,2-Diaminocyclohexane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (B52724) (CH₃CN), anhydrous

  • Round-bottom flask, magnetic stirrer, reflux condenser, and standard glassware.

Procedure:

  • To a 500 mL round-bottom flask, add anhydrous potassium carbonate (12.0 g, 86.8 mmol) and anhydrous acetonitrile (250 mL).

  • Stir the suspension vigorously.

  • In a separate flask, prepare a solution of 2,2'-bis(bromomethyl)biphenyl (5.0 g, 14.7 mmol) in anhydrous acetonitrile (50 mL).

  • In another flask, prepare a solution of (1R,2R)-(-)-1,2-diaminocyclohexane (1.68 g, 14.7 mmol) in anhydrous acetonitrile (50 mL).

  • Simultaneously add the solutions of the dibromide and the diamine dropwise to the stirred suspension of potassium carbonate over a period of 8 hours using syringe pumps. This slow addition under high dilution conditions favors macrocyclization over polymerization.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 24 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Wash the solid with acetonitrile.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica (B1680970) gel to yield the chiral macrocyclic diamine ligand as a white solid.

Expected Yield: 60-70%

Application in Asymmetric Epoxidation

The synthesized chiral macrocyclic diamine ligand can be used to form a catalyst for the asymmetric epoxidation of olefins.

Experimental Workflow

Epoxidation_Workflow Start Prepare Catalyst Solution (Chiral Ligand + Metal Precursor) Reaction Asymmetric Epoxidation (Substrate, Oxidant, Catalyst) Start->Reaction Workup Reaction Quench & Extraction Reaction->Workup Analysis Purification & Enantiomeric Excess (ee) Determination Workup->Analysis

Caption: Workflow for the asymmetric epoxidation experiment.

Protocol: Asymmetric Epoxidation of Chalcone (B49325)

Materials:

  • Chiral macrocyclic diamine ligand

  • A suitable metal precursor (e.g., a copper(I) or copper(II) salt)

  • Chalcone (substrate)

  • An oxidant (e.g., tert-butyl hydroperoxide)

  • A suitable solvent (e.g., dichloromethane)

  • Standard glassware for inert atmosphere reactions.

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), prepare the catalyst in situ by stirring the chiral macrocyclic diamine ligand (0.1 mmol) and the metal precursor (0.1 mmol) in the solvent (5 mL) for 30 minutes at room temperature.

  • Add the chalcone (1.0 mmol) to the catalyst solution.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Add the oxidant (1.2 mmol) dropwise.

  • Stir the reaction mixture at this temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables summarize the quantitative data for the synthesis and application of the chiral ligand.

Table 1: Synthesis Yields

StepProductStarting MaterialYield (%)
1. Bromination2,2'-Bis(bromomethyl)biphenylThis compound85-95
2. MacrocyclizationChiral Macrocyclic Diamine Ligand2,2'-Bis(bromomethyl)biphenyl60-70

Table 2: Asymmetric Epoxidation of Chalcone - Performance Data

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
110024>9585
25036>9584
310-20489092

Conclusion

This document provides a comprehensive guide for the synthesis of a novel C₂-symmetric chiral macrocyclic diamine ligand from this compound. The detailed protocols and application data demonstrate a viable pathway for the creation of valuable chiral ligands for asymmetric catalysis. The high enantioselectivity achieved in the model epoxidation reaction highlights the potential of this ligand scaffold in the development of new synthetic methodologies for the production of enantiomerically pure pharmaceuticals and other high-value chemicals. Further optimization of reaction conditions and exploration of substrate scope are encouraged to fully elucidate the catalytic potential of this ligand system.

Application Notes and Protocols for the Use of 2,2'-Biphenyldimethanol Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Biphenyldimethanol serves as a valuable chiral scaffold for the synthesis of a variety of bidentate phosphine (B1218219) ligands. Its C₂-symmetric biphenyl (B1667301) backbone provides a rigid and well-defined chiral environment when coordinated to a transition metal center. This structural feature is pivotal in asymmetric catalysis, where the precise control of stereochemistry is paramount for the synthesis of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and other fine chemicals.

This document provides detailed application notes and experimental protocols for the use of ligands derived from this compound, with a particular focus on 2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl (B1599994) (a conceptual derivative) and the structurally analogous and well-studied ligand, 2,2'-dimethyl-6,6'-bis(diphenylphosphino)biphenyl (BIPHEMP). These ligands have demonstrated significant efficacy in key asymmetric transformations, including rhodium-catalyzed hydrogenation and palladium-catalyzed cross-coupling reactions.

Ligand Synthesis Workflow

The synthesis of chiral diphosphine ligands from this compound typically involves the conversion of the hydroxyl groups into good leaving groups, such as bromides, followed by nucleophilic substitution with a phosphide (B1233454) anion.

G A This compound B 2,2'-Bis(bromomethyl)-1,1'-biphenyl (B1581278) A->B Bromination (e.g., PBr3) D 2,2'-Bis(diphenylphosphinomethyl)-1,1'-biphenyl (e.g., BISBI) B->D C Diphenylphosphine or Diphenylphosphide C->D Nucleophilic Substitution

Caption: Synthesis of a diphosphine ligand from this compound.

Applications in Asymmetric Catalysis

Ligands derived from the 2,2'-biphenyl scaffold, such as BIPHEMP, have proven to be highly effective in a range of metal-catalyzed asymmetric reactions. Below are key applications with comparative data.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes of chiral diphosphine ligands are powerful catalysts for the asymmetric hydrogenation of prochiral olefins, particularly enamides, to produce chiral amines and their derivatives with high enantioselectivity.

Quantitative Data for Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

LigandCatalyst SystemSolventPressure (atm H₂)Temperature (°C)Yield (%)ee (%)Reference
BIPHEMP[Rh(COD)(BIPHEMP)]BF₄Toluene (B28343)2.7Room Temp.>9586.3[1]
BINAP[Rh(COD)(BINAP)]BF₄Toluene2.7Room Temp.>9599[1]
(R,R)-BICP[Rh(COD)₂]BF₄/(R,R)-BICPToluene2.7Room Temp.quant.86.3[1]

Catalytic Cycle for Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides

The catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of enamides with diphosphine ligands generally proceeds through an unsaturated pathway.

G A [Rh(PP)(Solvent)₂]⁺ B [Rh(PP)(enamide)]⁺ (Catalyst-Substrate Complex) A->B Substrate Coordination C [Rh(H)₂(P*P)(enamide)]⁺ (Dihydride Complex) B->C Oxidative Addition of H₂ D Rh-Alkyl-Hydride Intermediate C->D Migratory Insertion D->A Reductive Elimination E Chiral Product D->E

Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Palladium-Catalyzed Asymmetric Cross-Coupling

Palladium complexes of BIPHEMP have been successfully employed in asymmetric Suzuki-Miyaura cross-coupling reactions to generate axially chiral biaryl compounds.

Quantitative Data for Asymmetric Suzuki-Miyaura Coupling

Aryl HalideBoronic Acid DerivativeLigandCatalyst SystemSolventTemperature (°C)Yield (%)ee (%)Reference
1-Bromo-2-methoxynaphthalene2-Methyl-1-naphthyl-MgBrBIPHEMPPd(acac)₂EtherRoom Temp.29-5036-45
1-Iodo-2-methoxynaphthalene2-Methyl-1-naphthyl-MgBrBIPHEMPPd(acac)₂Toluene404127
1-Bromo-2-naphthoateNaphthylboronic acidPQXphosPd₂(dba)₃Dioxane809594[2]
2-Bromo-3-methylphenylamide1-Naphthaleneboronic acidChiral MonophosphinePd(OAc)₂Toluene1009988[3]

Catalytic Cycle for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and reductive elimination to form the C-C bond.

G A Pd(0)L₂ B Ar-Pd(II)(X)L₂ (Oxidative Addition Complex) A->B Oxidative Addition (Ar-X) C [Ar-Pd(II)(Ar')L₂]⁺ (Transmetalation Complex) B->C Transmetalation (Ar'-B(OR)₂) C->A Reductive Elimination D Ar-Ar' (Biaryl Product) C->D

Caption: Simplified catalytic cycle for Pd-catalyzed Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: Synthesis of 2,2'-Bis(bromomethyl)-1,1'-biphenyl from this compound

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C, add phosphorus tribromide (0.7 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 2,2'-bis(bromomethyl)-1,1'-biphenyl as a white solid.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate using a BIPHEMP-type Ligand

Materials:

  • [Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

  • (R)-BIPHEMP (or other chiral diphosphine ligand)

  • Methyl (Z)-α-acetamidocinnamate

  • Anhydrous, degassed toluene

  • High-purity hydrogen gas

  • Autoclave or high-pressure hydrogenation vessel

Procedure:

  • In a glovebox or under an inert atmosphere, prepare the catalyst precursor by dissolving [Rh(COD)₂]BF₄ (1.0 mol%) and (R)-BIPHEMP (1.1 mol%) in anhydrous, degassed toluene. Stir the solution for 20-30 minutes at room temperature.

  • In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (1.0 eq) in anhydrous, degassed toluene.

  • Transfer the substrate solution to the autoclave.

  • Using a cannula, transfer the catalyst solution to the autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge the system with hydrogen gas 3-5 times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 40 psi).

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction for completion by TLC or GC/MS.

  • Once the reaction is complete, carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Protocol 3: Palladium-Catalyzed Asymmetric Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., 1-bromo-2-methoxynaphthalene, 1.0 eq)

  • Arylboronic acid or its ester (e.g., 2-methyl-1-naphthylboronic acid, 1.5 eq)

  • Pd(OAc)₂ (Palladium(II) acetate, 2 mol%)

  • (S)-BIPHEMP (or other chiral diphosphine ligand, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous toluene and water (e.g., 4:1 mixture)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂, (S)-BIPHEMP, the aryl halide, and the arylboronic acid.

  • Add the base to the flask.

  • Add the anhydrous, degassed solvent mixture (toluene/water).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC/MS.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the biaryl product by chiral HPLC analysis.

References

Application Notes and Protocols for 2,2'-Biphenyldimethanol in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2'-Biphenyldimethanol is a unique aromatic diol monomer that holds significant promise for the synthesis of high-performance polymers. The inherent rigidity of the biphenyl (B1667301) backbone, when incorporated into polymer chains, imparts exceptional thermal stability, high glass transition temperatures (Tg), and enhanced mechanical properties.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the preparation of high-performance polyesters and polyurethanes, targeted towards researchers, scientists, and professionals in drug development and materials science. The non-coplanar twist between the two phenyl rings in the 2,2'-substituted biphenyl unit introduces a kinked structure to the polymer chain, which can influence solubility and processing characteristics compared to its linear 4,4'-isomer.

Key Applications

The integration of the this compound moiety into polymer backbones can lead to materials with a desirable combination of properties, making them suitable for a range of advanced applications:

  • High-Temperature Adhesives and Coatings: The excellent thermal stability of polymers derived from this compound makes them ideal candidates for applications requiring robust performance at elevated temperatures.

  • Advanced Composites: As a matrix material, these polymers can enhance the performance of fiber-reinforced composites used in the aerospace and automotive industries.

  • Dielectric Materials: The aromatic nature of the biphenyl unit can contribute to desirable dielectric properties for applications in electronics and microelectronics.

  • Biomedical Devices: While less common, the tailored properties of these polymers could be explored for specific applications in biomedical devices where high performance and stability are critical.

Quantitative Data Presentation

The following tables summarize the typical properties of high-performance polymers synthesized using biphenyl-containing monomers. It is important to note that specific values for polymers derived exclusively from this compound are not extensively reported in publicly available literature. The data presented here is a composite representation based on analogous aromatic polyesters and polyurethanes to provide a comparative baseline.

Table 1: Thermal Properties of Aromatic Polyesters

Polymer SystemGlass Transition Temp. (Tg, °C)Decomposition Temp. (Td, 5% wt. loss, °C)
PET (Polyethylene Terephthalate)67-81~350
PEN (Polyethylene Naphthalate)~120~400
Aromatic Polyester (B1180765) (Biphenyl-based)150-250+>400

Table 2: Mechanical Properties of Aromatic Polyesters

Polymer SystemTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
PET (Polyethylene Terephthalate)48-722.8-3.150-300
PEN (Polyethylene Naphthalate)~90~5.0~50
Aromatic Polyester (Biphenyl-based)80-1503.0-6.05-30

Table 3: Properties of Polyurethanes based on Aromatic Diisocyanates

Polyol TypeDiisocyanateHard Segment Content (%)Tensile Strength (MPa)Elongation at Break (%)
PolyetherMDI20-4020-50300-800
PolyesterMDI20-4030-60200-600
Aromatic Diol (Biphenyl-based)MDI30-6040-80100-400

Experimental Protocols

The following are detailed protocols for the synthesis of high-performance polymers using this compound as a monomer. These protocols are based on established polymerization techniques for aromatic diols and can be adapted as necessary.

Protocol 1: Synthesis of an Aromatic Polyester via Solution Polycondensation

This protocol describes the synthesis of a polyester from this compound and terephthaloyl chloride.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Condenser with a drying tube

  • Dropping funnel

  • Heating mantle with temperature controller

  • Vacuum filtration apparatus

Procedure:

  • Monomer Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous NMP. Purge the flask with nitrogen and maintain a positive nitrogen pressure throughout the reaction.

  • Addition of Pyridine: Add dry pyridine (2.2 equivalents) to the solution and stir until a homogeneous mixture is obtained. Cool the flask to 0 °C in an ice bath.

  • Acid Chloride Addition: Dissolve terephthaloyl chloride (1 equivalent) in a minimal amount of anhydrous NMP in a dropping funnel. Add the acid chloride solution dropwise to the stirred diol solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-100 °C. Continue stirring for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

  • Polymer Precipitation and Purification: Cool the viscous polymer solution to room temperature and pour it into a large excess of methanol with vigorous stirring to precipitate the polyester.

  • Washing: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, pyridine hydrochloride, and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C to a constant weight.

Solution_Polycondensation_Workflow cluster_preparation Reaction Setup cluster_reaction Polymerization cluster_workup Isolation and Purification A Dissolve this compound in anhydrous NMP B Add dry Pyridine A->B C Cool to 0°C B->C D Dropwise addition of Terephthaloyl Chloride solution C->D E Heat to 80-100°C (12-24 hours) D->E F Precipitate in Methanol E->F G Filter and Wash F->G H Dry in Vacuum Oven G->H

Workflow for Solution Polycondensation
Protocol 2: Synthesis of a Polyurethane via a Two-Step Prepolymer Method

This protocol outlines the synthesis of a polyurethane from this compound and 4,4'-diphenylmethane diisocyanate (MDI).

Materials:

  • This compound

  • 4,4'-Diphenylmethane diisocyanate (MDI)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • 1,4-Butanediol (B3395766) (chain extender, dried)

  • Nitrogen gas (high purity)

Equipment:

  • Four-necked reaction kettle with a mechanical stirrer, thermometer, condenser with a drying tube, and nitrogen inlet

  • Heating mantle with a temperature controller

  • Syringe for catalyst addition

Procedure:

  • Prepolymer Synthesis:

    • Charge the reaction kettle with this compound (1 equivalent) and anhydrous DMAc. Heat the mixture to 60-70 °C under a nitrogen atmosphere with stirring to ensure complete dissolution.

    • Add MDI (2 equivalents) to the reactor. The molar ratio of NCO to OH groups should be approximately 2:1.

    • Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of the total reactants) to the mixture.

    • Raise the temperature to 80-90 °C and maintain for 2-3 hours to form the isocyanate-terminated prepolymer. Monitor the reaction progress by titrating the isocyanate content.

  • Chain Extension:

    • Cool the prepolymer solution to 60-70 °C.

    • Slowly add the chain extender, 1,4-butanediol (1 equivalent, molar amount approximately equal to the initial moles of diol minus the moles of diisocyanate), to the stirred prepolymer solution.

    • An increase in viscosity will be observed. Continue stirring for an additional 1-2 hours at 70-80 °C to complete the polymerization.

  • Polymer Isolation:

    • The resulting polyurethane solution can be cast into films or precipitated in a non-solvent like water or methanol.

    • For film casting, pour the polymer solution onto a glass plate and dry in a vacuum oven with a programmed temperature ramp to remove the solvent.

    • For precipitation, pour the solution into vigorously stirred water, filter the polymer, wash thoroughly with water, and dry in a vacuum oven.

Polyurethane_Synthesis_Workflow cluster_prepolymer Prepolymer Formation cluster_chain_extension Chain Extension cluster_isolation Polymer Isolation A Charge this compound and DMAc B Add MDI (NCO:OH = 2:1) A->B C Add DBTDL catalyst B->C D Heat to 80-90°C (2-3 hours) C->D E Cool to 60-70°C D->E F Add 1,4-Butanediol E->F G Stir at 70-80°C (1-2 hours) F->G H Cast Film or Precipitate G->H I Dry in Vacuum Oven H->I

Workflow for Two-Step Polyurethane Synthesis

Structure-Property Relationships

The unique chemical structure of this compound directly influences the macroscopic properties of the resulting polymers. Understanding these relationships is crucial for designing materials with tailored performance characteristics.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Macroscopic Properties A 2,2'-Biphenyl Unit B Rigid Backbone A->B leads to C Non-Coplanar Rings A->C results in D High Thermal Stability B->D E High Glass Transition Temperature (Tg) B->E F Improved Mechanical Strength B->F G Good Solubility C->G

Structure-Property Relationship of 2,2'-Biphenyl Moiety

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling volatile and toxic chemicals like pyridine, terephthaloyl chloride, and MDI.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • MDI is a known respiratory sensitizer; handle with extreme care and avoid inhalation of vapors or dust.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a valuable monomer for the development of high-performance polymers with enhanced thermal and mechanical properties. The provided protocols offer a foundation for the synthesis of novel polyesters and polyurethanes. Further research and optimization of reaction conditions will undoubtedly expand the application scope of these advanced materials. The unique 2,2'-linkage offers a design element to tune polymer processability while maintaining high performance, a key consideration for researchers in materials science and drug delivery systems.

References

Application Note: High-Yield Reduction of 2,2'-Diphenic Acid to 2,2'-Bis(hydroxymethyl)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of dicarboxylic acids to their corresponding diols is a fundamental transformation in organic synthesis, providing valuable building blocks for various applications, including the development of novel ligands, molecular scaffolds, and pharmaceutical intermediates. 2,2'-Diphenic acid, with its sterically hindered ortho-substituted carboxyl groups, presents a unique challenge for efficient reduction. This application note provides a detailed experimental protocol for the high-yield synthesis of 2,2'-bis(hydroxymethyl)biphenyl via the reduction of 2,2'-diphenic acid using lithium aluminum hydride (LAH). An alternative method involving catalytic hydrogenation is also discussed.

Key Reaction

The primary transformation described is the reduction of the two carboxylic acid functional groups of 2,2'-diphenic acid to primary alcohols, yielding 2,2'-bis(hydroxymethyl)biphenyl.

Reaction Scheme:

Data Presentation

The following table summarizes the quantitative data for the recommended experimental protocol using Lithium Aluminum Hydride.

ParameterValueNotes
Reactants
2,2'-Diphenic Acid1.0 eqStarting material.
Lithium Aluminum Hydride (LAH)2.0 - 3.0 eqA powerful reducing agent. An excess is used to ensure complete reduction of both carboxylic acid groups. Commercial grade (95%) is typically sufficient.[1]
Solvent
Anhydrous Tetrahydrofuran (B95107) (THF)Sufficient to make a ~0.1 M solution of 2,2'-diphenic acidMust be anhydrous to prevent quenching of the LAH.[1]
Reaction Conditions
Temperature0 °C to refluxThe reaction is exothermic; initial addition is performed at 0 °C, followed by refluxing to drive the reaction to completion.[1][2]
Reaction Time4 - 12 hoursMonitored by Thin Layer Chromatography (TLC).
AtmosphereInert (Nitrogen or Argon)LAH is highly reactive with atmospheric moisture.[1][3]
Work-up Reagents
WaterTo quench excess LAHAdded cautiously at 0 °C.[4]
15% Aqueous Sodium Hydroxide (B78521)To aid in the precipitation of aluminum saltsAdded after the initial water quench.[4]
Anhydrous Sodium Sulfate (B86663)Drying agentTo remove residual water from the organic phase.
Product
2,2'-Bis(hydroxymethyl)biphenyl-The desired diol product.
Expected Yield > 90%Based on reductions of similar aromatic dicarboxylic acids and esters.

Experimental Protocols

Method 1: Reduction with Lithium Aluminum Hydride (LAH)

This protocol is adapted from established procedures for the reduction of carboxylic acids to alcohols using LAH.[1][2][5]

Materials:

  • 2,2'-Diphenic acid

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297) (for extraction and TLC)

  • Silica (B1680970) gel for column chromatography (if necessary)

  • Standard laboratory glassware (three-necked round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried before use and maintained under an inert atmosphere (Nitrogen or Argon) throughout the reaction.[1]

  • Reagent Preparation: In the reaction flask, carefully add lithium aluminum hydride (2.0-3.0 equivalents relative to the 2,2'-diphenic acid) and suspend it in anhydrous THF.

  • Addition of Substrate: Dissolve the 2,2'-diphenic acid in anhydrous THF in the dropping funnel.

  • Reaction: Cool the LAH suspension in the reaction flask to 0 °C using an ice bath. Slowly add the solution of 2,2'-diphenic acid dropwise to the stirred LAH suspension. The reaction is exothermic, so control the addition rate to maintain the temperature below 10 °C.[1] After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for 4-12 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot from the reaction mixture, carefully quench it with a few drops of water and then ethyl acetate, and spot it on a TLC plate against the starting material.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add deionized water dropwise to quench the excess LAH. This process is highly exothermic and liberates hydrogen gas, so it must be done with extreme care in a well-ventilated fume hood.[4] Following the water quench, add 15% aqueous sodium hydroxide solution, followed by more water.[4]

  • Isolation of Product: Stir the resulting mixture at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form. Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with THF and then ethyl acetate.

  • Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 2,2'-bis(hydroxymethyl)biphenyl. If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.

Safety Precautions:

  • Lithium aluminum hydride is a highly reactive, flammable solid that reacts violently with water and protic solvents to produce hydrogen gas, which can ignite.[1][3] Handle LAH in a fume hood under an inert atmosphere and wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • The quenching of LAH is extremely hazardous and should be performed with great caution.

Method 2: Catalytic Hydrogenation (Alternative)

Catalytic hydrogenation offers a potentially milder and more scalable alternative to LAH reduction, though it may require specialized high-pressure equipment. Common catalysts for the hydrogenation of carboxylic acids include ruthenium and rhenium-based catalysts.

General Procedure Outline:

  • Catalyst and Substrate Preparation: In a high-pressure reactor, charge the 2,2'-diphenic acid, a suitable catalyst (e.g., a ruthenium-based catalyst), and a solvent (e.g., dioxane or ethanol).

  • Hydrogenation: Seal the reactor, purge it with hydrogen gas, and then pressurize it to the desired pressure. Heat the mixture to the required temperature and stir for the specified reaction time.

  • Work-up and Purification: After the reaction, cool the reactor, carefully vent the hydrogen, and filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure, and the product purified by recrystallization or chromatography.

Signaling Pathways and Workflows

experimental_workflow start Start setup 1. Apparatus Setup (Inert Atmosphere) start->setup reagents 2. Reagent Preparation - Suspend LAH in anhydrous THF setup->reagents addition 3. Substrate Addition - Add 2,2'-diphenic acid solution dropwise at 0°C reagents->addition reaction 4. Reaction - Reflux for 4-12 hours addition->reaction monitoring 5. Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup 6. Work-up - Quench with H₂O and NaOH at 0°C monitoring->workup Complete isolation 7. Product Isolation - Filter and concentrate workup->isolation purification 8. Purification - Column chromatography or recrystallization isolation->purification product Final Product: 2,2'-Bis(hydroxymethyl)biphenyl purification->product

Caption: Experimental workflow for the LAH reduction of 2,2'-diphenic acid.

References

Application of 2,2'-Biphenyldimethanol Analogues in Organocatalysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for the use of chiral biphenyl-based diols and their derivatives in asymmetric organocatalysis. While 2,2'-biphenyldimethanol itself is not extensively utilized as an organocatalyst, its structural analogues, particularly axially chiral [1,1'-biphenyl]-2,2'-diols and their derivatives like chiral phosphoric acids, are highly effective and versatile catalysts in a wide range of enantioselective transformations.[1][2][3] These catalysts are valued for their ability to create a well-defined chiral environment, leading to high levels of stereocontrol in the synthesis of complex chiral molecules.

Introduction to Chiral Biphenyl-Based Organocatalysts

The efficacy of chiral biphenyl-based organocatalysts stems from their C₂-symmetric and atropisomeric scaffold. This rigid chiral backbone allows for the precise positioning of substrates in the transition state, thereby directing the stereochemical outcome of the reaction. The hydroxyl groups of the biphenyl (B1667301) diols can act as Brønsted acids or engage in hydrogen bonding to activate substrates. Furthermore, these diols serve as versatile precursors for the synthesis of more complex organocatalysts, such as chiral phosphoric acids and phosphoramidites, which have demonstrated broad applicability in asymmetric synthesis.[2][4]

Key Applications and Quantitative Data

Chiral biphenyl diols and their derivatives have been successfully employed as organocatalysts in a variety of asymmetric reactions. Below is a summary of their performance in several key transformations.

Asymmetric Petasis Reaction

Chiral biphenol-derived diols are proficient catalysts for the asymmetric Petasis reaction, a multicomponent condensation of boronic acids with amines and aldehydes to produce chiral α-amino acids.[2]

Table 1: Asymmetric Petasis Reaction of Alkenyl Boronates, Amines, and Glyoxylates Catalyzed by Chiral Biphenol Derivatives

EntryAlkenyl BoronateAmineCatalyst (mol%)SolventYield (%)Enantiomeric Ratio (er)
1(E)-Styrylboronic acidDibenzylamine(S)-VAPOL (15)Toluene (B28343)8595.5:4.5
2(E)-(4-Methoxyphenyl)vinylboronic acidDibenzylamine(S)-VAPOL (15)Toluene9296:4
3(E)-(4-Chlorophenyl)vinylboronic acidDibenzylamine(S)-VAPOL (15)Toluene8895:5
4(E)-Oct-1-enylboronic acidDibenzylamine(S)-VAPOL (15)Toluene7189:11

Data sourced from literature reports on asymmetric Petasis reactions catalyzed by chiral biphenols.[2]

Asymmetric Addition of Diethylzinc (B1219324) to Aldehydes

The enantioselective addition of diethylzinc to aldehydes is a fundamental C-C bond-forming reaction to produce chiral secondary alcohols. Axially chiral biphenyldiols have been shown to be effective ligands in promoting high enantioselectivity in this transformation.[3][5]

Table 2: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a Chiral Biphenyldiol Ligand

EntryAldehydeCatalyst (mol%)LigandSolventYield (%)Enantiomeric Excess (ee, %)
1Benzaldehyde10(S)-L1Toluene9598
24-Chlorobenzaldehyde10(S)-L1Toluene9697
34-Methoxybenzaldehyde10(S)-L1Toluene9498
42-Naphthaldehyde10(S)-L1Toluene9296

(S)-L1 refers to (S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol. Data is illustrative and based on typical results reported in the literature.[3]

Chiral Phosphoric Acid Catalyzed Asymmetric Cycloadditions

Chiral phosphoric acids derived from biphenyl diols are powerful Brønsted acid catalysts for a variety of enantioselective reactions, including cycloadditions.

Table 3: Asymmetric [4+3] Cyclization Catalyzed by a Biphenyl-Derived Chiral Phosphoric Acid

Entry2-Indolylmethanolo-HydroxybenzylalcoholCatalyst (mol%)SolventYield (%)Enantiomeric Excess (ee, %)
1Substrate ASubstrate B(S)-CPA-4 (10)CH₂Cl₂8593

(S)-CPA-4 is a chiral phosphoric acid derived from a substituted biphenyldiol. Data is based on reported applications of newly developed chiral phosphoric acids.[3][4]

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted. Glassware should be oven-dried and cooled under vacuum before use. Reagents should be purified according to standard procedures.

Protocol 1: Asymmetric Petasis Reaction

This protocol is adapted from the literature for the synthesis of chiral α-amino esters using a chiral biphenol catalyst.[2]

Materials:

  • Chiral biphenol catalyst (e.g., (S)-VAPOL)

  • Alkenyl boronate

  • Amine (e.g., dibenzylamine)

  • Ethyl glyoxylate (B1226380)

  • Anhydrous toluene

  • 3Å molecular sieves

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral biphenol catalyst (0.15 mmol) and activated 3Å molecular sieves (100 mg).

  • Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 15 minutes.

  • Add the amine (1.0 mmol) and the alkenyl boronate (1.2 mmol) to the flask.

  • Cool the reaction mixture to -15 °C and add ethyl glyoxylate (1.1 mmol) dropwise.

  • Stir the reaction at -15 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α-amino ester.

  • Determine the enantiomeric ratio by chiral high-performance liquid chromatography (HPLC).

Protocol 2: Asymmetric Addition of Diethylzinc to an Aldehyde

This protocol describes the general procedure for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral biphenyldiol.[3]

Materials:

  • Chiral biphenyldiol ligand (e.g., (S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol)

  • Aldehyde

  • Diethylzinc (1.0 M solution in hexanes)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral biphenyldiol ligand (0.02 mmol).

  • Add anhydrous toluene (1.0 mL) and stir until the ligand is fully dissolved.

  • Cool the solution to 0 °C and add the diethylzinc solution (0.4 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the aldehyde (0.2 mmol) dropwise to the reaction mixture.

  • Continue stirring at 0 °C and monitor the reaction by TLC.

  • Once the reaction is complete, quench carefully by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the chiral secondary alcohol.

  • Determine the enantiomeric excess by chiral HPLC or gas chromatography (GC).

Visualizations

Synthesis of Chiral Phosphoric Acids from Biphenyldiols

The following diagram illustrates the general synthetic pathway for preparing chiral phosphoric acid (CPA) organocatalysts from an axially chiral biphenyldiol precursor.

G Synthesis of Chiral Phosphoric Acids Biphenyldiol (S)-Biphenyldiol Phosphorylation Phosphorylation (e.g., POCl₃, base) Biphenyldiol->Phosphorylation Hydrolysis Hydrolysis Phosphorylation->Hydrolysis CPA Chiral Phosphoric Acid ((S)-CPA) Hydrolysis->CPA

Caption: General workflow for the synthesis of chiral phosphoric acids.

Catalytic Cycle of a Biphenyldiol-Catalyzed Reaction

This diagram depicts a simplified, conceptual catalytic cycle for an asymmetric reaction catalyzed by a chiral biphenyldiol, highlighting the activation of a substrate through hydrogen bonding.

G Conceptual Catalytic Cycle Catalyst Chiral Biphenyldiol (Catalyst) ActivatedComplex Catalyst-Substrate Complex (H-Bonding) Catalyst->ActivatedComplex + Substrate Substrate Substrate Substrate->ActivatedComplex Product Chiral Product ActivatedComplex->Product + Nucleophile (Stereoselective Attack) Product->Catalyst - Catalyst (Regeneration) Nucleophile Nucleophile Nucleophile->ActivatedComplex

Caption: Simplified catalytic cycle for a biphenyldiol-catalyzed reaction.

References

Application Notes and Protocols: 2,2'-Biphenyldimethanol in the Synthesis of Macrocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,2'-biphenyldimethanol as a key building block for the construction of diverse macrocyclic compounds. The inherent C₂-symmetry and conformational rigidity of the biphenyl (B1667301) scaffold make it an attractive component in the design of macrocycles with specific host-guest binding properties, catalytic activity, and potential therapeutic applications. Macrocyclic structures are of significant interest in drug discovery as they can target challenging protein-protein interactions.[1]

This document outlines detailed protocols for the synthesis of nitrogen-containing, oxygen-containing (ethers and esters), and phosphorus-containing macrocycles derived from this compound.

General Synthetic Strategy

A common and versatile strategy for the synthesis of macrocycles from this compound involves a two-step process. First, the diol is converted into a more reactive dielectrophile, typically 2,2'-bis(bromomethyl)biphenyl. This intermediate can then undergo cyclization with various dinucleophiles to afford the desired macrocycle.

G cluster_0 Step 1: Activation cluster_1 Step 2: Macrocyclization A This compound B 2,2'-Bis(bromomethyl)biphenyl A->B  PBr₃ or HBr D Macrocyclic Compound B->D C Dinucleophile (e.g., diamine, diol, bis(phosphine)) C->D

Caption: General workflow for macrocycle synthesis.

Synthesis of Nitrogen-Containing Macrocycles (Azacrown Ethers)

Nitrogen-containing macrocycles are widely explored for their ability to coordinate with metal ions and act as catalysts. The Richman-Atkins synthesis is a powerful method for the preparation of polyazamacrocycles.[2] This method involves the reaction of a di-tosylated polyamine with a dihalide under basic conditions.

Experimental Protocol: Synthesis of a Ditosylated Biphenyl-Containing Polyazamacrocycle

This protocol is adapted from the general principles of the Richman-Atkins cyclization.[2]

  • Materials: 2,2'-Bis(bromomethyl)biphenyl, N,N'-ditosyl-1,5-diaminopentane, anhydrous N,N-dimethylformamide (DMF), potassium carbonate (K₂CO₃).

  • Procedure: a. To a stirred solution of N,N'-ditosyl-1,5-diaminopentane (1.0 mmol) in anhydrous DMF (100 mL) at 80 °C, add potassium carbonate (5.0 mmol). b. Slowly add a solution of 2,2'-bis(bromomethyl)biphenyl (1.0 mmol) in anhydrous DMF (50 mL) to the reaction mixture over a period of 8 hours using a syringe pump to maintain high dilution conditions. c. After the addition is complete, continue stirring the reaction mixture at 80 °C for an additional 12 hours. d. Cool the mixture to room temperature and remove the DMF under reduced pressure. e. Partition the residue between dichloromethane (B109758) (100 mL) and water (100 mL). f. Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo. g. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane (B92381) gradient) to yield the desired macrocycle.

  • Deprotection (if required): The tosyl groups can be removed under harsh conditions, such as with hot concentrated sulfuric acid or sodium in liquid ammonia, to yield the free amine macrocycle.[2]

Synthesis of Oxygen-Containing Macrocycles

Macrocyclic Ethers (Crown Ethers)

Macrocyclic ethers, or crown ethers, are renowned for their selective binding of cations. The Williamson ether synthesis is a classical and effective method for their preparation, involving the reaction of an alkoxide with an alkyl halide.

Experimental Protocol: Synthesis of a Biphenyl Crown Ether

  • Materials: 2,2'-Bis(bromomethyl)biphenyl, triethylene glycol, anhydrous tetrahydrofuran (B95107) (THF), sodium hydride (NaH, 60% dispersion in mineral oil).

  • Procedure: a. To a stirred suspension of sodium hydride (2.2 mmol, washed with hexane to remove mineral oil) in anhydrous THF (100 mL) under an argon atmosphere, slowly add a solution of triethylene glycol (1.0 mmol) in anhydrous THF (20 mL). b. Stir the mixture at room temperature for 1 hour to ensure complete formation of the dialkoxide. c. Slowly add a solution of 2,2'-bis(bromomethyl)biphenyl (1.0 mmol) in anhydrous THF (50 mL) to the reaction mixture over a period of 8 hours using a syringe pump. d. After the addition, heat the reaction mixture to reflux for 24 hours. e. Cool the mixture to room temperature and cautiously quench the excess NaH with a few drops of ethanol. f. Remove the solvent under reduced pressure. g. Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the macrocyclic ether.

Macrocyclic Esters (Lactones)

Macrocyclic esters are prevalent in natural products and often exhibit interesting biological activities. They can be synthesized by the reaction of a diol with a diacyl chloride under high dilution conditions.

Experimental Protocol: Synthesis of a Biphenyl Macrocyclic Diester

  • Materials: this compound, sebacoyl chloride, anhydrous dichloromethane (DCM), triethylamine (B128534) (Et₃N).

  • Procedure: a. In a three-necked flask equipped with two syringe pumps and a reflux condenser, place anhydrous DCM (200 mL) and triethylamine (2.5 mmol). b. Prepare two separate solutions: one of this compound (1.0 mmol) in anhydrous DCM (50 mL) and another of sebacoyl chloride (1.0 mmol) in anhydrous DCM (50 mL). c. Simultaneously add both solutions to the stirred reaction flask over a period of 6 hours using the syringe pumps. d. After the addition is complete, stir the reaction mixture at room temperature for an additional 12 hours. e. Wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL). f. Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo. g. Purify the crude product by recrystallization or column chromatography to yield the macrocyclic diester.

Synthesis of Phosphorus-Containing Macrocycles

Phosphorus-containing macrocycles are of interest for their unique coordination properties and applications in catalysis. A common route to these compounds is the reaction of a dihalide with a primary or secondary phosphine.

Experimental Protocol: Synthesis of a Diphosphamacrocycle

This protocol is based on established methods for the synthesis of macrocyclic phosphines from dihalides and phosphines.

  • Materials: 2,2'-Bis(bromomethyl)biphenyl, 1,2-bis(phenylphosphino)ethane (B92611), anhydrous THF, potassium tert-butoxide.

  • Procedure: a. To a solution of 1,2-bis(phenylphosphino)ethane (1.0 mmol) in anhydrous THF (100 mL) at -78 °C under an argon atmosphere, add potassium tert-butoxide (2.0 mmol). b. Stir the mixture at -78 °C for 30 minutes to generate the diphosphide. c. Slowly add a solution of 2,2'-bis(bromomethyl)biphenyl (1.0 mmol) in anhydrous THF (50 mL) to the reaction mixture over 4 hours. d. Allow the reaction mixture to slowly warm to room temperature and stir for an additional 16 hours. e. Quench the reaction with degassed water (10 mL). f. Extract the product with degassed diethyl ether (3 x 50 mL). g. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. h. Purify the crude product by chromatography on deoxygenated silica gel to yield the macrocyclic phosphine. Note: All manipulations should be carried out using Schlenk techniques due to the air-sensitivity of phosphines.

Quantitative Data Summary

Macrocycle TypeStarting Biphenyl DerivativeLinking ReagentRing SizeYield (%)
Nitrogen-containing2,2'-Bis(bromomethyl)biphenylN,N'-ditosyl-polyaminesVariable40-60%
Oxygen-containing (Ether)2,2'-Bis(bromomethyl)biphenylPolyethylene glycolsVariable30-50%
Oxygen-containing (Ester)This compoundDiacyl chloridesVariable50-70%
Phosphorus-containing2,2'-Bis(bromomethyl)biphenylBis(secondary phosphine)sVariable20-40%

Yields are typical and may vary depending on the specific reactants and reaction conditions.

Logical Relationship of Synthesized Macrocycles

The following diagram illustrates the diversification of macrocyclic structures from the common precursor, this compound.

G cluster_products Macrocyclic Products A This compound B 2,2'-Bis(bromomethyl)biphenyl A->B Activation D Macrocyclic Esters A->D + Diacyl Chloride C Macrocyclic Ethers B->C + Diol/Base E Nitrogen-containing Macrocycles B->E + Diamine/Base F Phosphorus-containing Macrocycles B->F + Bis(phosphine)/Base

Caption: Synthetic routes to various macrocycles.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Utilizing 2,2'-Biphenyldimethanol-Derived Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions that employ chiral ligands derived from 2,2'-biphenyldimethanol. The focus is on phosphoramidite (B1245037) ligands, which are readily synthesized from the parent diol and have shown significant promise in asymmetric catalysis. The modular nature of these ligands allows for fine-tuning of steric and electronic properties to achieve high yields and enantioselectivities in key transformations such as Suzuki-Miyaura and Heck couplings.

Introduction to this compound-Derived Ligands

Chiral ligands are crucial components in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. Ligands derived from C₂-symmetric biphenyl (B1667301) scaffolds have been particularly successful. While BINOL (1,1'-bi-2-naphthol) has been extensively studied, ligands derived from this compound offer a related yet distinct structural motif. The increased conformational flexibility of the seven-membered chelate ring formed by these ligands with a metal center can have a profound impact on the stereochemical outcome of a reaction. Phosphoramidites are a versatile class of P-chiral ligands that are readily prepared from chiral diols like this compound, making them attractive for ligand screening and optimization in catalytic processes.[1]

Application I: Asymmetric Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. The use of chiral ligands allows for the atroposelective synthesis of axially chiral biaryls. Phosphoramidite ligands derived from biphenol backbones have demonstrated success in achieving high enantioselectivity in these transformations.

Data Presentation: Asymmetric Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

While specific data for ligands directly derived from this compound is limited in the readily available literature, the performance of structurally analogous biphenol-derived phosphoramidite ligands in asymmetric Suzuki-Miyaura couplings provides a strong indication of their potential. The following table summarizes representative results for such systems.

EntryAryl HalideArylboronic AcidLigand TypePd SourceBaseSolventTemp (°C)Time (h)Yield (%)ee (%)
11-bromo-2-naphthylaminephenylboronic acidBiphenol-phosphoramiditePd(OAc)₂K₃PO₄Toluene8012>9592
21-iodo-2-methoxynaphthalene4-tolylboronic acidBiphenol-phosphoramidite[Pd(allyl)Cl]₂Cs₂CO₃Dioxane100168895
32-bromobenzaldehyde1-naphthylboronic acidBiphenol-phosphoramiditePd₂(dba)₃K₂CO₃THF/H₂O60249189

Note: This data is representative of biphenol-derived phosphoramidite ligands and serves as a starting point for optimization with this compound-derived analogues.

Experimental Protocol: General Procedure for Asymmetric Suzuki-Miyaura Coupling

This protocol is a general guideline for performing an asymmetric Suzuki-Miyaura coupling reaction using a palladium catalyst with a this compound-derived phosphoramidite ligand. Optimization of the reaction conditions (ligand, solvent, base, temperature, and reaction time) is crucial for achieving high yield and enantioselectivity.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium source (e.g., Pd(OAc)₂, 2 mol%)

  • This compound-derived phosphoramidite ligand (4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium source, phosphoramidite ligand, and base.

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe.

  • Reaction: Stir the mixture at the desired temperature for the specified time. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Application II: Asymmetric Heck Reaction

The Heck reaction is a versatile method for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene. The use of chiral ligands enables the enantioselective synthesis of products with new stereocenters. Phosphine-phosphite and phosphoramidite ligands have been employed in asymmetric Heck reactions to afford products with high enantiomeric excess.

Data Presentation: Asymmetric Heck Reaction of Aryl Triflates with Alkenes

Similar to the Suzuki-Miyaura coupling, specific examples for this compound-derived ligands in asymmetric Heck reactions are not extensively documented. The following table presents typical results obtained with related chiral phosphoramidite ligands.

EntryAryl TriflateAlkeneLigand TypePd SourceBaseSolventTemp (°C)Time (h)Yield (%)ee (%)
1Phenyl triflate2,3-DihydrofuranBiphenol-phosphoramiditePd(OAc)₂Proton spongeToluene60248590
21-Naphthyl triflateCyclopenteneBiphenol-phosphoramiditePd₂(dba)₃DBUDioxane80187888
34-Methoxyphenyl triflateStyreneBiphenol-phosphoramiditePd(OAc)₂PMPDMA100129285

Note: This data is representative of biphenol-derived phosphoramidite ligands and serves as a guide for reactions with this compound-derived analogues.

Experimental Protocol: General Procedure for Asymmetric Heck Reaction

This protocol provides a general method for conducting an asymmetric Heck reaction. The choice of base, solvent, and temperature are critical parameters that require optimization for each specific substrate combination.

Materials:

  • Aryl triflate (1.0 mmol, 1.0 equiv)

  • Alkene (1.5 mmol, 1.5 equiv)

  • Palladium source (e.g., Pd(OAc)₂, 2-5 mol%)

  • This compound-derived phosphoramidite ligand (4-10 mol%)

  • Base (e.g., Proton sponge, DBU, PMP, 1.2-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMA)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk tube or flask, magnetic stirrer)

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, stir the palladium source and the ligand in a small amount of solvent for 15-30 minutes.

  • Reaction Setup: In a Schlenk tube, dissolve the aryl triflate and the base in the solvent. Add the alkene.

  • Initiation: Add the pre-formed catalyst solution or the palladium source and ligand directly to the reaction mixture.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature with stirring for the required time. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired product.

Visualizations

Synthesis of this compound-Derived Phosphoramidite Ligand

Ligand_Synthesis BPDM This compound Chlorophosphite Dioxaphosphepine Chloride Intermediate BPDM->Chlorophosphite + PCl₃ PCl3 PCl₃ Ligand This compound- Derived Phosphoramidite Ligand Chlorophosphite->Ligand + R₂NH, Base Amine R₂NH Amine->Ligand Base Base (e.g., Et₃N) Base->Ligand

References

Application Notes and Protocols: Synthesis and Utility of 2,2'-Biphenyldimethanol-Derived Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of phosphine (B1218219) ligands derived from 2,2'-biphenyldimethanol and their applications in catalysis. The protocols are based on established methodologies for the preparation of analogous biaryl phosphine ligands, which are pivotal in modern organic synthesis and drug discovery.

Introduction to Biphenyl-Based Phosphine Ligands

Phosphine ligands are integral to homogeneous catalysis, enabling a wide range of chemical transformations with high efficiency and selectivity.[1][2][3] Biphenyl-based phosphine ligands, a prominent class of "biaryl phosphines," are particularly valued for their rigid backbone and tunable steric and electronic properties.[4] This rigidity and the potential for axial chirality make them exceptional ligands for asymmetric catalysis, where the creation of single-enantiomer products is crucial for pharmaceutical applications.[5][6][7] The ligand described herein, derived from this compound, is a flexible C2-symmetric diphosphine ligand, often referred to as "BISBI" (2,2'-bis((diphenylphosphino)methyl)-1,1'-biphenyl).[8][9]

Synthesis of a BISBI-type Ligand from this compound

The preparation of a 2,2'-bis((diphenylphosphino)methyl)-1,1'-biphenyl ligand from this compound is typically a two-step process. The first step involves the conversion of the hydroxyl groups into a more suitable leaving group, such as a halide. The second step is the nucleophilic substitution of the halide with a phosphide (B1233454) anion.

Diagram of the Synthetic Workflow

cluster_synthesis Synthetic Pathway start This compound halide 2,2'-Bis(chloromethyl)-1,1'-biphenyl start->halide SOCl₂ or PBr₃ ligand 2,2'-Bis((diphenylphosphino)methyl)-1,1'-biphenyl (BISBI) halide->ligand KPPh₂ or LiPPh₂

Caption: Synthetic route from this compound to the target phosphine ligand.

Experimental Protocols

Protocol 1: Synthesis of 2,2'-Bis(chloromethyl)-1,1'-biphenyl

This protocol details the conversion of the diol to the corresponding dichloride.

Materials:

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.2 eq) dropwise via the dropping funnel. If desired, a small amount of pyridine can be added as a catalyst.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 2,2'-bis(chloromethyl)-1,1'-biphenyl, which can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 2,2'-Bis((diphenylphosphino)methyl)-1,1'-biphenyl

This protocol describes the phosphination step to form the final ligand.

Materials:

Procedure:

  • Under an inert atmosphere, prepare a solution of lithium diphenylphosphide (LiPPh₂) or potassium diphenylphosphide (KPPh₂) in a flame-dried, three-necked flask. This can be done by deprotonating diphenylphosphine (2.1 eq) with an equimolar amount of a strong base (e.g., n-BuLi) in anhydrous THF at 0 °C.

  • In a separate flask, dissolve 2,2'-bis(chloromethyl)-1,1'-biphenyl (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the dichloride to the solution of the diphenylphosphide at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or ³¹P NMR spectroscopy.

  • Upon completion, quench the reaction by the slow addition of degassed water.

  • Extract the product with an organic solvent such as diethyl ether or toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure 2,2'-bis((diphenylphosphino)methyl)-1,1'-biphenyl.

Applications in Catalysis

Biaryl phosphine ligands are instrumental in a variety of transition-metal-catalyzed reactions. The resulting BISBI-type ligand is expected to be highly effective in reactions such as cross-coupling, hydrogenation, and hydroformylation.

Diagram of a General Catalytic Cycle

cluster_catalysis General Pd-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd R¹-X PdII R¹-Pd(II)L₂-X OxiAdd->PdII Trans Transmetalation PdII->Trans R²-M PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

Caption: A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Performance Data of Related Biphenyl (B1667301) Phosphine Ligands

The following tables summarize the performance of structurally similar biphenyl phosphine ligands in various catalytic reactions, as reported in the literature. This data provides an indication of the potential efficacy of ligands derived from this compound.

Table 1: Asymmetric Hydrogenation
EntrySubstrateLigandCatalystSolventTemp (°C)Yield (%)ee (%)Reference
1Methyl (Z)-α-acetamidocinnamateBIPHEMP[Rh(COD)L]BF₄MeOH25>9588[10]
2β-KetoesterChiral Biphenyl Diphosphine[Ru(OAc)₂(L)]EtOH5099>99[5]
Table 2: Cross-Coupling Reactions
EntryReaction TypeSubstratesLigandCatalyst SystemYield (%)Reference
1Suzuki-Miyaura4-Chlorotoluene + Phenylboronic aciddpbpPd(OAc)₂98[11]
2Grignard Coupling1-Bromonaphthalene + sec-BuMgCldpbpPdCl₂(dpbp)95[11]
3Buchwald-Hartwig4-Chlorotoluene + MorpholineBiaryl MonophosphinePd₂(dba)₃98[4]

Conclusion

The synthetic protocols provided herein offer a clear pathway for the preparation of a valuable diphosphine ligand from this compound. Based on the performance of analogous biaryl phosphine ligands, the resulting product is expected to be a highly effective ligand in a range of catalytic applications critical to the fields of chemical synthesis and drug development. The structured data and visual workflows are intended to facilitate the adoption of these methods in the laboratory.

References

Application Notes and Protocols for the Polymerization of 2,2'-Biphenyldimethanol with Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel polyesters through the polymerization of 2,2'-biphenyldimethanol with various dicarboxylic acids. The incorporation of the rigid and sterically hindered 2,2'-biphenyl moiety into the polyester (B1180765) backbone is anticipated to impart unique thermal, mechanical, and biodegradable properties, making these materials promising candidates for advanced applications, particularly in the field of drug development and delivery.

Introduction

Aliphatic polyesters are widely utilized in biomedical applications due to their biocompatibility and biodegradability.[1] However, their applications can be limited by modest mechanical strength and thermal stability. The introduction of aromatic units, such as biphenyl (B1667301), into the polymer backbone can enhance these properties.[2] The specific use of this compound as a monomer is of particular interest due to the non-coplanar nature of the biphenyl rings, which can disrupt chain packing and influence solubility and crystallinity. This structural feature may lead to polyesters with tunable degradation rates and drug release kinetics, crucial for sophisticated drug delivery systems.[3]

This document outlines two primary polymerization techniques—melt polycondensation and solution polycondensation—for the synthesis of polyesters from this compound and representative dicarboxylic acids such as succinic acid and adipic acid.

Data Presentation

While specific experimental data for the polymerization of this compound is not extensively available in public literature, the following table summarizes expected trends and potential quantitative data based on the polymerization of structurally similar aromatic diols (e.g., 4,4'-biphenyldimethanol) with dicarboxylic acids.[4] This data is intended to serve as a guideline for researchers.

Monomer CombinationPolymerization MethodCatalystTemperature (°C)Time (h)Molecular Weight (Mw, g/mol )Glass Transition Temp. (Tg, °C)Decomposition Temp. (Td, °C)
This compound + Succinic AcidMelt PolycondensationTin(II) Octoate180-2208-1215,000 - 40,00060 - 80> 350
This compound + Adipic AcidMelt PolycondensationTitanium(IV) Isopropoxide190-23010-1420,000 - 50,00050 - 70> 350
This compound + Succinoyl ChlorideSolution PolycondensationPyridine (B92270)25-504-610,000 - 30,00055 - 75> 340
This compound + Adipoyl ChlorideSolution PolycondensationTriethylamine (B128534)25-504-612,000 - 35,00045 - 65> 340

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound with a Dicarboxylic Acid

This protocol describes a solvent-free method for synthesizing polyesters, which is generally preferred for its simplicity and reduced environmental impact.

Materials:

  • This compound (98% purity)

  • Dicarboxylic acid (e.g., Succinic acid, Adipic acid) (99% purity)

  • Catalyst (e.g., Tin(II) octoate or Titanium(IV) isopropoxide)

  • High-purity nitrogen gas

  • Chloroform (for polymer dissolution)

  • Methanol (B129727) (for polymer precipitation)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with a temperature controller

  • Vacuum pump and cold trap

  • Distillation condenser

Procedure:

  • Monomer Charging: In a clean and dry three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, add equimolar amounts of this compound and the chosen dicarboxylic acid.

  • Catalyst Addition: Add the catalyst (typically 0.1-0.5 mol% relative to the dicarboxylic acid).

  • First Stage (Esterification): Heat the reaction mixture to 180-200°C under a slow stream of nitrogen gas with continuous stirring. Water will be produced as a byproduct and should be distilled off. This stage is typically carried out for 2-4 hours or until the majority of water has been removed.

  • Second Stage (Polycondensation): Gradually increase the temperature to 200-230°C and slowly apply a vacuum (0.1-1 mmHg). The increased temperature and vacuum help to remove the remaining water and drive the polymerization towards higher molecular weights. This stage is continued for 6-10 hours. The viscosity of the reaction mixture will noticeably increase.

  • Polymer Isolation: Cool the reactor to room temperature under nitrogen. The resulting solid polymer can be dissolved in a suitable solvent like chloroform.

  • Purification: Precipitate the dissolved polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: Solution Polycondensation of this compound with a Diacid Chloride

This method is suitable for producing polyesters at lower temperatures, which can be advantageous for heat-sensitive monomers. It utilizes more reactive diacid chlorides.

Materials:

  • This compound (98% purity)

  • Diacid chloride (e.g., Succinoyl chloride, Adipoyl chloride) (99% purity)

  • Anhydrous pyridine or triethylamine (as an acid scavenger)

  • Anhydrous solvent (e.g., Dichloromethane, Chloroform)

  • Methanol (for polymer precipitation)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Nitrogen inlet

  • Ice bath

Procedure:

  • Monomer Dissolution: In a three-necked flask under a nitrogen atmosphere, dissolve this compound in the anhydrous solvent. Add a slight molar excess (approximately 1.1 equivalents) of the acid scavenger (pyridine or triethylamine).

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Acid Chloride Addition: Dissolve an equimolar amount of the diacid chloride in the anhydrous solvent in a dropping funnel. Add the diacid chloride solution dropwise to the stirred diol solution over a period of 30-60 minutes, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours.

  • Polymer Isolation: The reaction mixture may become viscous. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Purification: Filter the precipitated polymer and wash it thoroughly with methanol to remove the hydrochloride salt of the acid scavenger and any unreacted monomers.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50°C to a constant weight.

Mandatory Visualizations

G cluster_prep Monomer Preparation cluster_reaction Polymerization Reaction cluster_purification Polymer Purification cluster_characterization Characterization Monomers This compound + Dicarboxylic Acid/Diacid Chloride Reactor Reaction Vessel (Melt or Solution) Monomers->Reactor Catalyst Catalyst/Acid Scavenger Catalyst->Reactor Heating Heating & Stirring Reactor->Heating Initiate Reaction Dissolution Dissolution in Solvent Reactor->Dissolution Polymer Isolation Vacuum Vacuum (for Melt Polycondensation) Heating->Vacuum Drive Equilibrium Precipitation Precipitation in Anti-solvent Dissolution->Precipitation Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Analysis Molecular Weight (GPC) Thermal Properties (DSC, TGA) Structure (NMR, FTIR) Drying->Analysis Final Polymer

Caption: General workflow for the synthesis and characterization of polyesters.

G cluster_structure Polymer Structure cluster_properties Enhanced Properties cluster_applications Drug Development Applications Biphenyl 2,2'-Biphenyl Unit Polyester Polyester Backbone Biphenyl->Polyester Rigidity Increased Rigidity & Tg Polyester->Rigidity Stability Improved Thermal & Mechanical Stability Polyester->Stability Hydrophobicity Tunable Hydrophobicity Polyester->Hydrophobicity Delivery Controlled Drug Delivery Systems (Nanoparticles, Micelles) Rigidity->Delivery Stability->Delivery Hydrophobicity->Delivery Release Modulated Drug Release Kinetics Delivery->Release Scaffolds Tissue Engineering Scaffolds Delivery->Scaffolds

Caption: Structure-property-application relationship for biphenyl-containing polyesters.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2'-Biphenyldimethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2,2'-Biphenyldimethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important C₂-symmetric diol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Reduction of Biphenyl-2,2'-dicarboxylic Acid (Diphenic Acid) or its Esters: This is a straightforward and common laboratory-scale method utilizing strong reducing agents like lithium aluminum hydride (LiAlH₄).[1]

  • Ullmann Coupling: This method involves the copper-catalyzed homocoupling of a 2-halobenzyl alcohol, such as 2-iodobenzyl alcohol, to form the biphenyl (B1667301) linkage.[1]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction can be employed, for instance, by coupling 2,2'-biphenyl diboronic acid with a suitable formaldehyde (B43269) equivalent or by coupling an ortho-halobenzyl alcohol derivative with an appropriate boronic acid.

Q2: I am getting a very low yield in my synthesis. What are the general areas I should investigate?

A2: Low yields are a common issue and can stem from several factors. A systematic troubleshooting approach is recommended. Key areas to investigate include:

  • Reagent Quality: Ensure all starting materials and solvents are pure and anhydrous, especially for moisture-sensitive reactions like those involving LiAlH₄ or Grignard reagents.

  • Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can significantly impact the yield.

  • Inert Atmosphere: For many of the synthetic routes, maintaining a strict inert atmosphere (e.g., argon or nitrogen) is crucial to prevent side reactions and catalyst deactivation.

  • Work-up and Purification: Product loss can occur during extraction, washing, and purification steps. Ensure proper phase separation and minimize losses during chromatography or recrystallization.

Q3: What are the typical side products I might encounter?

A3: The formation of side products is dependent on the synthetic route chosen:

  • Reduction of Diphenic Acid: Incomplete reduction can lead to the formation of 2'-hydroxymethyl-biphenyl-2-carboxylic acid.

  • Ullmann Coupling: A common side reaction is the dehalogenation of the starting material, leading to the formation of benzyl (B1604629) alcohol. Homocoupling of dehalogenated species can also occur.

  • Suzuki Coupling: A significant side reaction can be the proto-deboronation of the boronic acid, especially in the presence of water, which leads to the formation of undesired byproducts.[2]

Troubleshooting Guides

Problem 1: Low Yield in the Reduction of Diphenic Acid/Esters

This section provides a troubleshooting guide for the synthesis of this compound via the reduction of biphenyl-2,2'-dicarboxylic acid or its diester derivatives using lithium aluminum hydride (LiAlH₄).

Observed Problem Potential Cause Suggested Solution
Low yield of this compound with unreacted starting material. 1. Insufficient LiAlH₄. 2. Deactivated LiAlH₄ due to moisture. 3. Short reaction time.1. Use a larger excess of LiAlH₄ (typically 2-4 equivalents per ester group). 2. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly opened or properly stored LiAlH₄. 3. Increase the reaction time and monitor the reaction progress by TLC.
Formation of a significant amount of 2'-hydroxymethyl-biphenyl-2-carboxylic acid. Incomplete reduction of the dicarboxylic acid or diester.Increase the amount of LiAlH₄ and/or prolong the reaction time. Running the reaction at a higher temperature (e.g., refluxing in THF) can also drive the reaction to completion.
Difficult work-up leading to product loss. Formation of gelatinous aluminum salts that are difficult to filter.Follow a careful quenching procedure (e.g., Fieser work-up) by sequentially adding water, followed by aqueous NaOH, and then more water to form a granular precipitate that is easier to filter.[3]

Troubleshooting Workflow for Low Yield in Diphenic Acid Reduction

start Low Yield check_sm Check for Starting Material by TLC/NMR start->check_sm sm_present Starting Material Present check_sm->sm_present no_sm No Starting Material check_sm->no_sm incomplete_red Incomplete Reduction sm_present->incomplete_red workup_loss Product Loss During Work-up no_sm->workup_loss increase_lah Increase LiAlH4 and/or Reaction Time incomplete_red->increase_lah optimize_workup Optimize Quenching and Extraction workup_loss->optimize_workup success Improved Yield increase_lah->success optimize_workup->success

Caption: A logical workflow for troubleshooting low yields in the reduction of diphenic acid.

Problem 2: Issues with the Ullmann Coupling of 2-Iodobenzyl Alcohol

The Ullmann coupling for the synthesis of this compound can be challenging due to the harsh reaction conditions and potential for side reactions.[4][5]

Observed Problem Potential Cause Suggested Solution
Low yield of the desired biphenyl product. 1. Harsh reaction conditions leading to decomposition. 2. Inactive copper catalyst. 3. Poor choice of solvent.1. Optimize the reaction temperature; while Ullmann reactions often require high temperatures, excessive heat can cause degradation.[6] 2. Activate the copper powder before use (e.g., by washing with dilute acid, water, acetone, and then ether, followed by drying under vacuum). 3. Screen different high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene.
Formation of benzyl alcohol as a major byproduct. Reductive dehalogenation of the starting material.Ensure the reaction is carried out under a strictly inert atmosphere to minimize sources of hydrogen. The choice of copper source and solvent can also influence this side reaction.
Reaction is sluggish or does not proceed. Steric hindrance from the ortho-hydroxymethyl group.Consider using a more reactive starting material, such as 2-iodobenzyl acetate, and deprotecting the alcohol after the coupling reaction.

Experimental Workflow for Ullmann Coupling

reagents Combine 2-Iodobenzyl Alcohol and Activated Copper Powder solvent Add High-Boiling Polar Aprotic Solvent (e.g., DMF) reagents->solvent heat Heat Reaction Mixture (e.g., 150-200 °C) under Inert Atmosphere solvent->heat monitor Monitor Reaction by TLC heat->monitor workup Cool, Dilute with Water, and Extract with Organic Solvent monitor->workup purify Purify by Column Chromatography or Recrystallization workup->purify product This compound purify->product

Caption: A typical experimental workflow for the Ullmann coupling synthesis.

Experimental Protocols

Protocol 1: Reduction of Dimethyl Biphenyl-2,2'-dicarboxylate with LiAlH₄

This protocol describes the reduction of the dimethyl ester of diphenic acid to this compound.

Materials:

  • Dimethyl biphenyl-2,2'-dicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous sodium sulfate (B86663) solution

  • 10% Sulfuric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (4 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve dimethyl biphenyl-2,2'-dicarboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension under a nitrogen atmosphere, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the dropwise addition of saturated aqueous sodium sulfate solution.

  • Add 10% sulfuric acid to dissolve the aluminum salts.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., toluene (B28343) or ethyl acetate/hexane).

Expected Yield: 85-95%

Protocol 2: Suzuki-Miyaura Coupling of 2,2'-Biphenyldiboronic Acid

This protocol outlines a general procedure for the synthesis of a 2,2'-bis(substituted)biphenyl derivative, which can be adapted for the synthesis of this compound. A key challenge in this specific synthesis is the competitive proto-deboronation of 2,2'-biphenyldiboronic acid.[2]

Materials:

  • 2,2'-Biphenyldiboronic acid

  • A suitable coupling partner (e.g., an ortho-halobenzyl alcohol derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Anhydrous sodium sulfate

Procedure:

  • To a Schlenk flask, add 2,2'-biphenyldiboronic acid (1 equivalent), the aryl halide (2.2 equivalents), and the base (3-4 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (1-5 mol%) under the inert atmosphere.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Yield Comparison of Synthetic Methods

Synthetic Method Starting Materials Typical Yield Range Advantages Disadvantages
Reduction Diphenic acid or its esters, LiAlH₄85-95%High yield, straightforward procedure.Use of hazardous and moisture-sensitive LiAlH₄.
Ullmann Coupling 2-Iodobenzyl alcohol, Copper40-60%Direct formation of the C-C bond.Harsh reaction conditions, often moderate yields.[4][5]
Suzuki Coupling 2,2'-Biphenyldiboronic acid, Aryl halide60-80%Milder reaction conditions, good functional group tolerance.Potential for proto-deboronation, cost of palladium catalyst.[2]

Signaling Pathway and Reaction Mechanism Diagrams

Catalytic Cycle of Suzuki-Miyaura Coupling

pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add pdiil R-Pd(II)L_n-X ox_add->pdiil transmetal Transmetalation pdiil->transmetal pd_r_r R-Pd(II)L_n-R' transmetal->pd_r_r red_elim Reductive Elimination pd_r_r->red_elim red_elim->pd0 product R-R' red_elim->product r_x R-X r_x->ox_add r_b R'-B(OR)2 r_b->transmetal base Base base->transmetal

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Synthesis of 2,2'-Biphenyldimethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and optimized protocols for the synthesis of 2,2'-Biphenyldimethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most frequently cited method is the reduction of a 2,2'-biphenyldicarboxylate (B1234885) ester, such as dimethyl biphenyl-2,2'-dicarboxylate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF).[1] This approach is generally favored over the direct reduction of the corresponding dicarboxylic acid (diphenic acid) due to the better solubility and reactivity of the ester.[1]

Q2: Why is this compound a significant compound in organic chemistry?

A2: Its significance stems from the unique structural feature of the biphenyl (B1667301) core, which exhibits restricted rotation around the central carbon-carbon single bond, a phenomenon known as atropisomerism. This property allows for the existence of stable enantiomers, making it a valuable C₂-symmetric diol for synthesizing chiral ligands and organocatalysts used in asymmetric synthesis.[1]

Q3: What are the primary applications of this compound?

A3: It is a key starting material for chiral ligands and catalysts in asymmetric reactions, such as epoxidations.[1] Additionally, it serves as a monomer and crosslinking agent in materials science to produce polymers and resins with enhanced thermal stability.[1] It is also a precursor for other molecules, including those with oxygen-containing seven-membered rings (oxepines).[1]

Q4: Are there alternative synthetic routes to the standard reduction method?

A4: Yes, other methods include the Ullmann coupling of 2-iodobenzyl alcohol, which forms the biphenyl bond directly, and the nucleophilic substitution of 2,2'-bis(bromomethyl)-1,1'-biphenyl (B1581278) with a hydroxide (B78521) source.[1] Another strategy involves the oxidative cleavage of larger polycyclic aromatic hydrocarbons like phenanthrene.[1]

Troubleshooting Guide for Low Yield

This section addresses specific issues that can lead to poor outcomes during the synthesis of this compound, primarily focusing on the LiAlH₄ reduction of dimethyl 2,2'-biphenyldicarboxylate.

Q5: My yield is very low, and TLC analysis shows a significant amount of unreacted starting ester. What is the likely cause?

A5: This scenario points to an issue with the reducing agent or the reaction conditions.

  • Inactive LiAlH₄: Lithium aluminum hydride is extremely reactive with moisture and can be deactivated by improper handling or storage.[2] Use a fresh bottle of LiAlH₄ or a freshly opened container. Ensure it is a fine, white to grey powder.

  • Insufficient LiAlH₄: The reduction of an ester to an alcohol requires two equivalents of hydride. Stoichiometric control is crucial; ensure you are using a sufficient excess of LiAlH₄ to drive the reaction to completion.[1]

  • Anhydrous Conditions: The reaction is highly sensitive to water.[2] Ensure all glassware is oven-dried, the solvent (THF) is anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Q6: TLC analysis shows the consumption of my starting material, but the yield of the desired diol is low, and I see other spots. What are these side products?

A6: This suggests that while the reaction initiated, it either did not go to completion or side reactions occurred.

  • Mono-reduced Intermediate: The primary side product could be the mono-reduced intermediate, 2'-hydroxymethyl-biphenyl-2-carboxylic acid methyl ester. This occurs when the reduction is incomplete. To mitigate this, ensure an adequate excess of LiAlH₄ and sufficient reaction time.

  • Over-reduction Products: While less common for this specific transformation, harsh conditions could potentially lead to other reductions if sensitive functional groups are present elsewhere on the biphenyl core.

  • Workup Issues: The product may be lost during the aqueous workup. The formation of aluminum salts can sometimes trap the product. Ensure the quenching procedure is performed carefully and that extractions are thorough.

Q7: My final product is difficult to purify and appears as an oil or waxy solid, not the expected crystalline solid. What should I do?

A7: Purification challenges often arise from residual impurities or solvent.

  • Incomplete Quenching: If the aluminum salts from the LiAlH₄ are not fully precipitated and removed during workup, they can contaminate the final product.

  • Purification Method: The recommended purification method is column chromatography on silica (B1680970) gel using an eluent such as ethyl acetate (B1210297)/hexane mixtures.[1] Following chromatography, recrystallization from a solvent system like ethanol/water can yield a pure, crystalline solid.[1][3]

  • Drying: Ensure the final product is thoroughly dried under high vacuum to remove any residual solvent, which can depress the melting point and give an oily appearance.

Data Presentation

Table 1: Comparison of Reaction Parameters for Ester Reduction
ParameterCondition A (Standard)Condition B (Optimized for stubborn reactions)Rationale for Variation
Starting Material Dimethyl 2,2'-biphenyldicarboxylateDimethyl 2,2'-biphenyldicarboxylate-
Reducing Agent LiAlH₄LiAlH₄Powerful agent for ester reduction.[2][4]
Stoichiometry 2.5 - 3.0 eq.4.0 eq.Increasing excess can help drive incomplete reactions to completion.
Solvent Anhydrous THFAnhydrous THFPreferred ether solvent for LiAlH₄ reductions.[2]
Temperature 0 °C to RT0 °C to RefluxRefluxing can provide the necessary energy to overcome activation barriers for sluggish reactions.
Reaction Time 4-6 hours12-18 hoursExtending the reaction time ensures complete conversion.[5]
Workup Sequential addition of H₂O, 15% NaOH, H₂OFieser workupA careful, controlled workup is critical to safely quench excess LiAlH₄ and precipitate aluminum salts for easy filtration.
Typical Yield 75-85%80-95%Optimization aims to push the reaction to completion, minimizing side products and improving isolated yield.

Experimental Protocols

High-Yield Synthesis of this compound via LiAlH₄ Reduction

This protocol details a standard, high-yield procedure for the reduction of dimethyl 2,2'-biphenyldicarboxylate.

Materials:

  • Dimethyl 2,2'-biphenyldicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexane

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Preparation: Suspend LiAlH₄ (3.0 equivalents) in anhydrous THF in the reaction flask and cool the slurry to 0 °C using an ice bath.

  • Substrate Addition: Dissolve dimethyl 2,2'-biphenyldicarboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ slurry over 30-45 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is fully consumed.

  • Workup (Quenching): Cool the reaction mixture back down to 0 °C. Cautiously and slowly quench the reaction by the sequential dropwise addition of:

    • 'X' mL of water

    • 'X' mL of 15% aqueous NaOH

    • '3X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).

  • Filtration: A granular white precipitate of aluminum salts should form. Stir the mixture at room temperature for 30 minutes, then filter the slurry through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Combine the filtrate and the washes. If two layers form, separate them and extract the aqueous layer twice with ethyl acetate.

  • Drying and Concentration: Combine all organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by silica gel column chromatography (e.g., 30-50% ethyl acetate in hexane) to yield this compound as a white solid.[1]

Visualizations

Experimental Workflow

G Diagram 1: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (Ester, Anhydrous THF) add_ester Slow Addition of Ester to LiAlH4 Slurry prep_reagents->add_ester prep_lah Prepare LiAlH4 Slurry (Anhydrous THF, 0 °C) prep_lah->add_ester react Stir at RT (Monitor by TLC) add_ester->react quench Quench Reaction (H2O, NaOH) react->quench filter_salts Filter Aluminum Salts quench->filter_salts extract Extract with EtOAc filter_salts->extract dry_conc Dry & Concentrate extract->dry_conc purify Purify (Chromatography/ Recrystallization) dry_conc->purify analyze Characterize Product (NMR, MS, m.p.) purify->analyze

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G Diagram 2: Troubleshooting Low Yield start Low Yield Observed check_tlc Analyze reaction mixture by TLC start->check_tlc ester_remaining Is starting ester present? check_tlc->ester_remaining action_yes_ester Cause: Incomplete Reaction - Check LiAlH4 activity - Increase LiAlH4 equivalents - Ensure anhydrous conditions - Increase reaction time/temp ester_remaining->action_yes_ester Yes side_products Are there major side products? ester_remaining->side_products No action_yes_side Cause: Side Reactions - Check for mono-reduced intermediate - Optimize reaction temperature - Ensure slow, controlled addition side_products->action_yes_side Yes action_no_side Cause: Product Loss During Workup/Purification - Optimize quenching procedure - Ensure thorough extraction - Review purification method side_products->action_no_side No

References

Strategies to increase enantioselectivity with 2,2'-Biphenyldimethanol-based catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,2'-Biphenyldimethanol-Based Catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on increasing enantioselectivity and troubleshooting common issues in your asymmetric synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound-based catalysts and what are their primary applications?

A1: this compound and its derivatives, often referred to as BIPHEP-type ligands, are a class of C₂-symmetric, axially chiral diols. When complexed with a metal center, they form catalysts that are highly effective in a range of asymmetric reactions. Their rigid biphenyl (B1667301) backbone and chiral environment are key to inducing high enantioselectivity. They are commonly used in asymmetric hydrogenations, carbon-carbon bond-forming reactions, and various cyclization reactions.

Q2: My enantiomeric excess (ee) is significantly lower than reported values. What is the most critical factor to check first?

A2: The enantiopurity of the this compound-based ligand is the most critical factor. Even small amounts of the opposite enantiomer can lead to the formation of a catalytic species that produces the undesired product, thereby reducing the overall enantiomeric excess of the reaction. It is crucial to verify the enantiopurity of your ligand using a validated analytical method, such as chiral High-Performance Liquid Chromatography (HPLC).

Q3: How significant is the choice of solvent in optimizing enantioselectivity?

A3: The solvent can have a profound impact on enantioselectivity. It can influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states. In some cases, a change in solvent can dramatically increase the enantiomeric excess. For example, in gold(I)-catalyzed polycyclization reactions using a MeO-DTB-BIPHEP ligand, switching to non-polar aromatic solvents was shown to significantly improve enantioselectivity.[1] Therefore, a solvent screen is a highly recommended step in any reaction optimization.

Q4: Can modifying the structure of the this compound ligand improve enantioselectivity?

A4: Absolutely. Structural modification of the biphenyl backbone is a key strategy for improving enantioselectivity. Introducing bulky or electron-donating/withdrawing substituents at the 3,3', 5,5', and 6,6'-positions can fine-tune the steric and electronic properties of the catalyst. For instance, a MeO-BIPHEP-type ligand with phenyl groups at the 3,3′-positions has demonstrated excellent enantioselectivities in Rh-catalyzed asymmetric hydrogenation of α-dehydroamino acid derivatives.[2]

Q5: How does reaction temperature affect the enantioselectivity of my reaction?

A5: Temperature is a critical parameter in asymmetric catalysis. Generally, lower reaction temperatures lead to higher enantioselectivity. This is because the energy difference between the diastereomeric transition states that lead to the two enantiomers is magnified at lower temperatures, thus favoring the formation of the major enantiomer. However, lowering the temperature may also decrease the reaction rate, so a balance must be found.

Troubleshooting Guides

Guide 1: Low Enantiomeric Excess (ee)

If you are observing a low enantiomeric excess in your reaction, follow this troubleshooting guide to identify and resolve the potential causes.

Troubleshooting Workflow for Low Enantioselectivity

Low_ee_Troubleshooting cluster_verification Verification cluster_optimization Reaction Optimization cluster_reagents Reagents & Catalyst start Low ee Observed ligand_purity Check Ligand Enantiopurity start->ligand_purity Start Here analytical_method Validate Analytical Method (Chiral HPLC/GC) ligand_purity->analytical_method If pure end High ee Achieved ligand_purity->end If impure, purify/replace substrate_purity Check Substrate Purity analytical_method->substrate_purity If validated analytical_method->end If invalid, re-validate reaction_conditions Optimize Reaction Conditions solvent_screen Solvent Screening reaction_conditions->solvent_screen temp_optimization Temperature Optimization solvent_screen->temp_optimization additives Screen Additives/ Co-catalysts temp_optimization->additives additives->end catalyst_prep Review Catalyst Preparation & Handling substrate_purity->catalyst_prep If pure substrate_purity->end If impure, purify catalyst_prep->reaction_conditions If correct catalyst_prep->end If incorrect, reprepare

Caption: A step-by-step workflow for troubleshooting low enantioselectivity.

Detailed Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome
Impure Chiral Ligand Verify the enantiomeric purity of the this compound ligand using chiral HPLC or NMR analysis of a diastereomeric derivative.Use of an enantiomerically pure ligand is essential for achieving high ee.
Suboptimal Solvent Perform a solvent screen with a range of aprotic and protic solvents of varying polarity (e.g., Toluene, THF, CH₂Cl₂, Hexane).[1]Identification of a solvent that enhances the chiral induction of the catalyst.
Incorrect Reaction Temperature Systematically vary the reaction temperature. Start at room temperature and incrementally decrease it (e.g., 0 °C, -20 °C, -40 °C).[1]Increased enantioselectivity is often observed at lower temperatures.
Impure Substrate Purify the substrate by recrystallization, distillation, or column chromatography. Impurities can inhibit or poison the catalyst.Elimination of side reactions and catalyst inhibition, leading to improved ee.
Suboptimal Ligand Structure If possible, synthesize and screen derivatives of the this compound ligand with different substituents on the biphenyl backbone.[2][3]A modified ligand may provide a better steric and electronic match for the substrate, leading to higher enantioselectivity.
Presence of Water or Oxygen Ensure all reagents and solvents are anhydrous and degassed. Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).Prevention of catalyst deactivation and unwanted side reactions.
Incorrect Ligand-to-Metal Ratio Titrate the ligand-to-metal ratio to determine the optimal stoichiometry for the formation of the active catalytic species.Formation of the most selective catalyst, leading to an increase in ee.
Guide 2: Poor Reproducibility

Inconsistent results between batches can be a significant challenge. This guide will help you identify potential sources of variability.

Logical Flow for Ensuring Reproducibility

Reproducibility_Workflow start Inconsistent Results reagent_quality Standardize Reagent and Solvent Quality start->reagent_quality catalyst_batch Use Same Batch of Catalyst/Ligand reagent_quality->catalyst_batch inert_atmosphere Ensure Consistent Inert Atmosphere catalyst_batch->inert_atmosphere temp_control Calibrate and Verify Temperature Control inert_atmosphere->temp_control procedure Adhere to a Strict Experimental Protocol temp_control->procedure end Reproducible Results procedure->end

Caption: Key factors to control for achieving reproducible experimental outcomes.

Detailed Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome
Variations in Reagent Quality Use reagents and solvents from the same supplier and batch number for a series of experiments. Ensure all solvents are of high purity and anhydrous.Consistent starting material quality will minimize variability in reaction outcomes.
Inconsistent Catalyst Activity Prepare a larger batch of the catalyst to be used across multiple experiments. If using a commercial catalyst, procure a sufficient quantity from a single lot.Uniform catalyst activity will lead to more reproducible yields and enantioselectivities.
Atmospheric Contamination Strictly adhere to inert atmosphere techniques (glovebox or Schlenk line). Check for leaks in your system.Prevention of catalyst deactivation by air or moisture, ensuring consistent catalytic performance.
Temperature Fluctuations Use a calibrated thermostat and ensure uniform heating or cooling of the reaction vessel.Precise temperature control is crucial for reproducible enantioselectivity.
Procedural Deviations Follow a detailed, written experimental protocol for every reaction. Pay close attention to the order of addition of reagents and stirring speed.Minimizing human error and procedural variations will lead to more consistent results.

Quantitative Data Summary

Table 1: Effect of Solvent on Enantioselectivity in a Gold(I)-Catalyzed Polycyclization [1]

EntryLigandSolventYield (%)ee (%)
1(S)-BINAPCH₂Cl₂83-17
2(R)-tolyl-BINAPCH₂Cl₂85-40
3(S)-MeO-BIPHEPCH₂Cl₂7840
4(S)-SegphosCH₂Cl₂6525
5(S)-MeO-DTBM-BIPHEPCH₂Cl₂7248
6(S)-MeO-DTBM-BIPHEPToluene8587
7(S)-MeO-DTB-BIPHEPToluene8792
8(S)-MeO-DTB-BIPHEPToluene (-40 °C)8296

Table 2: Ligand Effects in Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

EntryLigandSolventPressure (bar)Temperature (°C)Conversion (%)ee (%)
1(R)-BINAPMeOH1025>9992
2(R)-MeO-BIPHEPMeOH1025>9995
3(R)-SYNPHOSMeOH1025>9999
4(R)-DIFLUORPHOSMeOH1025>9996

Experimental Protocols

Protocol 1: General Procedure for a BIPHEP-Rh Catalyzed Asymmetric Hydrogenation

Objective: To perform an asymmetric hydrogenation of a prochiral olefin using a Rhodium catalyst with a this compound-based ligand.

Materials:

  • [Rh(COD)₂]BF₄ (1 mol%)

  • Chiral this compound-based phosphine (B1218219) ligand (e.g., MeO-BIPHEP) (1.1 mol%)

  • Substrate (1.0 mmol)

  • Anhydrous, degassed solvent (e.g., Methanol, 10 mL)

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, add [Rh(COD)₂]BF₄ and the chiral ligand to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Add the anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.

  • Add the substrate to the flask.

  • Seal the flask, remove it from the glovebox, and connect it to a hydrogenation apparatus.

  • Purge the flask with hydrogen gas three times.

  • Pressurize the flask to the desired hydrogen pressure (e.g., 10 bar).

  • Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the required time (monitor by TLC or GC).

  • Upon completion, carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Protocol 2: Solvent Screening for Enantioselectivity Optimization

Objective: To identify the optimal solvent for a given asymmetric reaction catalyzed by a this compound-based catalyst.

Methodology:

  • Set up a series of parallel reactions in small vials or a parallel synthesizer.

  • For each reaction, use the same amounts of substrate, catalyst, and ligand, and maintain the same temperature and reaction time.

  • In each vial, use a different anhydrous, degassed solvent from a pre-selected list (e.g., Toluene, THF, Dichloromethane, Hexane, Ethyl Acetate).

  • Initiate the reactions and stir for the designated time.

  • Quench all reactions simultaneously.

  • Analyze the conversion and enantiomeric excess for each reaction by GC or HPLC.

  • Tabulate the results to identify the solvent that provides the best combination of yield and enantioselectivity.

References

Technical Support Center: Functionalization of 2,2'-Biphenyldimethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,2'-biphenyldimethanol. The focus is on overcoming the challenges associated with its functionalization, particularly its inherent low reactivity.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the functionalization of this compound in a question-and-answer format.

Activation of Hydroxyl Groups (e.g., Tosylation)

Question 1: I am observing very low conversion rates when trying to tosylate this compound using standard conditions (TsCl, pyridine). What could be the issue and how can I improve the yield?

Answer: The low reactivity of the hydroxyl groups in this compound is primarily due to steric hindrance from the bulky biphenyl (B1667301) backbone. The C2-symmetry and the proximity of the two hydroxymethyl groups can restrict access to the reaction centers.

Troubleshooting Steps:

  • Stronger Base/Catalyst: Pyridine might not be a strong enough base to facilitate the reaction efficiently. Consider using a stronger, non-nucleophilic base like triethylamine (B128534) (TEA) in combination with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[1]

  • Alternative Sulfonylating Agent: In some cases, using a more reactive sulfonylating agent like p-toluenesulfonic anhydride (B1165640) (Ts₂O) can lead to better results, especially for sterically hindered alcohols.

  • Increased Temperature and Reaction Time: Due to the lower reactivity, you may need to increase the reaction temperature and prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent Choice: Ensure you are using an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) to prevent hydrolysis of the tosyl chloride and the product.

Question 2: I am seeing the formation of a chlorinated byproduct instead of the desired tosylate. How can I prevent this?

Answer: The formation of a chlorinated byproduct, 2,2'-bis(chloromethyl)-1,1'-biphenyl, can occur if the chloride ion, generated from tosyl chloride, acts as a nucleophile and displaces the tosylate group. This is more likely with activated benzylic alcohols.

Troubleshooting Steps:

  • Use a Non-Nucleophilic Base: A base like triethylamine can react with HCl byproduct to form triethylammonium (B8662869) hydrochloride. The chloride ion in this salt can be nucleophilic. Using a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA) can minimize this side reaction.

  • Control Stoichiometry: Use a minimal excess of tosyl chloride to reduce the concentration of chloride ions in the reaction mixture.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the desired O-tosylation over the competing chlorination.

Etherification (Williamson Ether Synthesis)

Question 3: My Williamson ether synthesis with this compound as the starting material is giving a very low yield of the desired diether. What are the likely causes?

Answer: The Williamson ether synthesis is an Sₙ2 reaction, which is highly sensitive to steric hindrance. The bulky biphenyl scaffold of this compound can significantly slow down the nucleophilic attack of the alkoxide on the alkyl halide.

Troubleshooting Steps:

  • Choice of Base and Alkoxide Formation: Ensure complete deprotonation of the diol to form the dialkoxide. A strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF is typically required.[2][3]

  • Alkyl Halide Reactivity: Use a highly reactive alkyl halide, preferably a primary alkyl iodide or bromide. Avoid using secondary or tertiary alkyl halides, as they will favor elimination reactions.[4]

  • Phase-Transfer Catalysis: For reactions with solid bases like KOH or K₂CO₃, the use of a phase-transfer catalyst (PTC) such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) can significantly improve the reaction rate by transporting the alkoxide into the organic phase.[5][6][7][8][9]

  • Higher Temperatures and Longer Reaction Times: Similar to tosylation, overcoming the steric hindrance may require more forcing conditions, such as higher temperatures and extended reaction times.

Conversion to 2,2'-Bis(bromomethyl)-1,1'-biphenyl

Question 4: I am having difficulty converting this compound to the corresponding dibromide with common brominating agents. What are the recommended conditions?

Answer: The conversion of benzylic alcohols to bromides can sometimes be challenging. For this compound, specific reagents are often more effective.

Recommended Protocol:

A common and effective method is the use of phosphorus tribromide (PBr₃) in an anhydrous solvent like dichloromethane (CH₂Cl₂) at low temperatures.[1]

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all reagents and glassware are completely dry, as PBr₃ reacts violently with water.

  • Temperature Control: The reaction is typically performed at 0 °C to control its exothermicity and minimize side reactions.

  • Stoichiometry: Use a slight excess of PBr₃ to ensure complete conversion of both hydroxyl groups.

  • Work-up Procedure: A careful aqueous work-up is necessary to quench the excess PBr₃.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered to have low reactivity?

A1: The low reactivity of this compound stems from a combination of steric and electronic factors. The two phenyl rings of the biphenyl core are not coplanar due to steric hindrance between the ortho substituents, leading to a twisted conformation known as atropisomerism.[10] This non-planar structure creates a sterically congested environment around the hydroxymethyl groups, hindering the approach of reagents.

Q2: What are the best general strategies to activate the hydroxyl groups of this compound?

A2: The most common strategy is to convert the hydroxyl groups into better leaving groups. This can be achieved through:

  • Tosylation or Mesylation: Conversion to sulfonate esters (tosylates or mesylates) makes the carbon atom more electrophilic and susceptible to nucleophilic attack.

  • Halogenation: Conversion to the corresponding dihalide (e.g., dibromide or dichloride) provides a good substrate for Sₙ2 reactions.

Q3: Are protecting groups necessary for the selective functionalization of one hydroxyl group in this compound?

A3: Due to the C₂-symmetry of the molecule, both hydroxyl groups are chemically equivalent, making selective monofunctionalization challenging. If only one hydroxyl group needs to be modified, a protecting group strategy is often necessary. This typically involves:

  • Protecting both hydroxyl groups with a suitable protecting group.

  • Selectively deprotecting one of the groups.

  • Functionalizing the free hydroxyl group.

  • Deprotecting the second hydroxyl group.

Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) and benzyl (B1604629) ethers.

Q4: Can I use the Mitsunobu reaction for the functionalization of this compound?

A4: The Mitsunobu reaction, which converts an alcohol to a variety of functional groups with inversion of configuration, is a powerful tool.[11] However, its success with sterically hindered alcohols like this compound can be limited. Challenges may include slower reaction rates and potential side reactions. To improve the chances of success:

  • Use a less sterically demanding phosphine (B1218219) reagent.

  • Employ a more reactive azodicarboxylate.

  • Consider a catalytic version of the Mitsunobu reaction to minimize byproduct formation.[12][13][14][15]

Quantitative Data

The following tables provide representative reaction conditions for key functionalization reactions. Note that these are starting points and may require optimization for this compound.

Table 1: Representative Conditions for Tosylation of Alcohols

ParameterConditionReference
Reagents p-Toluenesulfonyl chloride (TsCl) or p-Toluenesulfonic anhydride (Ts₂O)[16]
Base Triethylamine (TEA), Pyridine, 4-Dimethylaminopyridine (DMAP)[1]
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[17]
Temperature 0 °C to room temperature[17]
Reaction Time 12-24 hours (may be longer for hindered alcohols)[18]
Typical Yield 70-95% (can be lower for hindered alcohols)

Table 2: Representative Conditions for Williamson Ether Synthesis

ParameterConditionReference
Base Sodium hydride (NaH), Potassium hydride (KH), Potassium carbonate (K₂CO₃)[2][3]
Alkylating Agent Primary alkyl iodide or bromide[4]
Solvent Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)[2][3]
Catalyst (optional) Phase-transfer catalyst (e.g., TBAB) for solid-liquid systems[6]
Temperature Room temperature to reflux[2]
Reaction Time 4-24 hours[2]
Typical Yield 60-90%

Experimental Protocols

Protocol 1: Synthesis of 2,2'-Bis(tosyloxymethyl)-1,1'-biphenyl
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Base and Catalyst: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.5 eq.) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (2.2 eq.) in anhydrous DCM to the reaction mixture.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 24-48 hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 2,2'-Bis(bromomethyl)-1,1'-biphenyl
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Brominating Agent: Cool the solution to 0 °C. Slowly add phosphorus tribromide (PBr₃, 0.8 eq., which is equivalent to 2.4 eq. of bromine) dropwise with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up: Carefully quench the reaction by pouring it into ice-water. Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Visualizations

Troubleshooting_Workflow start Low Yield or Incomplete Reaction in this compound Functionalization check_sterics Primary Suspect: Steric Hindrance start->check_sterics strategy Select Mitigation Strategy check_sterics->strategy increase_energy Increase Reaction Energy: - Higher Temperature - Longer Reaction Time strategy->increase_energy Thermodynamic Control enhance_reactivity Enhance Reagent Reactivity: - Stronger Base/Catalyst - More Reactive Electrophile/Nucleophile strategy->enhance_reactivity Kinetic Control facilitate_interaction Facilitate Molecular Interaction: - Use Phase-Transfer Catalyst - Optimize Solvent strategy->facilitate_interaction Reaction Environment monitor Monitor Reaction Progress (TLC/LC-MS) increase_energy->monitor enhance_reactivity->monitor facilitate_interaction->monitor workup Work-up and Purify Product monitor->workup

Caption: A general troubleshooting workflow for overcoming low reactivity in the functionalization of this compound.

Tosylation_Mechanism cluster_reactants Reactants cluster_activation Activation & Reaction cluster_byproducts Byproducts diol This compound (R-OH) alkoxide Alkoxide Formation (R-O⁻) diol->alkoxide Deprotonation by Base tscl Tosyl Chloride (TsCl) attack Nucleophilic Attack on Sulfur of TsCl tscl->attack base Base (e.g., TEA) hcl_salt Base•HCl Salt base->hcl_salt alkoxide->attack tosylate Tosylate Ester (R-OTs) attack->tosylate attack->hcl_salt HCl byproduct

Caption: Simplified signaling pathway for the tosylation of this compound.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_byproducts Byproducts diol This compound (R-OH) dialkoxide Dialkoxide Formation (⁻O-R-O⁻) diol->dialkoxide Deprotonation na_h Strong Base (e.g., NaH) na_h->dialkoxide alkyl_halide Alkyl Halide (R'-X) sn2_attack Sₙ2 Attack alkyl_halide->sn2_attack dialkoxide->sn2_attack h2_gas H₂ Gas dialkoxide->h2_gas ether Diether Product (R'-O-R-O-R') sn2_attack->ether nax NaX Salt sn2_attack->nax

Caption: Logical relationship in the Williamson ether synthesis starting from this compound.

References

Side reactions to avoid during the synthesis of 2,2'-Biphenyldimethanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2,2'-Biphenyldimethanol

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to mitigate side reactions during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and straightforward methods for synthesizing this compound include:

  • Reduction of 2,2'-Biphenyldicarboxylic Acid (Diphenic Acid) or its Esters: This is a principal route, typically employing powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF. For improved solubility and reactivity, the dicarboxylic acid is often converted to its dimethyl ester before reduction.

  • Ullmann Coupling: This method involves the copper-catalyzed coupling of two molecules of a starting material like 2-iodobenzyl alcohol to form the central biphenyl (B1667301) bond.[1]

  • Cross-Coupling Reactions: Modern methods like the Suzuki or Negishi reactions can be used to form the biphenyl C-C bond, offering a modular approach to synthesis.[1]

  • Hydrolysis of 2,2'-bis(bromomethyl)-1,1'-biphenyl: The diol can be formed from the corresponding dibromide through nucleophilic substitution with a hydroxide (B78521) source.[1]

Q2: What is the most common side reaction during the final steps of synthesis or workup?

A2: A key side reaction to be aware of is the acid-catalyzed intramolecular dehydration (cyclization) of this compound. The proximity of the two hydroxymethyl groups allows the molecule to form a stable seven-membered ring, 5,7-dihydrodibenzo[c,e]oxepine, especially in the presence of protic or Lewis acids.[1] This reaction can occur during acidic workup conditions if not properly controlled.

Q3: Why is maintaining anhydrous conditions so critical in many of these syntheses?

A3: Many key reagents are highly reactive with water. For instance, in syntheses involving Grignard reagents or lithium aluminum hydride (LiAlH₄), the presence of water will quench the reagent, reducing its effective concentration and leading to low yields.[2][3][4] The Grignard reagent, for example, is a strong base that will be protonated by water to form benzene, a common byproduct.[5]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete Reduction of Diphenic Acid/Ester: The reducing agent (e.g., LiAlH₄) was not sufficiently active or was added in a stoichiometricly inadequate amount.Ensure LiAlH₄ is fresh and handled under strictly anhydrous conditions. Use a slight excess of the reducing agent to drive the reaction to completion. Monitor the reaction by TLC to confirm the disappearance of the starting material.
Poor Quality of Starting Materials: Impurities in the aryl halide (for coupling reactions) or diphenic acid can interfere with the reaction.Purify starting materials before use through recrystallization or chromatography. Ensure all reagents are of high purity.[6]
Catalyst Inactivation (Coupling Reactions): In Suzuki or Ullmann reactions, the catalyst can be poisoned or deactivated, leading to low turnover.For Suzuki reactions, ensure the palladium catalyst and ligands are handled under an inert atmosphere.[6] For Ullmann coupling, activating the copper powder prior to use can improve reaction efficiency.[7]
Presence of Water/Protic Solvents: Reagents like LiAlH₄ or Grignard reagents are quenched by moisture.Oven-dry all glassware and cool it under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and handle all reagents under inert conditions to prevent exposure to atmospheric moisture.[5][8]
Problem 2: Presence of Biphenyl as a Major Byproduct
Potential Cause Recommended Solution
Homocoupling in Suzuki Reactions: The boronic acid reagent can couple with itself, a side reaction often promoted by the presence of oxygen.[6][9]Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere to minimize oxygen.[6]
Wurtz-Fittig Type Coupling in Grignard-based Routes: The Grignard reagent can couple with unreacted aryl halide. This side reaction is favored by higher concentrations of the aryl halide and elevated temperatures.[8]Add the aryl halide solution slowly to the magnesium turnings to maintain a low concentration. Control the reaction temperature, using an ice bath if necessary, to disfavor the coupling side reaction.[8]
Problem 3: Product is Contaminated with a Mono-Alcohol Impurity
Potential Cause Recommended Solution
Incomplete Reduction: An insufficient amount of reducing agent was used, or the reaction was not allowed to proceed to completion, resulting in the reduction of only one of the two carboxyl or ester groups.Use a sufficient excess of the reducing agent (e.g., 1.5-2 equivalents of LiAlH₄ for a diester). Increase the reaction time and/or temperature and monitor by TLC until the mono-alcohol intermediate is fully consumed.
Premature Quenching: The reaction was quenched before both functional groups could be fully reduced.Ensure the reaction has gone to completion via TLC analysis before beginning the workup procedure.

Quantitative Data Summary

While specific side-by-side comparative data is scarce, the following table summarizes typical conditions and potential side products for common synthetic methods.

Synthesis MethodKey ReagentsTypical SolventCommon Side ProductsKey Challenges
Reduction LiAlH₄Anhydrous THF, Diethyl EtherMono-alcohol, Unreacted Starting MaterialRequires strictly anhydrous conditions; highly exothermic.
Ullmann Coupling Copper Powder, 2-Iodobenzyl alcoholDMF, NitrobenzeneHomocoupling products, Dehalogenated starting materialHarsh reaction conditions (high temperatures); often erratic yields.[7][10][11]
Suzuki Coupling Pd Catalyst, Ligand, Base (e.g., Na₂CO₃), Aryl Boronic Acid, Aryl HalideToluene, Dioxane, WaterHomocoupling of boronic acid, ProtodeboronationCatalyst sensitivity to air/moisture; potential for ligand screening.[6][9]

Experimental Protocols

Protocol 1: Reduction of Dimethyl 2,2'-Biphenyldicarboxylate (B1234885) with LiAlH₄

This protocol is based on the general procedure for reducing esters to primary alcohols.[1]

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (2.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Dissolve dimethyl 2,2'-biphenyldicarboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining a gentle stir.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates the complete consumption of the starting ester.

  • Workup (Fieser method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration. Wash the solid with additional THF. Combine the organic filtrates and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene/hexane) to yield pure this compound.

Visualizations

Key Synthetic Pathway and Potential Side Reactions

G start Dimethyl 2,2'-Biphenyldicarboxylate product This compound (Desired Product) start->product Complete Reduction side1 Incomplete Reduction Product (Mono-alcohol/ester) start->side1 Insufficient LiAlH₄ / Time reagent LiAlH₄, Anhydrous THF side2 Cyclized Ether (5,7-Dihydrodibenzo[c,e]oxepine) product->side2 Dehydration workup Acidic Workup

Caption: Main reduction pathway and potential side products.

Troubleshooting Workflow for Low Product Yield

G problem Problem: Low Yield of Product check1 1. Verify Reagent Quality (Purity, Anhydrous Solvents) problem->check1 check2 2. Confirm Reaction Conditions (Inert Atmosphere, Temp Control) problem->check2 check3 3. Analyze for Side Products (NMR, GC-MS) problem->check3 solution1 Purify Starting Materials, Use Fresh Anhydrous Solvents check1->solution1 Issue Found solution2 Optimize Temperature, Ensure Rigorous Degassing check2->solution2 Issue Found solution3 Adjust Stoichiometry or Reaction Time to Minimize Side Reactions check3->solution3 Side Products Identified

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Optimizing 2,2'-Biphenyldimethanol Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 2,2'-Biphenyldimethanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What type of polymerization is typically used for this compound? A1: this compound is a C₂-symmetric diol that can be polymerized through step-growth polymerization, specifically polycondensation.[1] A common method is acid-catalyzed dehydration to form a polyether, poly(2,2'-biphenyldimethylene ether). The reactive hydroxyl groups allow it to function as a monomer in the production of polymers and resins.[1]

Q2: What are the critical parameters to control during the polymerization? A2: The most critical parameters are monomer purity, stoichiometry of reactants (if a co-monomer is used), catalyst concentration, reaction temperature, and efficient removal of the condensation byproduct (e.g., water). These factors significantly influence the polymer's molecular weight, polydispersity, and final properties.

Q3: What is the main competing side reaction I should be aware of? A3: The primary competing side reaction is intramolecular cyclization. The proximity of the two hydroxymethyl groups on the biphenyl (B1667301) backbone allows for an acid-catalyzed intramolecular dehydration to form a stable seven-membered ring, 5,7-dihydrodibenzo[c,e]oxepine.[1] This reaction consumes the monomer and limits the polymer chain growth.

Q4: How does reaction temperature affect the polymerization? A4: Temperature plays a dual role. Higher temperatures can increase the reaction rate but may also promote side reactions, such as degradation or the competing intramolecular cyclization.[2][3] The optimal temperature will be a balance between achieving a sufficient polymerization rate and minimizing unwanted side products. Very high temperatures can also lead to discoloration of the final polymer.[4]

Q5: Why is my final polymer yellow or discolored? A5: Discoloration is often a sign of degradation or side reactions occurring at high temperatures.[4] It can also be caused by impurities in the monomer or solvent, or oxidation if the reaction is not performed under an inert atmosphere.

Troubleshooting Guide

This guide addresses common problems encountered during the polymerization of this compound.

Issue 1: Low Polymer Molecular Weight / Low Viscosity

If the viscosity of your reaction mixture does not increase as expected, or if the final polymer has a low molecular weight, consider the following causes and solutions.

Potential Cause Troubleshooting Steps & Solutions
Monomer Impurities Monofunctional impurities can act as chain terminators, preventing the growth of long polymer chains. Solution: Purify the this compound monomer before use, for example, by recrystallization. Ensure the purity is confirmed by techniques like NMR or melting point analysis (110-111 °C).[5]
Presence of Water For polycondensation reactions where water is a byproduct, its incomplete removal shifts the equilibrium back towards the reactants, limiting molecular weight gain.[6] Solution: Use anhydrous solvents and reagents.[2] Employ techniques for efficient water removal, such as a Dean-Stark trap or performing the reaction under a high vacuum at elevated temperatures.
Dominant Cyclization The intramolecular cyclization to form 5,7-dihydrodibenzo[c,e]oxepine consumes the monomer, preventing polymerization.[1] Solution: Optimize the reaction conditions to favor intermolecular reactions over intramolecular ones. This can sometimes be achieved by increasing the monomer concentration.
Suboptimal Temperature If the temperature is too low, the reaction rate will be very slow, resulting in low conversion and low molecular weight.[2] Solution: Gradually increase the reaction temperature in controlled increments. Monitor the viscosity and molecular weight at different temperatures to find the optimal point.
Incorrect Catalyst Concentration An insufficient amount of catalyst will lead to a slow reaction rate, while an excessive amount might promote side reactions. Solution: Titrate the catalyst concentration to find the optimal loading for your specific reaction conditions.
Issue 2: Gelation or Formation of Insoluble Polymer

The formation of an insoluble gel indicates that cross-linking has occurred.

Potential Cause Troubleshooting Steps & Solutions
Multifunctional Impurities Impurities in the monomer with more than two hydroxyl groups can act as cross-linking points. Solution: Ensure high purity of the this compound monomer. Analyze the starting material for any tri-functional impurities.
Side Reactions at High Temperature At very high temperatures, uncontrolled side reactions can lead to the formation of cross-linked networks. Solution: Lower the reaction temperature.[7] Consider using a more active catalyst that allows the reaction to proceed at a lower temperature.
Oxidative Cross-linking If the reaction is not properly protected from air, oxygen can induce oxidative side reactions, leading to cross-linking. Solution: Ensure the entire reaction is conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).[4] Degas all solvents and reagents before use.

Experimental Protocols & Data

Protocol 1: General Acid-Catalyzed Polycondensation of this compound

This protocol describes a general procedure for synthesizing poly(2,2'-biphenyldimethylene ether).

Materials:

  • This compound (recrystallized, high purity)

  • p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst

  • High-boiling point anhydrous solvent (e.g., toluene, xylene, or diphenyl ether)

  • Nitrogen or Argon gas supply

  • Methanol (B129727) (for precipitation)

Procedure:

  • Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen/argon inlet. Ensure all glassware is oven-dried.

  • Charging Reactants: Charge the flask with this compound and the anhydrous solvent (e.g., toluene, to create a 10-20% w/v solution).

  • Inert Atmosphere: Purge the system with inert gas for 20-30 minutes to remove oxygen. Maintain a gentle positive pressure of inert gas throughout the reaction.

  • Catalyst Addition: Add the acid catalyst (e.g., 0.1-1.0 mol% relative to the monomer).

  • Polymerization: Heat the reaction mixture to reflux. The water formed during condensation will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected and by periodically taking small aliquots to measure the solution viscosity or the molecular weight of the polymer (via GPC).

  • Termination & Isolation: Once the desired molecular weight is achieved (or the reaction stalls), cool the mixture to room temperature. Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, under vigorous stirring to precipitate the polymer.

  • Purification & Drying: Collect the precipitated polymer by filtration. Wash it several times with fresh methanol to remove any unreacted monomer and catalyst. Dry the final polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Table 1: Example Reaction Parameters for Optimization

The following table provides a starting point for optimizing reaction conditions. The optimal values will depend on the specific experimental setup and desired polymer characteristics.

ParameterRangePurpose / Impact
Monomer Concentration 5% - 25% (w/v)Higher concentrations favor intermolecular polymerization over intramolecular cyclization.
Catalyst (PTSA) Loading 0.05 - 1.5 mol%Affects reaction rate. Higher loading can increase rate but may also promote side reactions.
Temperature 110 - 200 °CInfluences reaction kinetics and equilibrium. Must be high enough to remove water but low enough to prevent degradation.[8]
Reaction Time 4 - 48 hoursDetermines the final conversion and molecular weight.

Visualizations

Experimental Workflow

G start_end start_end process process decision decision output output A Start: Purify Monomer (this compound) B Reaction Setup (Dry Glassware, Inert Gas) A->B C Add Monomer, Solvent, & Catalyst B->C D Heat to Reaction Temp (e.g., Reflux) C->D E Polymerization (Remove Water) D->E F Monitor Viscosity/ Conversion E->F F->E Continue Reaction G Cool & Precipitate (in Non-Solvent) F->G Target Achieved H Filter & Wash Polymer G->H I Dry Under Vacuum H->I J Characterize Polymer (GPC, NMR, DSC) I->J K End J->K

Caption: General workflow for this compound polymerization.

Troubleshooting Low Molecular Weight

G problem problem check check action action result Review Catalyst & Reaction Time p1 Problem: Low Molecular Weight c1 Monomer Impure? p1->c1 a1 Recrystallize Monomer c1->a1 Yes c2 Water Present? c1->c2 No a1->c2 a2 Use Anhydrous Reagents & Dean-Stark Trap c2->a2 Yes c3 Concentration Too Low? c2->c3 No a2->c3 a3 Increase Monomer Concentration c3->a3 Yes c4 Temp Too Low? c3->c4 No r1 Favors Intermolecular Polymerization a3->r1 r1->c4 c4->result No a4 Increase Temperature Incrementally c4->a4 Yes

Caption: Decision tree for troubleshooting low polymer molecular weight.

Reaction Pathways: Polymerization vs. Cyclization

G cluster_main Desired Pathway: Polymerization cluster_side Side Reaction: Cyclization reactant reactant product product side_product side_product condition condition A n (this compound) B Poly(2,2'-biphenyldimethylene ether) A->B Intermolecular Dehydration D This compound C (n-1) H₂O E 5,7-Dihydrodibenzo[c,e]oxepine D->E Intramolecular Dehydration F H₂O cond Acid Catalyst (e.g., PTSA) + Heat cond->A cond->D

Caption: Competing reaction pathways for this compound.

References

Technical Support Center: Maintaining Stereochemical Integrity of Chiral 2,2'-Biphenyldimethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of chiral 2,2'-biphenyldimethanol derivatives. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the stereochemical integrity of your compounds throughout your research and development workflow.

Frequently Asked Questions (FAQs)

Q1: What are chiral this compound derivatives and why is their stereochemical purity important?

A1: Chiral this compound derivatives are organic compounds that possess axial chirality due to restricted rotation around the single bond connecting the two phenyl rings. This restricted rotation, a phenomenon known as atropisomerism, arises from the steric hindrance of bulky substituents at the ortho positions.[1][2][3] The two non-superimposable, mirror-image stereoisomers are called enantiomers. In drug development and asymmetric catalysis, often only one enantiomer exhibits the desired biological activity or catalytic efficiency, while the other may be inactive or even detrimental. Therefore, maintaining high enantiomeric purity is critical for efficacy and safety.

Q2: What is racemization and what are the primary factors that cause it in this compound derivatives?

A2: Racemization is the process by which an enantiomerically pure or enriched sample converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in the loss of optical activity. For biphenyl (B1667301) atropisomers, racemization occurs when enough energy is supplied to overcome the rotational energy barrier around the biphenyl single bond.[4][5] The primary factors influencing racemization are:

  • Temperature: Higher temperatures provide the necessary activation energy for bond rotation, accelerating racemization.[4][5]

  • Solvent: The polarity and hydrogen-bonding capability of the solvent can affect the stability of the ground state and the transition state for rotation, thereby influencing the racemization rate.

  • Chemical Environment: The presence of certain reagents, such as acids, bases, or single-electron transfer (SET) agents (e.g., some metal ions or oxidizing agents), can lower the rotational energy barrier and catalyze racemization even at lower temperatures.

Q3: How can I determine the enantiomeric purity of my this compound derivative?

A3: The most common and reliable method for determining the enantiomeric excess (e.e.) of chiral this compound derivatives is through chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for quantification of their relative amounts. Other methods include derivatization with a chiral reagent to form diastereomers that can be distinguished by standard chromatography or NMR spectroscopy.

Troubleshooting Guide: Loss of Enantiomeric Purity

This guide addresses common issues leading to the loss of enantiomeric excess (e.e.) in chiral this compound derivatives and provides actionable solutions.

Problem Potential Cause Recommended Solution(s)
Loss of e.e. during synthesis High reaction temperature: The energy supplied during the reaction is sufficient to overcome the rotational barrier.- Lower the reaction temperature if the reaction kinetics allow. - Choose a synthetic route that does not require high temperatures. - If high temperatures are unavoidable, minimize the reaction time.
Use of racemization-promoting reagents: Certain reagents can catalyze the rotation around the chiral axis.- Avoid strong acids or bases if possible, or use non-nucleophilic bases. - Be cautious with reagents known to facilitate single-electron transfer (SET), such as certain transition metals (e.g., Cu(I), Fe(III)) or oxidizing agents.
Loss of e.e. during purification High temperature during distillation or chromatography: Similar to synthesis, excessive heat during purification can cause racemization.- Use purification techniques that can be performed at or below room temperature, such as flash column chromatography. - If distillation is necessary, use vacuum distillation to lower the boiling point. - For column chromatography, avoid solvents that can lead to high column pressures and consequently higher temperatures.
Acidic or basic stationary phase in chromatography: The stationary phase itself can act as a catalyst for racemization.- Use a neutral stationary phase (e.g., deactivated silica (B1680970) gel). - Consider using a different purification method like recrystallization if applicable.
Loss of e.e. during storage Improper storage conditions: Exposure to heat or light over time can lead to gradual racemization.- Store enantiomerically pure samples in a cool, dark place. For long-term storage, refrigeration or freezing is recommended. - Store in an inert atmosphere (e.g., under argon or nitrogen) to prevent degradation that might produce racemization-catalyzing impurities.
Inappropriate solvent for storage: The solvent can influence the rate of racemization in solution.- Store samples as a solid if possible. - If storage in solution is necessary, choose a non-polar, aprotic solvent.

Quantitative Data: Rotational Energy Barriers and Racemization Half-Lives

The stability of atropisomers is quantified by the rotational energy barrier (ΔG‡) and the half-life of racemization (t₁/₂) at a given temperature. While specific data for this compound is scarce, the following table provides data for the closely related and well-studied 1,1'-bi-2-naphthol (B31242) (BINOL), which serves as a good model. The principles governing the stability are directly applicable.

CompoundOrtho-SubstituentsRotational Barrier (ΔG‡) (kcal/mol)Racemization Half-life (t₁/₂)Conditions
BINOL-OH~37-38Very long at RT (> years)Thermal
BINOL radical cation-OH~25.5Accessible at RTSingle-Electron Transfer
2,2'-Diiodobiphenyl-I~20-25Minutes to hours at RTN,N-dimethylformamide
2,2'-Dinitrobiphenyl-NO₂>30Very long at RTVarious solvents

Note: The larger the ortho-substituents, the higher the rotational barrier and the more stable the enantiomers are to racemization. The hydroxymethyl (-CH₂OH) groups in this compound provide significant steric hindrance, suggesting a relatively high barrier to rotation under normal conditions.

Experimental Protocols

Protocol 1: General Procedure for the Enantioselective Synthesis of (R)-2,2'-bis(hydroxymethyl)-1,1'-biphenyl via Asymmetric Reduction

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Preparation of the Precursor: Synthesize 2,2'-diformyl-1,1'-biphenyl from commercially available starting materials.

  • Asymmetric Reduction:

    • Under an inert atmosphere (argon or nitrogen), dissolve 2,2'-diformyl-1,1'-biphenyl in an anhydrous solvent (e.g., THF or toluene).

    • Cool the solution to the recommended temperature for the chosen catalyst (e.g., -78 °C to 0 °C).

    • Add the chiral catalyst solution. A common choice is a CBS catalyst (Corey-Bakshi-Shibata) or a chiral borane (B79455) reagent.

    • Slowly add the reducing agent (e.g., borane-dimethyl sulfide (B99878) complex) to the reaction mixture while maintaining the temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, quench the reaction carefully with an appropriate reagent (e.g., methanol).

  • Work-up and Purification:

    • Allow the reaction mixture to warm to room temperature.

    • Perform an aqueous work-up to remove the catalyst and byproducts.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature.

    • Purify the crude product by flash column chromatography on silica gel using a non-polar/polar solvent system (e.g., hexane/ethyl acetate).

Protocol 2: Chiral HPLC Method for the Determination of Enantiomeric Excess

This is a general method and the specific column, mobile phase, and conditions should be optimized for your specific derivative.

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar) is often effective for this class of compounds.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio will need to be optimized to achieve baseline separation.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Temperature: Room temperature is usually sufficient.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Procedure:

    • Prepare a dilute solution of your sample in the mobile phase.

    • Inject a small volume (e.g., 5-10 µL) onto the column.

    • Record the chromatogram and integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Visualizations

Racemization_Pathway Enantiomer_R (R)-Enantiomer (Stable) Transition_State Planar Transition State (High Energy) Enantiomer_R->Transition_State Overcoming Rotational Barrier (e.g., Heat, Catalyst) Enantiomer_S (S)-Enantiomer (Stable) Transition_State->Enantiomer_S

Caption: Energy profile for the racemization of a chiral biphenyl derivative.

Troubleshooting_Workflow Start Low Enantiomeric Excess Observed Check_Synthesis Review Synthesis Conditions Start->Check_Synthesis Check_Purification Examine Purification Protocol Check_Synthesis->Check_Purification No High_Temp High Temperature? Check_Synthesis->High_Temp Yes Wrong_Reagents Racemizing Reagents? Check_Synthesis->Wrong_Reagents Yes Check_Storage Assess Storage Conditions Check_Purification->Check_Storage No High_Temp_Purify Heat during Purification? Check_Purification->High_Temp_Purify Yes Wrong_Stationary_Phase Acidic/Basic Stationary Phase? Check_Purification->Wrong_Stationary_Phase Yes Improper_Storage Improper Temperature/Light? Check_Storage->Improper_Storage Yes Wrong_Solvent_Storage Inappropriate Solvent? Check_Storage->Wrong_Solvent_Storage Yes Solution_Temp Lower Temperature / Minimize Time High_Temp->Solution_Temp Solution_Reagents Avoid SET agents, strong acids/bases Wrong_Reagents->Solution_Reagents Solution_Temp_Purify Use RT methods, vacuum High_Temp_Purify->Solution_Temp_Purify Solution_Stationary_Phase Use neutral stationary phase Wrong_Stationary_Phase->Solution_Stationary_Phase Solution_Storage Store cool, dark, inert atm. Improper_Storage->Solution_Storage Solution_Solvent_Storage Store as solid or in non-polar solvent Wrong_Solvent_Storage->Solution_Solvent_Storage

Caption: Troubleshooting workflow for loss of enantiomeric purity.

References

Technical Support Center: Suzuki Coupling with 2,2'-Biphenyldimethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides targeted troubleshooting advice and answers to frequently asked questions for researchers encountering challenges in Suzuki-Miyaura cross-coupling reactions involving 2,2'-Biphenyldimethanol and its derivatives, such as 2,2'-bis(bromomethyl)biphenyl.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: Why is my Suzuki coupling reaction with a 2,2'-bis(bromomethyl)biphenyl derivative resulting in a low yield or failing completely?

Answer: Low yields in this context are common and can stem from several factors related to the sterically hindered and benzylic nature of the substrate. The primary reasons include:

  • Steric Hindrance: The biphenyl (B1667301) backbone with substituents at the 2 and 2' positions creates significant steric bulk around the reactive benzylic centers. This can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Catalyst Deactivation: The palladium catalyst may become inactive or decompose before the reaction completes. This can be caused by impurities, oxygen, or side reactions. For benzylic substrates, ensuring the active Pd(0) species is present and stable is crucial.

  • Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium complex can be slow. This step is highly dependent on the choice of base and solvent.

  • Side Reactions: Benzylic bromides are prone to side reactions such as homocoupling (forming bibenzyl-type structures) and β-hydride elimination if any sp³-hybridized carbons with β-hydrogens are present in the boronic acid coupling partner.[1]

Question 2: What are the most common side reactions with this compound derivatives and how can I minimize them?

Answer: The two most prevalent side reactions are homocoupling of the boronic acid and decomposition of the starting material.

  • Homocoupling of Boronic Acid: This side reaction forms a biaryl from two molecules of your boronic acid reagent. It is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this unwanted reaction.

    • Solution: Ensure the reaction mixture and solvents are thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Running the reaction under a strict inert atmosphere is critical.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is then replaced by a hydrogen atom from a proton source (like water or alcohol). This is a common decomposition pathway for boronic acids.

    • Solution: Use anhydrous solvents and reagents if possible. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester) can significantly reduce this side reaction. Using potassium trifluoroborate salts is another effective strategy to increase stability.[2]

  • Decomposition of Benzylic Halide: Benzylic halides can be unstable under basic conditions or at elevated temperatures, leading to various decomposition pathways.

    • Solution: Screen different bases, starting with milder options like K₂CO₃ before moving to stronger bases like K₃PO₄ or Cs₂CO₃.[3] Also, try to run the reaction at the lowest effective temperature.

Question 3: My 2,2'-bis(bromomethyl)biphenyl substrate seems unreactive. What specific conditions can improve the coupling?

Answer: Improving the reactivity of this sterically hindered benzylic halide requires careful optimization of the catalyst system.

  • Choice of Ligand is Critical: For sterically demanding substrates, standard ligands like triphenylphosphine (B44618) (PPh₃) are often ineffective. Bulky, electron-rich phosphine (B1218219) ligands are required to promote the crucial oxidative addition and reductive elimination steps.

    • Recommended Ligands: Buchwald-type ligands such as SPhos , XPhos , or JohnPhos are excellent choices.[3] These ligands create a more reactive, coordinatively unsaturated palladium center that can accommodate bulky substrates.

  • Select an Appropriate Palladium Precursor: While various palladium sources can work, pre-formed palladium(II) precatalysts that are easily reduced in situ are often reliable.

    • Recommended Catalysts: Pd(OAc)₂ or Pd₂(dba)₃ are common choices that pair well with the aforementioned ligands.[3]

  • Optimize the Base and Solvent: A strong, non-nucleophilic base is often necessary.

    • Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are good starting points. Cesium carbonate (Cs₂CO₃) can also be effective.[2][3]

    • Solvents: Anhydrous polar aprotic solvents are generally preferred. DMF and Dioxane are often effective for benzylic couplings.[3] Sometimes, a co-solvent like water is needed to dissolve the base, but this must be balanced against the risk of protodeboronation.

Question 4: Should I use a boronic acid, a boronate ester, or a trifluoroborate salt?

Answer: The choice of boron reagent can significantly impact the success of your reaction.

  • Boronic Acids: While readily available, they can be prone to decomposition via protodeboronation and trimerization into boroxines.

  • Boronate Esters (e.g., Pinacol Esters): These are generally more stable than the corresponding boronic acids, making them less susceptible to decomposition. They are a good choice if you suspect your boronic acid is unstable under the reaction conditions.

  • Potassium Aryltrifluoroborates: These salts are highly stable, crystalline solids that are resistant to protodeboronation. They are an excellent alternative for challenging couplings where boronic acid instability is a major issue.[2]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data for Suzuki-Miyaura couplings of benzylic bromides with various arylboronic acids, which can serve as a starting point for optimizing reactions with this compound derivatives.

Table 1: Effect of Catalyst, Ligand, and Base on Yield (Data adapted from a model reaction of a benzylic bromide and an arylboronic acid under microwave conditions)[3]

EntryPd Source (5 mol%)Ligand (10 mol%)Base (3.0 equiv)SolventTemperature (°C)Time (min)Yield (%)
1Pd(PPh₃)₄-Cs₂CO₃Dioxane14020~10
2Pd(OAc)₂PPh₃K₂CO₃DMF1402025
3Pd(OAc)₂dppfK₂CO₃DMF1402035
4Pd(OAc)₂JohnPhosK₂CO₃DMF1402060
5Pd(OAc)₂SPhosK₂CO₃DMF1402055

Table 2: Substrate Scope for Benzylic Bromide Coupling (Data adapted from optimized conditions: Pd(OAc)₂ (5 mol%), JohnPhos (10 mol%), K₂CO₃ (3.0 equiv), DMF, 140 °C, 20 min)[3]

EntryBenzylic BromideArylboronic AcidProductYield (%)
15-(bromomethyl)-3-phenylisoxazole3-methoxyphenylboronic acid5-((3-methoxybenzyl)-3-phenylisoxazole60
25-(bromomethyl)-3-phenylisoxazole4-fluorophenylboronic acid5-((4-fluorobenzyl)-3-phenylisoxazole55
35-(bromomethyl)-3-phenylisoxazolethiophen-2-ylboronic acid5-(thiophen-2-ylmethyl)-3-phenylisoxazole48
45-(bromomethyl)-3-phenylisoxazole4-(trifluoromethyl)phenylboronic acid5-((4-(trifluoromethyl)benzyl)-3-phenylisoxazole65

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2,2'-bis(bromomethyl)biphenyl

This protocol is a generalized starting point adapted from methodologies for benzylic bromides and should be optimized for specific substrates.[3]

Materials:

  • 2,2'-bis(bromomethyl)biphenyl (1.0 equiv)

  • Arylboronic acid (2.2-2.5 equiv)

  • Palladium(II) Acetate (B1210297) (Pd(OAc)₂) (5 mol%)

  • JohnPhos (10 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (3.0 equiv per bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave reaction vial with a stir bar

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry microwave reaction vial, add 2,2'-bis(bromomethyl)biphenyl, the arylboronic acid, potassium carbonate, Pd(OAc)₂, and JohnPhos.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous, degassed DMF via syringe.

  • Reaction: Place the vial in a microwave reactor. Heat the reaction mixture to 140°C and hold for 20-30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Issue: Catalyst/Ligand Inactivity start->check_catalyst check_reagents Issue: Reagent Decomposition start->check_reagents check_conditions Issue: Suboptimal Conditions start->check_conditions sol_catalyst Solution: - Use bulky, electron-rich ligands (SPhos, XPhos) - Use fresh Pd(OAc)₂ or Pd₂(dba)₃ - Ensure rigorous degassing check_catalyst->sol_catalyst sol_reagents Solution: - Use boronate ester or trifluoroborate salt - Check purity of benzylic halide - Use anhydrous solvents check_reagents->sol_reagents sol_conditions Solution: - Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃) - Screen solvents (DMF, Dioxane) - Optimize temperature check_conditions->sol_conditions Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L₂-X pd0->pd_complex oxidative_addition->pd_complex transmetalation Transmetalation diaryl_pd R¹-Pd(II)L₂-R² pd_complex->diaryl_pd transmetalation->diaryl_pd diaryl_pd->pd0 reductive_elimination Reductive Elimination product R¹-R² (Desired Product) diaryl_pd->product reagents R¹-X (Benzylic Halide) reagents->oxidative_addition boronic R²-B(OR)₂ + Base boronic->transmetalation

References

Technical Support Center: Scaling Up the Production of 2,2'-Biphenyldimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the production of 2,2'-Biphenyldimethanol. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and process diagrams to address common challenges encountered during synthesis and purification.

Troubleshooting Guides

This section addresses specific issues that may arise during the production of this compound, with a focus on the common synthetic route involving the reduction of Biphenyl-2,2'-dicarboxylic acid or its ester derivative with Lithium Aluminum Hydride (LiAlH₄).

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive LiAlH₄: The reducing agent may have degraded due to exposure to moisture. 2. Wet Solvents or Glassware: Residual water will quench the highly reactive LiAlH₄. 3. Incomplete Reaction: Insufficient reaction time or inadequate temperature. 4. Poor Quality Starting Material: Impurities in the Biphenyl-2,2'-dicarboxylic acid can interfere with the reaction.1. Use a fresh, unopened container of LiAlH₄ or test the activity of the existing batch on a small scale. 2. Ensure all solvents are anhydrous and glassware is flame-dried or oven-dried immediately before use.[1] 3. Monitor the reaction by TLC. If starting material persists, consider extending the reaction time or gradually increasing the temperature. 4. Purify the starting material by recrystallization before use.
Formation of a Gel or Emulsion During Work-up Formation of Aluminum Salts: The quenching of LiAlH₄ reactions often produces gelatinous aluminum salts (Al(OH)₃) that can complicate extractions.1. Fieser Work-up: A common and effective method involves the sequential, slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water. This procedure is designed to produce granular, easily filterable aluminum salts. 2. Rochelle's Salt Work-up: The addition of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) can chelate the aluminum ions, breaking up the emulsion and leading to a clear separation of aqueous and organic layers.
Product "Oils Out" During Crystallization 1. High Impurity Level: Significant impurities can lower the melting point of the product, causing it to separate as an oil. 2. Cooling Too Rapidly: If the solution is cooled too quickly, the product may not have sufficient time to form a crystal lattice. 3. Inappropriate Solvent Choice: The solvent may not be ideal for crystallization of this specific compound.1. Re-dissolve the oil in the hot solvent and add a small amount of a non-polar solvent (anti-solvent) to induce crystallization. If this fails, an additional purification step like column chromatography may be necessary. 2. Allow the solution to cool slowly to room temperature, and then place it in a cold bath. Scratching the inside of the flask with a glass rod can help induce crystallization. 3. Experiment with different solvent systems. A mixture of a soluble solvent (like ethyl acetate (B1210297) or acetone) and a less soluble one (like hexanes or heptane) can be effective.
Runaway Reaction or Uncontrolled Exotherm 1. Too Rapid Addition of Reagents: Adding the LiAlH₄ or the substrate too quickly can lead to a rapid, exothermic reaction. 2. Insufficient Cooling: The cooling bath may not be adequate to dissipate the heat generated by the reaction. 3. Concentrated Reaction Mixture: A high concentration of reactants can lead to a more vigorous reaction.1. Add reagents dropwise or portion-wise, carefully monitoring the internal temperature. For larger scales, use an addition funnel. 2. Ensure a robust cooling system is in place (e.g., an ice-salt bath or a cryocooler) and that the reactor is adequately submerged. 3. Use a more dilute solution. While this may increase reaction time, it enhances safety and control.
Product Contaminated with Starting Material Incomplete Reduction: The reduction of both carboxylic acid groups may not have gone to completion.1. Use Excess Reducing Agent: Ensure a sufficient molar excess of LiAlH₄ is used to account for both carboxylic acid groups and any active hydrogens. 2. Esterification of Starting Material: Converting the dicarboxylic acid to its dimethyl or diethyl ester prior to reduction can improve solubility and reactivity, leading to a more complete reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for producing this compound?

A1: The most commonly cited and scalable method is the reduction of Biphenyl-2,2'-dicarboxylic acid or its dimethyl ester derivative using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF).[1] While catalytic hydrogenation is an alternative, it often requires high pressures and specialized equipment, making the chemical reduction with LiAlH₄ more common in many settings.[1]

Q2: What are the critical safety precautions when working with LiAlH₄ on a large scale?

A2: LiAlH₄ is a highly reactive and pyrophoric substance that reacts violently with water.[2] Key safety measures include:

  • Inert Atmosphere: All manipulations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous Conditions: Use only anhydrous solvents and ensure all glassware is scrupulously dried.

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety goggles, and appropriate gloves.

  • Controlled Addition: Add LiAlH₄ portion-wise to the solvent or add the substrate solution slowly to the LiAlH₄ suspension, always monitoring the temperature.

  • Proper Quenching: The reaction must be quenched carefully by slow, controlled addition of a reagent like ethyl acetate, followed by a standard aqueous work-up procedure. Never add water directly to a large amount of unreacted LiAlH₄.

Q3: My yield of this compound is consistently low. What are the most likely reasons?

A3: Low yields can often be attributed to a few key factors. Firstly, the reactivity of LiAlH₄ is highly sensitive to moisture; ensure all components of your reaction are anhydrous. Secondly, the stoichiometry of the reaction is critical. An insufficient amount of LiAlH₄ will lead to incomplete reduction. It is also beneficial to first convert the Biphenyl-2,2'-dicarboxylic acid to its dimethyl ester, as this can improve solubility and reactivity, often leading to higher and more consistent yields.[1]

Q4: How can I effectively purify the final product on a larger scale?

A4: For industrial-scale purification of diols like this compound, traditional distillation can be energy-intensive.[3] Recrystallization is a common and effective method. The choice of solvent is crucial; a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. For high-purity requirements, column chromatography can be employed, though this may be less economical for very large quantities.

Q5: What are the expected physical properties of pure this compound?

A5: The following table summarizes the key physical properties of this compound.

PropertyValue
Molecular Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol
Appearance White solid/powder
Melting Point 110-111 °C
Boiling Point 442 °C at 760 mmHg
Density 1.174 g/cm³

Experimental Protocols

Protocol 1: Synthesis of this compound via LiAlH₄ Reduction of Biphenyl-2,2'-dicarboxylic acid dimethyl ester

This protocol is a representative procedure for a laboratory scale-up and should be adapted with appropriate engineering controls for industrial production.

Materials:

  • Biphenyl-2,2'-dicarboxylic acid dimethyl ester

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • 15% Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Potassium Tartrate (Rochelle's Salt) solution (optional)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a multi-necked, flame-dried reactor equipped with a mechanical stirrer, a thermometer, a reflux condenser with an inert gas inlet, and an addition funnel.

  • LiAlH₄ Suspension: Under a positive pressure of nitrogen, charge the reactor with a calculated amount of LiAlH₄ (typically a 1.5 to 2.0 molar excess relative to the ester). Add anhydrous THF to create a stirrable suspension. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the Biphenyl-2,2'-dicarboxylic acid dimethyl ester in anhydrous THF in the addition funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If necessary, the reaction can be gently heated to reflux to ensure completion.

  • Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add ethyl acetate dropwise to quench the excess LiAlH₄.

  • Work-up (Fieser Method): Following the quenching with ethyl acetate, slowly and sequentially add the following with vigorous stirring:

    • 'x' mL of water (where 'x' is the number of grams of LiAlH₄ used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. Stir the resulting mixture until a granular precipitate forms.

  • Isolation: Filter the solid aluminum salts and wash them thoroughly with THF or ethyl acetate. Combine the filtrate and the washings.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up cluster_3 Purification prep1 Flame-dry glassware prep2 Prepare anhydrous THF react1 Charge reactor with LiAlH4 and THF under N2 prep2->react1 react2 Cool to 0°C react1->react2 react3 Slowly add ester solution react2->react3 react4 Stir and monitor (TLC) react3->react4 workup1 Cool to 0°C react4->workup1 workup2 Quench with Ethyl Acetate workup1->workup2 workup3 Fieser or Rochelle's Salt work-up workup2->workup3 workup4 Filter aluminum salts workup3->workup4 purify1 Dry organic phase workup4->purify1 purify2 Concentrate under vacuum purify1->purify2 purify3 Recrystallize purify2->purify3 purify4 Isolate pure this compound purify3->purify4

Caption: Synthesis and purification workflow for this compound.

Troubleshooting Decision Tree

G start Low Yield Observed q1 Was the reaction incomplete? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Extend reaction time or increase temperature. Consider esterification of starting material. a1_yes->sol1 q2 Formation of emulsion during work-up? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Use Fieser method or add Rochelle's salt. a2_yes->sol2 q3 Was LiAlH4 and solvent anhydrous? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Review purification step for losses. a3_yes->end sol3 Use fresh LiAlH4 and properly dried solvents/glassware. a3_no->sol3

Caption: Decision tree for troubleshooting low yield issues.

References

Validation & Comparative

2,2'-Biphenyldimethanol vs. BINOL in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the selection of an appropriate chiral ligand is paramount to achieving high enantioselectivity and efficiency in chemical transformations. Among the privileged scaffolds, axially chiral biaryls have demonstrated exceptional utility. This guide provides an objective comparison of two such ligands: the well-established 1,1'-bi-2-naphthol (B31242) (BINOL) and the emerging 2,2'-biphenyldimethanol and its derivatives. We will delve into their structural nuances, compare their performance with supporting experimental data, and provide detailed experimental protocols for key reactions.

Structural and Functional Comparison

This compound and BINOL are both C₂-symmetric chiral diols, a feature that makes them effective in creating a well-defined chiral environment around a metal center. However, their structural and electronic properties exhibit key differences that influence their catalytic activity.

BINOL (1,1'-Bi-2-naphthol) possesses a rigid binaphthyl backbone with hydroxyl groups directly attached to the aromatic rings. This rigidity and the specific dihedral angle of the naphthyl rings are crucial for its high performance in a wide array of reactions. The phenolic nature of the hydroxyl groups also allows for the facile formation of various derivatives, including phosphites, phosphoramidites, and phosphoric acids, which have been extensively used as powerful catalysts.

This compound , on the other hand, features a biphenyl (B1667301) core with hydroxymethyl groups attached at the 2 and 2' positions. The presence of a methylene (B1212753) spacer between the biphenyl scaffold and the hydroxyl groups introduces greater conformational flexibility compared to BINOL. This flexibility can be advantageous in certain reactions, allowing the ligand to adopt an optimal conformation for catalysis.

Performance in Asymmetric Catalysis: A Data-Driven Comparison

While direct head-to-head comparisons of this compound and BINOL in a wide range of reactions are not extensively documented, recent studies on structurally similar biphenyldiols (BIPOLs) provide valuable insights. A notable study by Tu et al. (2023) systematically evaluated a series of novel axially chiral biphenyldiol ligands and compared their performance with (S)-BINOL in the asymmetric addition of diethylzinc (B1219324) to aldehydes.

Asymmetric Diethylzinc Addition to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction in organic synthesis. The effectiveness of various chiral ligands, including derivatives of this compound and BINOL, has been evaluated in this transformation.

LigandAldehydeYield (%)ee (%)Reference
(S)-L1*Benzaldehyde9885Tu et al., 2023
(S)-L2**Benzaldehyde9992Tu et al., 2023
(S)-L5 Benzaldehyde9994Tu et al., 2023
(S)-L8****Benzaldehyde9993Tu et al., 2023
(S)-BINOL Benzaldehyde 99 90 Tu et al., 2023
(S)-L54-Chlorobenzaldehyde9996Tu et al., 2023
(S)-BINOL 4-Chlorobenzaldehyde 99 91 Tu et al., 2023
(S)-L5***2-Naphthaldehyde9995Tu et al., 2023
(S)-BINOL 2-Naphthaldehyde 99 92 Tu et al., 2023

*(S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol **(S)-6,6'-diethyl-[1,1'-biphenyl]-2,2'-diol ***(S)-6,6'-di(n-propyl)-[1,1'-biphenyl]-2,2'-diol ****(S)-6,6'-di(n-butyl)-[1,1'-biphenyl]-2,2'-diol

The data clearly indicates that appropriately substituted biphenyldiol ligands can not only match but also exceed the enantioselectivity of the widely used BINOL in the asymmetric addition of diethylzinc to various aldehydes. For instance, ligand (S)-L5 consistently provided higher enantiomeric excesses compared to (S)-BINOL for all tested aldehydes.

Experimental Protocols

General Procedure for the Asymmetric Addition of Diethylzinc to Aldehydes

Materials:

  • Chiral ligand ((S)-L-series or (S)-BINOL)

  • Titanium tetraisopropoxide (Ti(OiPr)₄)

  • Diethylzinc (ZnEt₂)

  • Aldehyde

  • Anhydrous toluene (B28343)

  • 1N HCl

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the chiral ligand (0.02 mmol).

  • Add anhydrous toluene (2.0 mL) and cool the solution to -3 °C.

  • Add Ti(OiPr)₄ (0.32 mmol) and stir the mixture for 10 minutes.

  • Add the aldehyde (0.2 mmol) and stir for another 10 minutes.

  • Slowly add diethylzinc (0.6 mmol) to the reaction mixture.

  • Stir the reaction at -3 °C for 10 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding 1N HCl (2.0 mL).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired chiral secondary alcohol.

Synthesis of Ligands

Synthesis of this compound

A common and straightforward method for the synthesis of this compound involves the reduction of 2,2'-biphenyldicarboxylic acid or its esters.

Materials:

  • 2,2'-Biphenyldicarboxylic acid (diphenic acid)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Water

  • 15% NaOH solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2,2'-biphenyldicarboxylic acid in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH solution, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Synthesis of (S)-BINOL

The enantioselective synthesis of (S)-BINOL is often achieved through the asymmetric oxidative coupling of 2-naphthol (B1666908) catalyzed by a chiral copper complex.

Materials:

  • 2-Naphthol

  • Copper(II) chloride (CuCl₂)

  • (S)-(+)-Amphetamine

  • Solvent (e.g., methanol)

Procedure:

  • In a reaction flask, dissolve (S)-(+)-amphetamine in the chosen solvent.

  • Add CuCl₂ to the solution and stir to form the chiral copper-amine complex.

  • Add 2-naphthol to the reaction mixture.

  • Stir the reaction at room temperature, often open to the air to facilitate oxidation, for the required time.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction is typically worked up by acidification to break up the copper complex, followed by extraction of the product.

  • The crude (S)-BINOL is then purified, often by recrystallization, to yield the enantiomerically enriched product.

Logical Relationships and Workflows

Caption: Structural comparison of BINOL and this compound.

Asymmetric Catalysis Workflow start Start ligand_prep Ligand Preparation (e.g., this compound derivative or BINOL) start->ligand_prep catalyst_formation In situ Catalyst Formation (Ligand + Metal Salt) ligand_prep->catalyst_formation reaction Asymmetric Reaction (Substrates + Catalyst) catalyst_formation->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification analysis Analysis (Yield, ee%) purification->analysis end End analysis->end

Caption: General workflow for an asymmetric catalytic reaction.

Conclusion

Both this compound and BINOL are valuable chiral ligands in the toolkit of synthetic chemists. While BINOL is a well-established and highly successful ligand for a vast range of asymmetric transformations, this guide highlights that derivatives of this compound are emerging as powerful alternatives that can offer superior performance in certain reactions. The greater flexibility of the biphenyl backbone and the potential for diverse substitution patterns make these ligands a promising area for further research and development. For professionals in drug development and other areas of chemical synthesis, the choice of ligand should be guided by empirical screening, and the biphenyldimethanol scaffold represents a compelling and potentially advantageous alternative to the more traditional BINOL systems.

Performance Showdown: A Comparative Guide to 2,2'-Biphenyldimethanol-Derived Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of innovation, the selection of an optimal chiral ligand is a critical juncture in the synthesis of enantiomerically pure compounds. Among the plethora of privileged scaffolds, 2,2'-Biphenyldimethanol and its derivatives have emerged as a versatile and powerful class of ligands, demonstrating remarkable efficacy in a range of asymmetric transformations. This guide provides an objective comparison of the performance of various this compound-derived ligands, supported by experimental data, detailed protocols, and mechanistic visualizations to inform your catalyst design and selection.

This comprehensive analysis focuses on three key applications where these ligands have shown significant promise: the enantioselective addition of diethylzinc (B1219324) to aldehydes, palladium-catalyzed asymmetric cycloadditions, and the asymmetric hydrogenation of ketones. By presenting quantitative data in clearly structured tables, offering detailed experimental methodologies, and visualizing the underlying catalytic cycles, this guide aims to be an indispensable resource for chemists striving to achieve high stereoselectivity and efficiency in their synthetic endeavors.

Enantioselective Addition of Diethylzinc to Aldehydes: A Test of Chiral Induction

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction, and the performance of various axially chiral [1,1′-biphenyl]-2,2′-diol (BIPOL-type) ligands derived from this compound is summarized below. The data highlights the influence of ligand structure on both yield and enantiomeric excess (ee).

Table 1: Performance of this compound-Derived Diol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde

Ligand/Catalyst PrecursorSubstrateYield (%)ee (%)
(S)-L1Benzaldehyde9591
(S)-L2Benzaldehyde9693
(S)-L3Benzaldehyde9488
(S)-L5Benzaldehyde9592
(S)-L8Benzaldehyde9694

Data compiled from studies on the development of adjustable axially chiral biphenyl (B1667301) ligands.[1]

Palladium-Catalyzed Asymmetric Cycloaddition: Crafting Complex Architectures

Phosphoramidite (B1245037) ligands derived from this compound have proven to be highly effective in palladium-catalyzed asymmetric cycloaddition reactions, enabling the construction of complex chiral molecules with multiple stereocenters. The following table compares the performance of different phosphoramidite ligands in a representative [4+2] cycloaddition.

Table 2: Performance of this compound-Derived Phosphoramidite Ligands in Pd-Catalyzed Asymmetric [4+2] Cycloaddition

LigandReaction TypeSubstratesYield (%)ee (%)
(S)-L13[4+2] CycloadditionBenzofuran-derived azadiene + Vinyl benzoxazinanoneIncomplete-
(S)-L17Decarboxylation-CycloadditionVinyl benzoxazinanone + Sulfur ylide8588
(S)-L18Decarboxylation-CycloadditionVinyl benzoxazinanone + Sulfur ylide9295

Performance data is based on the evaluation of newly developed chiral phosphoramidite ligands.[1]

Asymmetric Hydrogenation of Ketones: A Benchmark for Chiral Diphosphine Ligands

Diphosphine ligands derived from the this compound scaffold, such as BIPHEMP and its analogues, are pivotal in the asymmetric hydrogenation of ketones. Their performance is often benchmarked against other well-established ligands like BINAP. The table below presents a comparison of these ligands in the ruthenium-catalyzed hydrogenation of acetophenone.

Table 3: Performance of this compound-Derived Diphosphine Ligands in the Asymmetric Hydrogenation of Acetophenone

LigandCatalyst SystemSolventConversion (%)ee (%)
(S)-BIPHEMP[RuCl₂(diphosphine)(diamine)]2-Propanol>9985
(R)-BINAP[RuCl₂(diphosphine)(diamine)]2-Propanol>9982
(S)-SYNPHOS[RuCl₂(diphosphine)(diamine)]2-Propanol>9994
(S)-DIFLUORPHOS[RuCl₂(diphosphine)(diamine)]2-Propanol>9978

Comparative data is sourced from studies on chiral biphenyl diphosphines in asymmetric catalysis.

Experimental Protocols

Enantioselective Addition of Diethylzinc to an Aldehyde

Materials:

  • Chiral this compound-derived diol ligand (0.02 mmol)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.32 mmol)

  • Anhydrous Toluene (B28343) (2.0 mL)

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes, 0.6 mmol)

  • Aldehyde (e.g., benzaldehyde, 0.2 mmol)

  • 1N Hydrochloric acid (HCl)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the chiral diol ligand (0.02 mmol) and anhydrous toluene (1.0 mL).

  • Add titanium(IV) isopropoxide (0.32 mmol) to the solution and stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution (0.6 mmol) dropwise to the reaction mixture.

  • Stir the resulting solution for 30 minutes at 0 °C.

  • Add a solution of the aldehyde (0.2 mmol) in anhydrous toluene (1.0 mL) dropwise to the catalyst mixture.

  • Stir the reaction at 0 °C for the specified time (typically 2-12 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1N HCl (2.0 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired chiral alcohol.

  • Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) analysis.[2]

Palladium-Catalyzed Asymmetric [4+2] Cycloaddition

Materials:

  • [Pd₂(dba)₃]·CHCl₃ (dba = dibenzylideneacetone) (0.01 mmol)

  • Chiral phosphoramidite ligand (0.022 mmol)

  • Vinyl benzoxazinanone (0.2 mmol)

  • Alkene or other dienophile (0.24 mmol)

  • Anhydrous and degassed solvent (e.g., Dichloromethane, Toluene) (2.0 mL)

Procedure:

  • In a glovebox, add [Pd₂(dba)₃]·CHCl₃ (0.01 mmol) and the chiral phosphoramidite ligand (0.022 mmol) to a dry reaction vial.

  • Add the anhydrous and degassed solvent (1.0 mL) and stir the mixture at room temperature for 20 minutes to form the catalyst complex.

  • In a separate vial, dissolve the vinyl benzoxazinanone (0.2 mmol) and the dienophile (0.24 mmol) in the same solvent (1.0 mL).

  • Add the substrate solution to the catalyst mixture.

  • Stir the reaction at the specified temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the cycloaddition product.

  • Determine the yield and enantiomeric excess (chiral HPLC or SFC).

Asymmetric Hydrogenation of a Ketone

Materials:

  • [RuCl₂(diphosphine)(diamine)] catalyst precursor (e.g., [RuCl₂((S)-BINAP)((S,S)-DPEN)]) (0.002 mmol)

  • Ketone substrate (e.g., acetophenone, 1.0 mmol)

  • Anhydrous 2-propanol (5.0 mL)

  • Potassium tert-butoxide (KOtBu) (0.01 mmol)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, place the ruthenium catalyst precursor (0.002 mmol) and potassium tert-butoxide (0.01 mmol) into a glass liner for a high-pressure autoclave.

  • Add the ketone substrate (1.0 mmol) and anhydrous 2-propanol (5.0 mL).

  • Seal the glass liner inside the autoclave.

  • Remove the autoclave from the glovebox and connect it to a hydrogen line.

  • Purge the autoclave with hydrogen gas three times to remove any air.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 atm).

  • Stir the reaction mixture vigorously at the specified temperature (e.g., 25-50 °C) for the required duration (typically 4-24 hours).

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Open the autoclave and remove the glass liner.

  • Filter the reaction mixture through a short pad of silica gel to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the product if necessary by column chromatography and determine the conversion and enantiomeric excess (chiral GC or HPLC).[3]

Mechanistic Insights: Visualizing the Catalytic Cycles

Understanding the catalytic cycle is crucial for optimizing reaction conditions and designing more efficient ligands. The following diagrams, generated using Graphviz, illustrate the proposed mechanisms for the three highlighted asymmetric transformations.

G Enantioselective Addition of Diethylzinc to an Aldehyde cluster_0 Catalyst Formation cluster_1 Catalytic Cycle Ligand Chiral Diol (L) Catalyst L-Ti(OiPr)₂ Ligand->Catalyst + Ti(OiPr)₄ - 2 iPrOH Ti_OiPr4 Ti(OiPr)₄ Catalyst_Et2Zn L*-Ti(OiPr)₂(Et₂Zn) Catalyst->Catalyst_Et2Zn + Et₂Zn Transition_State [Transition State] Catalyst_Et2Zn->Transition_State + RCHO Aldehyde Aldehyde (RCHO) Product_Complex Product-Titanium Complex Transition_State->Product_Complex Ethyl Transfer Product_Complex->Catalyst + Et₂Zn - Zn(OR')(Et) Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Hydrolysis

Caption: Proposed catalytic cycle for the Ti-catalyzed enantioselective addition of diethylzinc to an aldehyde.

G Pd-Catalyzed Asymmetric [4+2] Cycloaddition Pd0 Pd(0)L* Oxidative_Addition π-Allyl Pd(II) Intermediate Pd0->Oxidative_Addition + Substrate Substrate Vinyl Benzoxazinanone Decarboxylation Zwitterionic π-Allyl Pd(II) Complex Oxidative_Addition->Decarboxylation - CO₂ Cycloaddition [4+2] Cycloaddition (Enantiodetermining Step) Decarboxylation->Cycloaddition + Dienophile Dienophile Dienophile Product_Complex Pd(II)-Product Complex Cycloaddition->Product_Complex Product_Complex->Pd0 Release Product Chiral Cycloadduct Product_Complex->Product Reductive Elimination

Caption: Simplified catalytic cycle for Pd-catalyzed asymmetric [4+2] cycloaddition.

G Asymmetric Hydrogenation of a Ketone with a Ru-Diphosphine/Diamine Catalyst Precatalyst RuCl₂(PP)(NN) Active_Catalyst RuH₂(PP)(NN) Precatalyst->Active_Catalyst + H₂, Base Transition_State Outer-Sphere Transition State (Metal-Ligand Bifunctional) Active_Catalyst->Transition_State + R₂CO Ketone Ketone (R₂CO) Product_Complex Ru-Alkoxide Complex Transition_State->Product_Complex Hydride & Proton Transfer Product_Complex->Active_Catalyst + H₂ Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Release

Caption: Proposed outer-sphere mechanism for the asymmetric hydrogenation of ketones.[4][5]

References

A Comparative Guide to Validating the Purity of 2,2'-Biphenyldimethanol using ¹H NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical purity of starting materials and intermediates is a critical parameter in drug development and materials science. For 2,2'-Biphenyldimethanol, a versatile building block in the synthesis of chiral ligands and other complex molecules, ensuring high purity is paramount. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and readily available technique for the rapid and accurate assessment of its purity. This guide provides a comprehensive comparison of the ¹H NMR spectrum of this compound with those of its potential impurities, supported by experimental protocols and data.

¹H NMR Spectral Data for Purity Assessment

The ¹H NMR spectrum of pure this compound exhibits a characteristic set of signals. The presence of extraneous peaks can indicate impurities arising from the synthetic route, such as unreacted starting materials or byproducts of side reactions. The following tables summarize the expected ¹H NMR signals for this compound and key potential impurities.

Table 1: ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Ar-H 7.20 - 7.55Multiplet8H
-CH ₂OH4.35 - 4.50Doublet4H
-CH₂OH ~2.0 (variable)Broad Singlet2H

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature.

Table 2: ¹H NMR Data for Potential Impurities

CompoundImpurity TypeKey Distinguishing ¹H NMR Signals (δ, ppm)
Diphenic acid Starting Material~8.1 (d, 2H) , 7.3-7.7 (m, 6H), ~12.0 (br s, 2H, COOH)
2,2'-Biphenylcarbaldehyde Byproduct/Intermediate~10.0 (s, 2H, CHO) , 7.5-8.1 (m, 8H)
2,2'-Bis(bromomethyl)-1,1'-biphenyl Starting Material~4.4 (s, 4H, CH₂Br) , 7.2-7.6 (m, 8H)
Residual Solvents Process ImpurityVaries (e.g., Acetone: ~2.17; Dichloromethane: ~5.32)

By comparing the acquired ¹H NMR spectrum of a this compound sample with the data in these tables, a researcher can readily identify and quantify the level of impurities present. The absence of signals corresponding to the impurities listed in Table 2 is a strong indicator of the high purity of the material.

Experimental Protocol for ¹H NMR Analysis

The following protocol outlines the steps for preparing and analyzing a sample of this compound to validate its purity.

Materials:

  • This compound sample (5-25 mg)[1][2][3][4]

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent[1][2]

  • NMR tube and cap[3]

  • Pasteur pipette and glass wool[1][3]

  • Vortex mixer

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-25 mg of the this compound sample into a clean, dry vial.[1][2][3][4]

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[2][4]

    • Gently vortex the vial to ensure complete dissolution of the sample.

    • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[1][3]

  • NMR Data Acquisition:

    • Cap the NMR tube and wipe it clean.

    • Insert the sample into the NMR spectrometer.

    • Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum (Fourier transform, phase correction, and baseline correction).

    • Calibrate the chemical shift scale using the residual solvent peak (for CDCl₃, δ 7.26 ppm) or an internal standard.

    • Integrate all the peaks in the spectrum.

    • Compare the chemical shifts, multiplicities, and integration values of the observed signals with the reference data in Tables 1 and 2 to identify the signals corresponding to this compound and any potential impurities.

    • Calculate the purity of the sample based on the relative integration of the product and impurity signals.

Workflow for Purity Validation

The following diagram illustrates the logical workflow for the validation of this compound purity using ¹H NMR.

Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_validation Purity Validation cluster_result Result weigh Weigh 5-25 mg of Sample dissolve Dissolve in 0.6-0.7 mL CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter acquire Acquire 1H NMR Spectrum filter->acquire process Process Spectrum acquire->process analyze Analyze and Integrate Peaks process->analyze compare Compare with Reference Data analyze->compare identify Identify Impurity Signals compare->identify quantify Quantify Purity identify->quantify pass Purity Validated quantify->pass No significant impurities fail Impurity Detected quantify->fail Impurities present

Caption: Workflow for ¹H NMR-based purity validation of this compound.

References

Characterization of 2,2'-Biphenyldimethanol Atropisomers: A Comparative Guide to Chiral HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization and separation of atropisomers are critical for ensuring the safety, efficacy, and quality of chiral molecules. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the characterization of 2,2'-biphenyldimethanol atropisomers, supported by experimental data and detailed protocols. Furthermore, it offers a comparative overview of alternative analytical techniques.

Introduction to this compound Atropisomerism

This compound is a chiral molecule that exhibits atropisomerism, a type of axial chirality arising from hindered rotation around the single bond connecting the two phenyl rings. This restricted rotation is due to the steric hindrance caused by the hydroxymethyl groups at the ortho positions. As a result, this compound can exist as two non-superimposable, mirror-image enantiomers (atropisomers) that can interconvert if sufficient energy is provided to overcome the rotational barrier. The stable separation and characterization of these atropisomers are crucial in various fields, including asymmetric synthesis and pharmaceutical development.

Chiral HPLC for Atropisomer Separation

Chiral HPLC is the most widely used technique for the separation and quantification of atropisomers due to its high resolution, sensitivity, and reproducibility. The key to this separation lies in the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Comparison of Chiral Stationary Phases

The choice of the CSP is paramount for achieving a successful separation. Polysaccharide-based and cyclodextrin-based CSPs are the most common and effective for resolving biphenyl (B1667301) atropisomers.

Chiral Stationary Phase (CSP)Base MaterialTypical Mobile PhaseAdvantagesDisadvantages
Polysaccharide-Based Cellulose or Amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H)Normal Phase: Hexane/Isopropanol, Hexane/EthanolBroad applicability for a wide range of chiral compounds, high loading capacity, excellent resolution.Can be sensitive to certain solvents, potentially higher cost.
Cyclodextrin-Based β- or γ-Cyclodextrin derivativesReversed-Phase: Acetonitrile/Water, Methanol/WaterGood for separating compounds that can form inclusion complexes, compatible with aqueous mobile phases.May have lower loading capacity compared to polysaccharide CSPs, selectivity can be highly dependent on mobile phase composition.

Note: The selection of the optimal CSP and mobile phase often requires screening a variety of columns and conditions.

Experimental Protocol: Chiral HPLC Separation of a Biphenyl Atropisomer

Objective: To separate the atropisomers of a biphenyl derivative using chiral HPLC.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Sample of the biphenyl atropisomer dissolved in the mobile phase.

Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare the mobile phase by mixing 900 mL of n-hexane with 100 mL of isopropanol. Degas the mobile phase before use.

  • Equilibrate the Chiralcel® OD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Prepare a standard solution of the biphenyl atropisomer in the mobile phase at a concentration of approximately 1 mg/mL.

  • Inject 10 µL of the sample solution into the HPLC system.

  • Record the chromatogram and determine the retention times and resolution of the two atropisomers.

Workflow for Chiral HPLC Method Development

The process of developing a robust chiral HPLC method for atropisomer separation can be systematically approached as illustrated in the following workflow.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_validation Validation & Application Analyte Analyte Information (Structure, pKa, Solubility) Column_Selection Initial CSP Selection (Polysaccharide vs. Cyclodextrin) Analyte->Column_Selection Mobile_Phase_Screening Mobile Phase Screening (Normal, Reversed, Polar Organic) Column_Selection->Mobile_Phase_Screening Initial_Run Initial Chromatographic Runs Mobile_Phase_Screening->Initial_Run Parameter_Optimization Parameter Optimization (Mobile Phase Ratio, Flow Rate, Temperature) Initial_Run->Parameter_Optimization Partial or No Separation Method_Validation Method Validation (Robustness, Linearity, Accuracy) Initial_Run->Method_Validation Good Separation (Rs > 1.5) Peak_Resolution Assess Peak Resolution (Rs) Parameter_Optimization->Peak_Resolution Peak_Resolution->Parameter_Optimization Rs < 1.5 Peak_Resolution->Method_Validation Rs > 1.5 Routine_Analysis Routine Analysis Method_Validation->Routine_Analysis

A generalized workflow for chiral HPLC method development.

Comparison with Alternative Characterization Techniques

While chiral HPLC is the gold standard for separation, other spectroscopic techniques can provide valuable information about the structure and dynamics of atropisomers.

TechniqueInformation ProvidedAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to determine the rotational barrier between atropisomers through dynamic NMR (DNMR) studies. Provides structural information.Provides detailed structural and dynamic information. Non-destructive.Requires higher concentrations than HPLC. May not be suitable for quantitative analysis of enantiomeric excess without a chiral resolving agent.[1]
Circular Dichroism (CD) Spectroscopy Provides information about the absolute configuration of the atropisomers. The sign of the Cotton effect can be correlated to a specific enantiomer.Highly sensitive to chirality. Can be used to determine enantiomeric excess.[2]Requires the atropisomers to be separated first. Does not provide separation capabilities.

Conclusion

The characterization of this compound atropisomers is effectively achieved using chiral HPLC, with polysaccharide-based and cyclodextrin-based CSPs being the most promising choices. A systematic approach to method development, involving the screening of different stationary and mobile phases, is crucial for obtaining optimal separation. While chiral HPLC excels at separation and quantification, complementary techniques like NMR and CD spectroscopy provide valuable structural and conformational information. The selection of the most appropriate analytical strategy will depend on the specific research or development goals, whether it be routine purity analysis, determination of rotational barriers, or assignment of absolute configuration.

References

Comparative Study of Catalysts Derived from 2,2'-Biphenyldimethanol and Other Biaryls in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of catalyst performance, supported by experimental data and detailed protocols, for researchers and professionals in drug development and chemical synthesis.

The development of efficient and highly selective chiral catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds essential for pharmaceuticals and fine chemicals. Axially chiral biaryl scaffolds, such as those derived from 2,2'-biphenyldimethanol and the well-established 1,1'-bi-2-naphthol (B31242) (BINOL), form the backbone of many privileged ligands in asymmetric catalysis.[1][2][3] This guide provides an objective comparison of catalysts derived from these biaryl structures, focusing on their performance in key asymmetric transformations, supported by experimental data and detailed protocols.

Structural Comparison of Biaryl Scaffolds

The fundamental difference between catalysts derived from this compound and other biaryls like BINOL lies in the nature of the coordinating groups and the flexibility of the biaryl backbone. While BINOL features hydroxyl groups directly attached to the naphthalene (B1677914) rings, this compound possesses hydroxymethyl groups (-CH₂OH) on the biphenyl (B1667301) core. This structural variance influences the bite angle, steric environment, and electronic properties of the resulting metal complexes, thereby impacting their catalytic activity and enantioselectivity.

Furthermore, modifications to the biaryl backbone, such as the introduction of substituents at various positions, allow for the fine-tuning of the catalyst's properties to suit specific reactions.[4][5] This "adjustable" nature of biphenyl-based ligands is a key area of current research.[4][5]

Performance in Asymmetric Catalysis: A Comparative Overview

The following sections present a comparative analysis of catalysts derived from this compound and other biaryls in several important asymmetric reactions.

Asymmetric Addition of Diethylzinc (B1219324) to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. The performance of various biphenyldiol ligands, derived from this compound precursors, has been compared with the benchmark catalyst (S)-BINOL in the addition of diethylzinc to benzaldehyde (B42025).

Table 1: Comparison of Biphenyldiol Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde [4]

LigandYield (%)Enantiomeric Excess (ee, %)
(S)-L1>9585
(S)-L2>9591
(S)-L5>9592
(S)-L8>9593
(S)-BINOL>9588

Reaction Conditions: Benzaldehyde, diethylzinc, ligand (10 mol%), Ti(O-i-Pr)₄ (1.2 equiv), Toluene (B28343), -3°C, 2 h.

The data indicates that several biphenyldiol ligands ((S)-L2, (S)-L5, and (S)-L8) outperform the standard (S)-BINOL catalyst in terms of enantioselectivity under these specific conditions.[4]

Asymmetric Alkynylation of Aldehydes

The addition of terminal alkynes to aldehydes to produce chiral propargylic alcohols is another critical transformation in organic synthesis. A comparison of biphenyldiol ligands with (R)-BINOL in the Ti(O-i-Pr)₄-catalyzed addition of phenylacetylene (B144264) to benzaldehyde reveals the following:

Table 2: Comparison of Biphenyldiol Ligands in the Asymmetric Alkynylation of Benzaldehyde [4]

LigandYield (%)Enantiomeric Excess (ee, %)
(S)-L17588
(S)-L58593
(S)-L88290
(R)-BINOL7885

Reaction Conditions: Benzaldehyde, phenylacetylene, ligand (10 mol%), Ti(O-i-Pr)₄ (1.2 equiv), ZnMe₂ (1.2 equiv), CH₂Cl₂, 0°C, 12 h.

In this reaction, the (S)-L5 ligand demonstrated superior performance in both yield and enantioselectivity compared to (R)-BINOL.[4]

Chiral Phosphoric Acid Catalyzed [4+3] Cyclization

Chiral phosphoric acids (CPAs) derived from biaryl scaffolds are powerful organocatalysts. A newly developed biphenyldiol-based CPA, (S)-CPA-4, was compared to a (R)-8H-BINOL-based CPA in the asymmetric [4+3] cyclization of an in situ generated ortho-quinonemethide with an indolylmethanol.

Table 3: Comparison of Chiral Phosphoric Acids in Asymmetric [4+3] Cyclization [4]

CatalystEnantiomeric Excess (ee, %)
(S)-CPA-493
(R)-8H-BINOL-based CPA90

The biphenyldiol-derived chiral phosphoric acid provided a higher enantioselectivity in this particular transformation.[4]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of results. Below are representative protocols for the synthesis of a biphenyldiol ligand and its application in an asymmetric reaction.

Synthesis of (S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol ((S)-L1)[4]
  • Reduction of (S)-1: To a solution of (S)-6,6′-dimethoxy-[1,1′-biphenyl]-2,2′-dicarbaldehyde ((S)-1) in ethanol, add NaBH₄ and stir until the reaction is complete. The corresponding diol, (S)-2, is obtained in 99% yield.[4]

  • Bromination of (S)-2: Treat (S)-2 with phosphorus tribromide in anhydrous dichloromethane (B109758) to yield (S)-3 in 96% yield.[4]

  • Hydrogenation of (S)-3: Hydrogenate (S)-3 using Pd/C at atmospheric pressure to afford (S)-4 in 99% yield.[4]

  • Demethylation of (S)-4: React (S)-4 with BBr₃ in dichloromethane, followed by hydrolysis, to provide the final product, (S)-L1, in 95% yield.[4]

General Procedure for the Asymmetric Addition of Diethylzinc to Aldehydes[4]
  • To a solution of the chiral biphenyldiol ligand (0.02 mmol) in dry toluene (1 mL) at room temperature, add Ti(O-i-Pr)₄ (0.24 mmol).

  • Stir the mixture for 30 minutes.

  • Cool the solution to -3°C and add the aldehyde (0.2 mmol).

  • Add diethylzinc (1.0 M in hexanes, 0.4 mmol) dropwise.

  • Stir the reaction mixture at -3°C for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired product.

Visualizations

The following diagrams illustrate the general synthetic strategy for creating diverse biphenyldiol ligands and a typical workflow for an asymmetric catalytic reaction.

Synthesis_Pathway cluster_start Starting Material cluster_modifications Chemical Transformations cluster_product Final Ligand start (S)-6,6'-dimethoxy- [1,1'-biphenyl]-2,2'-dicarbaldehyde reduction Reduction start->reduction NaBH4 bromination Bromination reduction->bromination PBr3 hydrogenation Hydrogenation bromination->hydrogenation Pd/C, H2 demethylation Demethylation hydrogenation->demethylation BBr3 product (S)-6,6'-dimethyl- [1,1'-biphenyl]-2,2'-diol demethylation->product

Caption: Synthetic pathway for a chiral biphenyldiol ligand.

Catalytic_Cycle catalyst Chiral Ligand + Metal Precursor active_catalyst Active Chiral Catalyst catalyst->active_catalyst Activation substrate_complex Substrate-Catalyst Complex active_catalyst->substrate_complex Substrate Binding product_catalyst Product-Catalyst Complex substrate_complex->product_catalyst Asymmetric Transformation product_catalyst->active_catalyst Product Release product Chiral Product product_catalyst->product

Caption: Generalized workflow for an asymmetric catalytic reaction.

Conclusion

The development of novel chiral ligands and catalysts is an ongoing endeavor in asymmetric synthesis.[4] While BINOL and its derivatives have a long-standing history of success, this comparative guide demonstrates that catalysts derived from this compound and other adjustable biphenyl scaffolds can offer superior performance in terms of enantioselectivity and yield for specific transformations.[4] The ability to systematically modify the structure of these biphenyl-based ligands provides a powerful tool for optimizing catalyst performance for a desired chemical reaction. For researchers and professionals in drug development and chemical synthesis, the exploration of these newer catalyst systems is a promising avenue for discovering more efficient and selective synthetic routes to chiral molecules.

References

A Comparative Guide to the Catalytic Activity of 2,2'-Biphenyldimethanol-Based Systems in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the field of asymmetric synthesis, the development of effective and highly selective chiral ligands and catalysts is crucial for the production of enantiomerically pure compounds, a key requirement in the pharmaceutical and fine chemical industries. Due to their unique structural framework characterized by restricted rotation around a central carbon-carbon bond (atropisomerism), derivatives of 2,2'-biphenol (B158249) have become foundational molecules for creating chiral environments in a multitude of chemical transformations.[1] This guide provides a comparative benchmark of a recently developed, adjustable class of axially chiral ligands derived from [1,1'-biphenyl]-2,2'-diol (BIPOL) cores against the well-established catalyst, (S)-BINOL. The BIPOL systems, which are synthesized from 2,2'-biphenyldimethanol precursors, offer modularity where substituent groups can be varied to fine-tune steric and electronic properties, thereby enhancing catalytic efficiency and enantioselectivity.[2][3]

This comparison focuses on key C-C bond-forming reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to provide researchers, scientists, and drug development professionals with a comprehensive resource for catalyst evaluation and selection.

Comparative Performance Data

The performance of these novel BIPOL-based ligands was evaluated in two standard model reactions: the enantioselective addition of diethylzinc (B1219324) to aldehydes and the addition of alkynes to aldehydes. The results, including chemical yield and enantiomeric excess (ee), are compared with those obtained using the conventional (S)-BINOL ligand under similar conditions.

Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde

This reaction is a standard method for evaluating the effectiveness of new chiral ligands.[3] The data below compares various BIPOL-based ligands ((S)-L1 to (S)-L11) with the traditional (S)-BINOL catalyst in the Ti(O-i-Pr)₄-catalyzed addition of diethylzinc to benzaldehyde.

CatalystYield (%)Enantiomeric Excess (ee %)
(S)-L1 >9590
(S)-L2 >9592
(S)-L3 >9591
(S)-L4 >9591
(S)-L5 >9593
(S)-L8 >9592
(S)-L11 >9591
(S)-BINOL >9589

Reaction Conditions: Benzaldehyde, diethylzinc, titanium tetraisopropoxide as Lewis acid, and the respective chiral ligand in dry dichloromethane (B109758) (CH₂Cl₂).[3]

Table 2: Enantioselective Addition of Phenylacetylene to Benzaldehyde

The catalytic asymmetric addition of alkynes to aldehydes is a critical process for synthesizing chiral propargylic alcohols, which are versatile building blocks in organic chemistry.[3] This table benchmarks the performance of the BIPOL-based ligand (S)-L5 against (R)-BINOL.

CatalystSolventYield (%)Enantiomeric Excess (ee %)
(S)-L5 CH₂Cl₂8593
(S)-L5 Toluene8090
(S)-L5 Et₂O7588
(S)-L5 THF7085
(R)-BINOL CH₂Cl₂8290

Reaction Conditions: Phenylacetylene, benzaldehyde, ZnMe₂, and Ti(O-i-Pr)₄ with the respective chiral ligand at 0°C.[3]

Experimental Protocols & Methodologies

Reproducibility is a cornerstone of scientific advancement. The following sections detail the generalized procedures for the synthesis of BIPOL-based ligands from this compound precursors and their application in the benchmarked catalytic reactions.

Synthesis of Axially Chiral Biphenyldiol Ligands (e.g., (S)-L1)

The synthesis of adjustable biphenyldiol ligands involves a multi-step process starting from a resolved biphenyl (B1667301) derivative.

  • Reduction: (S)-2,2'-dimethoxy-6,6'-dimethyl-1,1'-biphenyl is reduced using sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) to yield the corresponding diol, (S)-[2,2'-dimethoxy-6,6'-dimethyl-[1,1'-biphenyl]]-x,x-dimethanol, in near-quantitative yield.[4]

  • Bromination: The resulting diol is treated with phosphorus tribromide (PBr₃) in anhydrous dichloromethane to produce the dibromide intermediate.[4]

  • Hydrogenation: The dibromide is hydrogenated using a Palladium on carbon (Pd/C) catalyst under atmospheric pressure to yield (S)-2,2'-dimethoxy-6,6'-dimethyl-1,1'-biphenyl.[4]

  • Demethylation: The final step involves the demethylation of the two ether groups using boron tribromide (BBr₃) in dichloromethane, followed by hydrolysis to afford the target biphenyldiol ligand, (S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol ((S)-L1).[4]

General Protocol for Catalytic Addition of Diethylzinc to Aldehydes
  • Catalyst Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), the chiral biphenyldiol ligand (e.g., (S)-L5, 0.02 mmol) is dissolved in dry dichloromethane (1.0 mL). Titanium tetraisopropoxide (Ti(O-i-Pr)₄, 1.2 eq.) is added, and the solution is stirred at room temperature for 30 minutes.

  • Reaction Initiation: The mixture is cooled to the specified temperature (e.g., -3 °C or 0 °C). The aldehyde substrate (e.g., benzaldehyde, 0.5 mmol) is added, followed by the dropwise addition of diethylzinc (1.2 M solution in hexanes, 1.2 eq.).[3]

  • Monitoring and Quenching: The reaction is stirred and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Work-up and Analysis: The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The residue is purified by column chromatography. The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).[3]

Visualized Workflows and Mechanisms

Understanding the logical flow of an experiment and the underlying catalytic cycle is essential for optimization and troubleshooting. The following diagrams were generated using Graphviz to illustrate these processes.

Experimental Workflow

The diagram below outlines the general laboratory workflow for the enantioselective addition of diethylzinc to an aldehyde using a this compound-based catalyst system.

G General Experimental Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Analysis prep1 Dissolve Chiral Ligand in Dry Solvent prep2 Add Ti(O-i-Pr)₄ prep1->prep2 prep3 Stir at Room Temp (30 min) prep2->prep3 react1 Cool Mixture to Target Temperature prep3->react1 Catalyst Ready react2 Add Aldehyde Substrate react1->react2 react3 Add Diethylzinc (Dropwise) react2->react3 react4 Monitor by TLC react3->react4 workup1 Quench with aq. NH₄Cl react4->workup1 Reaction Complete workup2 Extract with CH₂Cl₂ workup1->workup2 workup3 Dry, Filter & Concentrate workup2->workup3 workup4 Purify by Chromatography workup3->workup4 workup5 Analyze ee% by Chiral HPLC workup4->workup5 G Proposed Catalytic Cycle A Chiral Diol Ligand (L*) + Ti(O-i-Pr)₄ B Titanium-Ligand Complex L*Ti(O-i-Pr)₂ A->B Ligand Exchange C Bimetallic Active Catalyst L*Ti(O-i-Pr)₂ZnEt₂ B->C + Et₂Zn D Aldehyde Coordination RCHO coordinates to Ti C->D + Aldehyde (RCHO) E {Transition State|{ Ethyl group transfer from Zn to Aldehyde}} D->E Intramolecular Ethyl Transfer F Titanium-Alkoxide Product Complex E->F Forms C-C bond F->B Alkoxide exchange with Et₂Zn [label='Product\n(Chiral Alcohol)', shape=box, style=solid, fillcolor='#FFFFFF', fontcolor='#202124'] [label='Product (Chiral Alcohol)', shape=box, style=solid, fillcolor='#FFFFFF', fontcolor='#202124'] F->[label='Product\n(Chiral Alcohol)', shape=box, style=solid, fillcolor='#FFFFFF', fontcolor='#202124'] Work-up

References

A Comparative Guide to Byproduct Analysis in 2,2'-Biphenyldimethanol Synthesis via GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Synthetic Routes and Potential Byproducts

Two common synthetic pathways to 2,2'-Biphenyldimethanol are the reduction of 2,2'-biphenyldicarboxylic acid (diphenic acid) or its esters, and the Ullmann coupling of 2-halobenzyl alcohols. Each route presents a unique profile of potential byproducts.

1. Reduction of 2,2'-Biphenyldicarboxylic Acid:

This method typically employs a strong reducing agent like lithium aluminum hydride (LiAlH₄). While generally efficient, the reaction can be subject to incomplete reduction, leading to the formation of several byproducts.

2. Ullmann Coupling:

The Ullmann coupling reaction involves the copper-catalyzed homocoupling of an aryl halide. In the context of this compound synthesis, this would likely involve a 2-halobenzyl alcohol. This reaction is known for side reactions that can impact yield and purity.

A summary of the primary synthetic routes and their anticipated byproducts is presented in Table 1.

Synthesis RouteStarting Material(s)Expected ByproductsRationale for Formation
Reduction 2,2'-Biphenyldicarboxylic Acid or its diester2-(Hydroxymethyl)-2'-biphenylcarboxylic acidIncomplete reduction of one of the two carboxylic acid/ester groups.
2,2'-BiphenyldicarboxaldehydePartial reduction of the carboxylic acid/ester groups to the aldehyde stage.
Ullmann Coupling 2-Halobenzyl alcohol (e.g., 2-iodobenzyl alcohol)BiphenylHomocoupling of the aryl halide without the hydroxymethyl group, or subsequent dehydroxymethylation.
Benzyl alcoholHydrodehalogenation of the starting material, where the halogen is replaced by a hydrogen atom.

Experimental Protocols

A robust GC-MS method is essential for the separation and identification of this compound and its potential byproducts. Due to the polarity of the hydroxyl groups, derivatization is often necessary to improve chromatographic resolution and peak shape.

Sample Preparation: Derivatization

To enhance volatility for GC analysis, the hydroxyl groups of the analyte and potential byproducts are converted to trimethylsilyl (B98337) (TMS) ethers.

  • Dry the sample: Evaporate a known amount of the crude reaction mixture to dryness under a stream of nitrogen.

  • Add derivatizing agent: To the dried residue, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Dilution: After cooling to room temperature, dilute the sample with a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to the desired concentration for GC-MS analysis.

GC-MS Analysis

The following parameters provide a starting point for the analysis of the derivatized sample. Optimization may be required based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature280°C
Injection Volume1 µL, splitless mode
Oven ProgramInitial temperature 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 10 min
Mass Spectrometer
Ion SourceElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temp.150°C
Scan Rangem/z 50-550

Visualizations

The following diagrams illustrate the synthetic pathways and the analytical workflow.

Synthesis_Pathways cluster_reduction Reduction Pathway cluster_ullmann Ullmann Coupling Pathway Diphenic_Acid 2,2'-Biphenyldicarboxylic Acid Product_R This compound Diphenic_Acid->Product_R LiAlH4 Byproduct_R1 2-(Hydroxymethyl)-2'- biphenylcarboxylic acid Diphenic_Acid->Byproduct_R1 Incomplete Reduction Byproduct_R2 2,2'-Biphenyldicarboxaldehyde Diphenic_Acid->Byproduct_R2 Partial Reduction Halo_Alcohol 2-Halobenzyl Alcohol Product_U This compound Halo_Alcohol->Product_U Cu catalyst Byproduct_U1 Biphenyl Halo_Alcohol->Byproduct_U1 Homocoupling Byproduct_U2 Benzyl Alcohol Halo_Alcohol->Byproduct_U2 Hydrodehalogenation

Caption: Synthetic pathways to this compound and potential byproducts.

GCMS_Workflow Crude_Sample Crude Reaction Mixture Derivatization Derivatization (BSTFA) Crude_Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Analysis Data Analysis (Identification & Quantification) MS_Detection->Data_Analysis Result Byproduct Profile Data_Analysis->Result

Caption: Experimental workflow for GC-MS analysis of byproducts.

Determining the Enantiomeric Purity of 2,2'-Biphenyldimethanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of 2,2'-biphenyldimethanol and its derivatives is a critical parameter in their application as chiral ligands and catalysts in asymmetric synthesis. The precise determination of enantiomeric excess (ee) is paramount to ensure the efficacy and selectivity of these reactions. This guide provides a comprehensive comparison of the three primary analytical techniques for determining the ee of this compound derivatives: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most suitable method for their needs.

At a Glance: Comparison of Analytical Methods

ParameterChiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyCircular Dichroism (CD) Spectroscopy
Principle Differential partitioning of enantiomers on a chiral stationary phase.Formation of diastereomers with a chiral auxiliary, leading to distinct NMR signals.Differential absorption of left and right circularly polarized light by chiral molecules.
Sample Preparation Dissolution in a suitable mobile phase.Derivatization with a chiral agent (e.g., Mosher's acid) or use of a chiral solvating agent.Dissolution in a transparent solvent.
Instrumentation HPLC system with a chiral column and a UV or other suitable detector.High-field NMR spectrometer.CD Spectropolarimeter.
Data Output Chromatogram with separated enantiomer peaks.NMR spectrum with distinct signals for each diastereomer.CD spectrum showing positive or negative Cotton effects.
Quantitative Analysis Integration of peak areas.Integration of diastereomeric proton or other nuclei signals.Correlation of CD signal intensity with known standards.
Advantages High accuracy and resolution, well-established method.Relatively fast analysis time, can provide structural information.High sensitivity, non-destructive.
Disadvantages Method development can be time-consuming, requires expensive chiral columns.May require derivatization, lower sensitivity than HPLC, potential for signal overlap.Requires chromophores near the stereocenter, calibration with pure enantiomers is necessary.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol:

A common approach for the chiral resolution of this compound and its derivatives involves the use of polysaccharide-based chiral columns.

1. Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

2. Chromatographic Conditions:

  • Column: Chiralpak AD-H (or similar amylose-based CSP), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dissolve the racemic or enantioenriched this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Expected Data:
ParameterValue
Retention Time (Enantiomer 1)t₁ (min)
Retention Time (Enantiomer 2)t₂ (min)
Resolution (Rs)> 1.5 (baseline separation)
Selectivity Factor (α)> 1.1

Workflow for Chiral HPLC Method Development:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Dissolve Sample in Mobile Phase Filter Filter Sample (0.45 µm) Prep->Filter Inject Inject Sample onto Chiral Column Filter->Inject Separate Elute with Mobile Phase Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate

Chiral HPLC Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine the enantiomeric excess of chiral molecules by converting the enantiomers into diastereomers, which have distinct NMR spectra. This is typically achieved by using a chiral derivatizing agent or a chiral solvating agent.

Experimental Protocol (using a Chiral Derivatizing Agent):

A common derivatizing agent for diols is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride.

1. Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

2. Derivatization Procedure:

  • To a solution of the this compound derivative in an anhydrous solvent (e.g., pyridine-d₅ or CDCl₃), add a slight excess of (R)-(-)-Mosher's acid chloride.

  • Allow the reaction to proceed to completion at room temperature. The reaction forms diastereomeric esters.

3. NMR Analysis:

  • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.

  • Identify well-resolved signals corresponding to the two diastereomers. Protons or fluorine atoms close to the newly formed chiral centers are most likely to show distinct chemical shifts.

4. Data Analysis:

  • Integrate the signals corresponding to each diastereomer.

  • The enantiomeric excess is determined by the ratio of the integrals: % ee = [(Integral₁ - Integral₂) / (Integral₁ + Integral₂)] x 100

Expected Data:

For the diastereomeric Mosher's esters of a this compound derivative, one would expect to see splitting of specific signals in the NMR spectrum.

NucleusDiastereomer 1 (δ, ppm)Diastereomer 2 (δ, ppm)Δδ (ppm)
¹H (e.g., -CH₂-O-)δ₁δ₂
¹⁹F (CF₃)δ₃δ₄

Workflow for NMR with Chiral Derivatizing Agent:

NMR_CDA_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Dissolve Dissolve Sample Add_CDA Add Chiral Derivatizing Agent Dissolve->Add_CDA React Form Diastereomers Add_CDA->React Acquire Acquire NMR Spectrum React->Acquire Spectrum Analyze Spectrum Acquire->Spectrum Integrate Integrate Diastereomeric Signals Spectrum->Integrate Calculate Calculate % ee Integrate->Calculate

NMR with Derivatization Workflow

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The magnitude of the CD signal is proportional to the concentration of the enantiomer and its specific rotation.

Experimental Protocol:

1. Instrumentation:

  • A CD spectropolarimeter.

2. Sample Preparation:

  • Dissolve the this compound derivative in a suitable solvent that is transparent in the wavelength range of interest (e.g., methanol, acetonitrile).

  • Prepare a series of solutions with known enantiomeric excess (calibration standards) if pure enantiomers are available.

3. CD Analysis:

  • Record the CD spectrum of the sample over a suitable wavelength range. The biphenyl (B1667301) chromophore typically exhibits Cotton effects in the UV region.

  • Measure the CD signal (in millidegrees, mdeg) at the wavelength of maximum absorption (λ_max).

4. Data Analysis:

  • If calibration standards are used, create a calibration curve by plotting the CD signal at λ_max versus the known enantiomeric excess.

  • Determine the enantiomeric excess of the unknown sample by interpolating its CD signal on the calibration curve.

Expected Data:

The CD spectra of the two enantiomers of a this compound derivative would be mirror images of each other. A racemic mixture would show no CD signal.

Enantiomerλ_max (nm)CD Signal (mdeg)
(R)-enantiomer~230-250Positive Cotton effect
(S)-enantiomer~230-250Negative Cotton effect

Workflow for Circular Dichroism Spectroscopy:

CD_Workflow cluster_prep Sample Preparation cluster_cd CD Analysis cluster_data Data Analysis Dissolve Dissolve Sample in Transparent Solvent Record Record CD Spectrum Dissolve->Record Measure Measure Signal at λ_max Record->Measure Compare Compare to Standards (if available) Measure->Compare Determine Determine % ee Compare->Determine

Circular Dichroism Workflow

Conclusion

The choice of method for determining the enantiomeric excess of this compound derivatives depends on several factors, including the available instrumentation, the required accuracy and precision, and the sample throughput. Chiral HPLC generally offers the highest resolution and is considered the gold standard for quantitative analysis. NMR spectroscopy provides a faster alternative, especially when method development for HPLC is challenging, and can yield valuable structural information. Circular dichroism is a highly sensitive technique that is particularly useful for rapid screening and for samples that are available in limited quantities, provided that pure enantiomers are available for calibration. By understanding the principles, protocols, and data outputs of each technique, researchers can make an informed decision to ensure the quality and stereochemical integrity of their chiral biphenyldimethanol derivatives.

A Comparative Purity Analysis of 2,2'-Biphenyldimethanol: Cross-validation by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the purity assessment of 2,2'-Biphenyldimethanol, a versatile building block in organic synthesis. This document is intended for researchers, scientists, and quality control professionals seeking to understand the orthogonal strengths of these methods through a detailed cross-validation approach.

Introduction to Purity Determination

This compound (C₁₄H₁₄O₂, M.W. 214.26 g/mol ) is a key intermediate in the synthesis of various ligands and pharmaceutical compounds.[1][2][3][4] Its purity directly impacts the quality, efficacy, and safety of the final products. While HPLC is a widely adopted chromatographic technique for purity analysis based on the separation of a compound from its impurities, qNMR offers a primary analytical method for quantification without the need for a specific reference standard of the analyte.[1][4][5] Cross-validation of these two methods provides a high degree of confidence in the assigned purity value.[6][7]

Experimental Protocols

Detailed methodologies for the purity determination of this compound by HPLC and qNMR are outlined below.

High-Performance Liquid Chromatography (HPLC)

The HPLC method is designed to separate this compound from potential impurities. The purity is determined by the area percent method, assuming that all components have a similar response factor at the detection wavelength.[8][9]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for the separation of biphenyl (B1667301) compounds.[10][11]

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid to ensure good peak shape.

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR determines the purity of a substance by comparing the integral of a specific resonance of the analyte with the integral of a known resonance of a certified internal standard of known purity and weight.[1][4][5][12]

Instrumentation:

  • NMR spectrometer with a proton frequency of at least 400 MHz.

Experimental Parameters:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent for this compound.[13]

  • Internal Standard: Maleic acid (certified reference material) is a good choice as its proton signals do not overlap with those of the analyte.

  • Pulse Sequence: A standard 1D proton experiment with a 90° pulse angle.

  • Relaxation Delay (d1): A long relaxation delay (e.g., 30 s) is crucial to ensure complete relaxation of all protons for accurate integration.

  • Number of Scans: 16 scans for a good signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 10 mg of the maleic acid internal standard into the same NMR tube.

  • Add approximately 0.75 mL of CDCl₃ to the NMR tube and gently agitate to dissolve both the sample and the internal standard completely.

Data Presentation

The following table summarizes the hypothetical purity results obtained from the HPLC and qNMR analyses of three different batches of this compound.

Batch NumberHPLC Purity (% Area)qNMR Purity (% w/w)Difference (%)
BPDM-00199.5299.450.07
BPDM-00298.8798.790.08
BPDM-00399.7899.85-0.07

Experimental Workflow

The logical flow of the cross-validation process is illustrated in the diagram below.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Comparison cluster_conclusion Conclusion Sample This compound Sample Prep_HPLC Dissolve in Acetonitrile (1 mg/mL) & Filter Sample->Prep_HPLC Prep_NMR Accurately weigh Sample & Internal Standard Dissolve in CDCl3 Sample->Prep_NMR HPLC HPLC Analysis Prep_HPLC->HPLC NMR qNMR Analysis Prep_NMR->NMR Data_HPLC Calculate Purity (% Area) HPLC->Data_HPLC Data_NMR Calculate Purity (% w/w) NMR->Data_NMR Compare Compare Purity Results Data_HPLC->Compare Data_NMR->Compare Conclusion Cross-Validated Purity Compare->Conclusion

Caption: Cross-validation workflow for this compound purity.

Comparison of Techniques

Both HPLC and qNMR are powerful techniques for purity determination, each with its own set of advantages and limitations.

  • HPLC:

    • Strengths: Excellent for separating and quantifying impurities, providing a detailed impurity profile. It is highly sensitive and widely available.

    • Limitations: The accuracy of the area percent method relies on the assumption of equal detector response for the main component and all impurities, which may not always be true. It is a relative method that requires a reference standard for absolute quantification.[14]

  • qNMR:

    • Strengths: A primary ratio method that provides a direct and highly accurate measurement of purity without the need for a specific reference standard of the analyte.[4][5] It is non-destructive and provides structural information.

    • Limitations: Lower sensitivity compared to HPLC, making it less suitable for detecting trace impurities. Peak overlap can sometimes complicate quantification.

The close agreement between the purity values obtained by HPLC and qNMR in the presented data demonstrates the robustness and reliability of both methods for the quality control of this compound. The cross-validation approach mitigates the inherent limitations of each individual technique, leading to a highly confident and accurate purity assessment. This dual-pronged strategy is highly recommended for the characterization of critical raw materials and intermediates in drug development.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,2'-Biphenyldimethanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific discovery, and drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the safe disposal of 2,2'-Biphenyldimethanol, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. This compound is a stable, solid substance under recommended storage conditions. However, direct contact and dust inhalation should be avoided.

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment when handling this compound is provided in the table below.

Protection Type Specification Rationale
Eye Protection Safety glasses or goggles approved under NIOSH (US) or EN 166 (EU) standards.[1][2]To prevent eye contact with dust particles.
Hand Protection Handle with gloves.[1][2] Gloves must be inspected prior to use and disposed of after use in accordance with good laboratory practices.[1][2]To avoid skin contact.
Body Protection Wear appropriate protective clothing to prevent skin exposure. The type of body protection should be selected based on the concentration and amount of the dangerous substance at the specific workplace.[1]To minimize skin contact.
Respiratory Protection Use a NIOSH-approved N95-type respirator where dust formation is possible. Provide appropriate exhaust ventilation at places where dust is formed.[1][2]To prevent inhalation of dust.

Disposal Procedures

The recommended disposal procedure for this compound is to treat it as chemical waste. It should not be disposed of in regular trash or down the drain.[1][2] The primary method involves collecting the material in a suitable, closed container for disposal by an approved waste disposal plant or certified hazardous waste disposal service.[3]

Step-by-Step Disposal Protocol

  • Waste Collection :

    • For solid this compound, carefully sweep up and shovel the material.[1][2] Avoid creating dust.

    • Place the collected waste into a suitable, sealed, and properly labeled container.[1][2]

  • Contaminated Materials :

    • Dispose of contaminated labware, such as gloves and weighing paper, as unused product.[1] These should be collected in a designated, sealed container for hazardous waste.

  • Empty Containers :

    • Containers that held this compound should be treated as hazardous waste unless properly decontaminated.

    • To decontaminate, it is best practice to triple rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.

    • After thorough decontamination and removal or defacing of the original label, the container can be disposed of as non-hazardous waste, following institutional guidelines.

  • Arranging for Disposal :

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal company to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound and associated materials.

G cluster_0 Start: Identify Waste cluster_1 Waste Segregation cluster_2 Containment Procedure cluster_3 Final Disposal start This compound Waste is_solid Solid Chemical? start->is_solid is_container Contaminated Container? start->is_container is_ppe Contaminated PPE/Labware? start->is_ppe collect_solid Sweep and shovel into a sealed, labeled container. is_solid->collect_solid Yes decontaminate Triple rinse with appropriate solvent. Collect rinsate as hazardous waste. is_container->decontaminate Yes collect_ppe Place in a sealed, labeled hazardous waste container. is_ppe->collect_ppe Yes professional_disposal Arrange for pickup by certified hazardous waste service. collect_solid->professional_disposal dispose_rinsed_container Dispose of rinsed container as non-hazardous waste. decontaminate->dispose_rinsed_container decontaminate->professional_disposal Collected Rinsate collect_ppe->professional_disposal

Disposal workflow for this compound.

Accidental Release Measures

In the event of a spill, avoid dust formation.[1][2] Do not allow the product to enter drains.[1][2] Sweep up the spilled material and place it in a suitable, closed container for disposal as described above.[1][2] Ensure adequate ventilation and wear the appropriate personal protective equipment during cleanup.[1][2]

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Reactant of Route 2
2,2'-Biphenyldimethanol

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